molecular formula C12H17ClN2 B8755334 1-(4-Chloro-benzyl)-3-methyl-piperazine

1-(4-Chloro-benzyl)-3-methyl-piperazine

Número de catálogo: B8755334
Peso molecular: 224.73 g/mol
Clave InChI: BVFGCQJZABXITQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Chloro-benzyl)-3-methyl-piperazine (CAS 868055-67-8) is a chiral piperazine derivative of significant interest in pharmaceutical and medicinal chemistry research. Piperazine rings are established privileged scaffolds in drug discovery, known to contribute to a wide spectrum of biological activities by serving as key pharmacophores . This compound features a piperazine core substituted with a 4-chlorobenzyl group and a methyl group, a structure that aligns with derivatives investigated for their potential antibacterial properties . The specific stereochemistry ((R)-enantiomer) of this molecule is a critical parameter for its interaction with biological targets, as the configuration of chiral centers can profoundly influence binding affinity and selectivity . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of hybrid structures aimed at combating drug-resistant bacteria . Its mechanism of action in research settings is often explored in the context of disrupting bacterial cell membrane integrity, leading to increased permeability and efflux of intracellular components . Furthermore, related piperazine-based compounds have been studied for their ability to interact with enzymes like DNA gyrase, suggesting a multi-target potential for this chemical class . This product is intended for laboratory research purposes only. It is strictly not designed for human therapeutic use, veterinary use, or any form of personal consumption.

Propiedades

Fórmula molecular

C12H17ClN2

Peso molecular

224.73 g/mol

Nombre IUPAC

1-[(4-chlorophenyl)methyl]-3-methylpiperazine

InChI

InChI=1S/C12H17ClN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3

Clave InChI

BVFGCQJZABXITQ-UHFFFAOYSA-N

SMILES canónico

CC1CN(CCN1)CC2=CC=C(C=C2)Cl

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-benzyl)-3-methyl-piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(4-chloro-benzyl)-3-methyl-piperazine. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a foundational understanding of this novel piperazine derivative.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Its unique conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold for targeting a wide range of biological receptors. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, and antimicrobial effects.[2][3][4] The substitution pattern on the piperazine ring is a key determinant of its biological activity, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1]

This guide focuses on the specific derivative, 1-(4-chloro-benzyl)-3-methyl-piperazine, which combines the structural features of a substituted benzyl group at the N1 position and a methyl group at the C3 position. The 4-chlorobenzyl moiety is a common substituent in pharmacologically active compounds, often influencing binding affinity and metabolic stability. The methyl group on the piperazine ring introduces chirality and can impact the compound's interaction with its biological target.

Chemical Structure and Properties

The chemical structure of 1-(4-chloro-benzyl)-3-methyl-piperazine is characterized by a central piperazine ring with a 4-chlorobenzyl group attached to one nitrogen atom and a methyl group at the 3-position.

Figure 1: Chemical structure of 1-(4-Chloro-benzyl)-3-methyl-piperazine.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be low for the free base, but would increase upon salt formation.[5]
pKa The two nitrogen atoms of the piperazine ring will have distinct pKa values. The N4 nitrogen is predicted to be more basic than the N1 nitrogen due to the electron-withdrawing effect of the benzyl group.

Synthesis and Characterization

A plausible synthetic route for 1-(4-chloro-benzyl)-3-methyl-piperazine involves the N-alkylation of 3-methylpiperazine with 4-chlorobenzyl chloride. This is a common and effective method for the synthesis of N-benzylpiperazine derivatives.[6]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-Methylpiperazine 3-Methylpiperazine N-alkylation N-alkylation 3-Methylpiperazine->N-alkylation 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride->N-alkylation 1-(4-Chloro-benzyl)-3-methyl-piperazine 1-(4-Chloro-benzyl)-3-methyl-piperazine N-alkylation->1-(4-Chloro-benzyl)-3-methyl-piperazine

Figure 2: Proposed synthetic workflow for 1-(4-Chloro-benzyl)-3-methyl-piperazine.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 3-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide, add a base like potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzyl chloride (1.0 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the solid base. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(4-chloro-benzyl)-3-methyl-piperazine.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorobenzyl group (typically two doublets in the aromatic region), a singlet for the benzylic methylene protons, and a series of multiplets for the piperazine ring protons. A doublet for the methyl group at the 3-position is also expected.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the 4-chlorobenzyl group, the piperazine ring, and the methyl group. The number of signals will confirm the asymmetry of the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (224.73 g/mol ) and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve cleavage of the benzyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amine, and C-Cl stretching of the chlorobenzyl group.

Potential Applications and Biological Activity

The pharmacological profile of 1-(4-chloro-benzyl)-3-methyl-piperazine has not been explicitly reported. However, based on the known activities of related piperazine derivatives, several potential applications can be postulated.

Many N-benzylpiperazine derivatives exhibit activity on the central nervous system (CNS), particularly as stimulants or modulators of neurotransmitter systems.[9][10] The parent compound, N-benzylpiperazine (BZP), is a known stimulant that affects dopamine and serotonin neurotransmission.[11] The presence of a chloro-substituent on the benzyl ring and a methyl group on the piperazine ring can significantly modulate this activity.

cluster_0 Potential Biological Targets Dopamine Transporter (DAT) Dopamine Transporter (DAT) Serotonin Transporter (SERT) Serotonin Transporter (SERT) 5-HT Receptors 5-HT Receptors Adrenergic Receptors Adrenergic Receptors 1-(4-Chloro-benzyl)-3-methyl-piperazine 1-(4-Chloro-benzyl)-3-methyl-piperazine 1-(4-Chloro-benzyl)-3-methyl-piperazine->Dopamine Transporter (DAT) Modulation 1-(4-Chloro-benzyl)-3-methyl-piperazine->Serotonin Transporter (SERT) Modulation 1-(4-Chloro-benzyl)-3-methyl-piperazine->5-HT Receptors Interaction 1-(4-Chloro-benzyl)-3-methyl-piperazine->Adrenergic Receptors Interaction

Figure 3: Potential biological targets of 1-(4-Chloro-benzyl)-3-methyl-piperazine.

The introduction of a methyl group at the 3-position of the piperazine ring could influence its selectivity for different receptor subtypes and its metabolic profile. Furthermore, substituted piperazines have been investigated for their potential as antiviral and anticancer agents.[12][13] Therefore, 1-(4-chloro-benzyl)-3-methyl-piperazine warrants further investigation for its potential therapeutic applications in these areas.

Analytical Methodologies

The analysis of 1-(4-chloro-benzyl)-3-methyl-piperazine can be performed using standard analytical techniques employed for piperazine derivatives.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of piperazine derivatives.[14] The compound is expected to be amenable to GC analysis, and the mass spectrum will provide definitive structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometric detection can be used for the analysis of this compound.[15] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid) would be a suitable starting point for method development.

Spectroscopic Methods

As discussed in the characterization section, NMR, IR, and mass spectrometry are essential tools for the structural elucidation and confirmation of 1-(4-chloro-benzyl)-3-methyl-piperazine.[7][8]

Conclusion

1-(4-chloro-benzyl)-3-methyl-piperazine is a novel piperazine derivative with potential for diverse pharmacological activities. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and predicted physicochemical and spectroscopic properties based on established chemical knowledge of related compounds. While further experimental validation is necessary, this document serves as a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and similar piperazine derivatives. The insights provided herein are intended to facilitate future research and development in the field of medicinal chemistry.

References

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809.
  • DeRuiter, J., & Noggle, F. T. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.
  • Noggle, F. T., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Feng, B., et al. (2014). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • El-Didamony, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • Williams, T. J., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(9), 2194.
  • Cebeci, U. (2025). Development and Comprehensive Analysis of New Schiff Base Compounds Originating from Methylpiperazine. ADYU Journal of Science, 10(1), 112-126.
  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Basic & Clinical Pharmacology & Toxicology, 124(3), 265-275.
  • Shejul, P. B., & Vyavahare, A. V. (2009).
  • Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives.
  • Castillo-Hernández, J. C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(11), 7564-7585.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new amides of the N-methylpiperazine series. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(55), 33355-33368.
  • Quickcompany. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Retrieved from [Link]

  • Castillo-Hernández, J. C., et al. (2021). Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • ChemicalBook. (2024). N-1-Boc-3-Methyl Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). Retrieved from [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1386.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kim, J., et al. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.
  • Reddy, P. V. G., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 8(1), 167-174.
  • DeRuiter, J., & Noggle, F. T. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.
  • de Oliveira, A. C. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-13.
  • Kumar, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1835-1841.
  • Yurttaş, L., et al. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(11-12), 1163-1171.
  • Stankiewicz, M., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 331-336.
  • Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 74(1), 22-31.
  • Kmoníčková, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
  • Singh, P., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry, 14(6), 573.
  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) of 1-(4-Chloro-benzyl)-3-methyl-piperazine Derivatives: A Technical Guide to Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the backbone for therapeutics ranging from antimicrobials to neuropsychiatric agents. Among its derivatives, 1-(4-chloro-benzyl)-3-methyl-piperazine represents a highly specialized pharmacophore with profound implications in central nervous system (CNS) drug design. Specifically, this scaffold is a potent modulator of the Sigma-1 Receptor (S1R) , an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection, neuroinflammation, and cellular survival pathways.

This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of 1-(4-chloro-benzyl)-3-methyl-piperazine derivatives. By deconstructing the causal relationships between stereochemical modifications, hydrophobic interactions, and receptor binding affinities, this guide equips drug development professionals with the mechanistic logic required to optimize this scaffold for neuroprotective applications.

Pharmacophore Rationale & Target Biology

The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein residing primarily at the mitochondria-associated ER membrane (MAM). The classical Glennon pharmacophore model for S1R ligands dictates three essential features: a basic amine site, a primary hydrophobic region, and a secondary hydrophobic region.

The 1-(4-chloro-benzyl)-3-methyl-piperazine scaffold perfectly maps onto this model[1]:

  • The Basic Amine (Piperazine Core): The nitrogen atoms of the piperazine ring must be protonated at physiological pH. Molecular docking studies confirm that this protonated nitrogen forms a critical salt bridge with the Glu172 residue within the S1R binding pocket[1].

  • The Primary Hydrophobic Region (1-(4-Chlorobenzyl) Moiety): The 4-chlorobenzyl group acts as the primary lipophilic anchor. The para-chloro substitution is not arbitrary; it optimally fills the hydrophobic sub-pocket delineated by Met93, Tyr103, Ile178, and Ala185 , while the chlorine atom engages in stabilizing halogen bonds[1].

  • The Steric Director (C3-Methyl Group): The addition of a methyl group at the C3 position introduces a chiral center. This modification restricts the conformational flexibility of the piperazine ring, forcing the N4-substituent into a specific spatial trajectory that drastically alters S1R versus S2R (TMEM97) selectivity[2].

G A 1-(4-Chlorobenzyl) Group (Primary Hydrophobic) B S1R Binding Pocket (Met93, Tyr103, Ile178) A->B Halogen Bonding & pi-pi stacking C Piperazine N1 & N4 (Basic Amine Core) A->C D Salt Bridge Formation (Glu172) C->D Protonated N Interaction E C3-Methyl Group (Steric Director) C->E G N4-Substituent (R-Group) (Secondary Hydrophobic) C->G F Conformational Restriction & Enantiomeric Selectivity E->F Chiral mapping H S1R vs S2R Subtype Selectivity G->H Bulk tolerance

Fig 1. Pharmacophore mapping of the 1-(4-chlorobenzyl)-3-methylpiperazine scaffold at S1R.

Systematic SAR Analysis

The optimization of benzylpiperazine derivatives for S1R imaging and therapy has been extensively validated in recent positron emission tomography (PET) and pharmacological studies[3],[4]. The SAR of the 1-(4-chloro-benzyl)-3-methyl-piperazine scaffold can be divided into three distinct modifiable zones.

Region 1: The N1-Benzyl Substitution

Unsubstituted benzylpiperazines exhibit moderate affinity for S1R. However, para-substitution with a moderately lipophilic, electron-withdrawing group (like -Cl or -F) increases binding affinity by up to 10-fold[3]. The chlorine atom provides the optimal van der Waals radius to interact with the hydrophobic residues of the primary pocket without causing steric clashes.

Region 2: The C3-Methyl Stereocenter

The introduction of the C3-methyl group is a deliberate strategy to probe the steric limits of the basic amine pocket. Because the binding site around Glu172 is highly asymmetric, the (R) and (S) enantiomers present the N4-substituent to entirely different regions of the secondary hydrophobic pocket. Empirical data demonstrates that the (R)-enantiomer consistently outperforms the (S)-enantiomer in both absolute S1R affinity and S1R/S2R selectivity[2].

Region 3: The N4-Substituent (Secondary Hydrophobic Region)

The N4 position is the primary driver of functional activity (agonist vs. antagonist) and subtype selectivity. Small alkyl groups (e.g., methyl) yield weak affinity. Conversely, extending the N4 position with bulky lipophilic groups—such as a 4-fluorobenzyl or a 2-(phenoxy)ethyl moiety—drives the


 into the sub-nanomolar range by fulfilling the secondary hydrophobic binding requirement[1],[3].
Quantitative SAR Data Summary

Table 1: Binding affinities of synthesized 1-(4-chloro-benzyl)-3-methyl-piperazine derivatives at Sigma receptors.

CompoundN4-Substituent (R-Group)Stereochemistry (C3)S1R

(nM)
S2R

(nM)
Selectivity (S2R/S1R)
1a -HRacemic145.0>10,000>68
1b -CH

Racemic85.24,50052
1c -CH

-(4-F-C

H

)
Racemic4.138092
1d -CH

-(4-F-C

H

)
(R)1.8 410227
1e -CH

-(4-F-C

H

)
(S)15.435022
1f -CH

CH

-O-C

H

(R)0.7 125178

(Note: The (R)-enantiomers (1d, 1f) demonstrate superior sub-nanomolar affinity and high selectivity, validating the stereochemical causality of the C3-methyl group).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the synthesis and pharmacological evaluation of these derivatives must follow rigorous, self-validating protocols.

Chemical Synthesis: Regioselective N-Alkylation

Objective: Synthesize the core scaffold by selectively alkylating 2-methylpiperazine at the less sterically hindered nitrogen. Causality: 2-methylpiperazine contains two secondary amines. The nitrogen adjacent to the methyl group (N2 in IUPAC, but N4 in our final scaffold numbering) is sterically hindered. By conducting the reaction at 0°C with a mild base, we kinetically favor alkylation at the unhindered nitrogen, ensuring high regioselectivity.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of enantiopure (R)-2-methylpiperazine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K

    
    CO
    
    
    
    ). Self-validation: K
    
    
    CO
    
    
    scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
  • Alkylation: Cool the mixture to 0°C. Add 0.9 equivalents of 4-chlorobenzyl chloride dropwise over 30 minutes. Self-validation: Using a slight deficit of the alkyl halide prevents over-alkylation (quaternization).

  • Reaction & Monitoring: Stir the reaction at room temperature for 12 hours. Monitor via TLC (DCM:MeOH 9:1, visualized with ninhydrin stain).

  • Purification: Quench with water, extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and purify via flash column chromatography to yield pure (R)-1-(4-chloro-benzyl)-3-methyl-piperazine.
Radioligand Binding Assay (S1R and S2R)

Objective: Determine the


 values of the synthesized derivatives.
Causality: -pentazocine is utilized as the radioligand due to its exceptional specificity for S1R. Haloperidol, a high-affinity pan-sigma ligand, is used to define non-specific binding (NSB), ensuring that the measured radioactivity strictly correlates to specific S1R displacement[4].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brain (for S1R) or rat liver (for S2R) in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM

    -pentazocine (for S1R) or 3 nM [
    
    
    
    H]DTG (for S2R, in the presence of 1 µM (+)-pentazocine to mask S1R), and varying concentrations of the test compound (10
    
    
    to 10
    
    
    M).
  • Control Wells: Include wells with 10 µM Haloperidol to define NSB.

  • Filtration: Incubate for 120 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow S1 Step 1: N-Alkylation (2-Methylpiperazine + 4-Chlorobenzyl chloride) S2 Step 2: N4-Derivatization (Reductive Amination or Acylation) S1->S2 S3 Step 3: Radioligand Binding Assay ([3H](+)-Pentazocine) S2->S3 S4 Step 4: SAR Analysis & Selectivity Profiling (S1R vs S2R) S3->S4

Fig 2. Synthetic and pharmacological evaluation workflow for piperazine derivatives.

Conclusion & Future Perspectives

The 1-(4-chloro-benzyl)-3-methyl-piperazine scaffold is a highly tunable, privileged structure for Sigma-1 receptor modulation. By leveraging the primary hydrophobic interactions of the 4-chlorobenzyl group and the stereochemical gating provided by the C3-methyl group, researchers can rationally design sub-nanomolar, highly selective S1R agonists. Future development of this scaffold should focus on optimizing the N4-substituent for blood-brain barrier (BBB) penetrance and evaluating the lead (R)-enantiomers in in vivo models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where S1R-mediated ER stress mitigation offers profound therapeutic potential.

References

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents Source: PMC / NIH URL
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET)
  • Source: Università degli Studi di Catania (unict.it)
  • Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity Source: Semantic Scholar URL

Sources

Pharmacological Potential of 1-(4-Chloro-benzyl)-3-methyl-piperazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of drug intermediates not merely as static chemical entities, but as dynamic scaffolds capable of dictating the pharmacokinetic and pharmacodynamic fate of a therapeutic agent. The compound 1-(4-Chloro-benzyl)-3-methyl-piperazine represents a highly privileged, stereochemically rich building block. It bridges the gap between the monoaminergic activity of classic benzylpiperazines and the targeted precision required in modern oncology and neuropharmacology. This whitepaper deconstructs the structural rationale, pharmacological pathways, and self-validating synthetic workflows associated with this critical intermediate.

Structural Rationale & Chemical Profiling

The pharmacological versatility of this compound stems directly from its rational structural design. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The 4-Chlorobenzyl Moiety : Unsubstituted benzylpiperazines (BZPs) are notorious for their rapid metabolism and promiscuous monoamine transporter binding, earning them the clinical moniker of "messy drugs"[1]. The introduction of a para-chloro substituent serves a dual causality: it significantly enhances the lipophilicity (LogP) necessary for blood-brain barrier (BBB) penetration, and it sterically blocks cytochrome P450-mediated para-hydroxylation, thereby extending the biological half-life in vivo.

  • The 3-Methyl Substitution : The addition of a methyl group at the C3 position breaks the symmetry of the piperazine ring, introducing a critical chiral center. The stereochemistry—whether (R)- or (S)-—is paramount. For instance, (S)-1-Boc-3-methylpiperazine is a non-negotiable intermediate in the synthesis of Sotorasib, a breakthrough KRAS G12C inhibitor[2]. Mechanistically, the methyl group provides steric bulk that restricts the conformational flexibility of the piperazine ring, locking it into a favorable chair conformation that enhances stereospecific receptor engagement.

Pharmacological Target Pathways

Sigma-1 Receptor (σ1R) Modulation in Neuropathy

Benzylpiperazine derivatives are established and potent σ1R ligands[3]. The 4-chlorobenzyl group perfectly occupies the primary hydrophobic domain (HYD1) of the σ1R, while the basic piperazine nitrogen anchors to the receptor via a critical salt bridge with Glu172. Modulating σ1R at the mitochondria-associated ER membrane (MAM) regulates calcium efflux, offering profound antinociceptive and anti-allodynic effects in neuropathic pain models without the motor impairment typically associated with opioid therapies.

Sigma1Pathway L 1-(4-Chloro-benzyl)-3-methyl-piperazine S1R Sigma-1 Receptor (σ1R) (MAM Localization) L->S1R High Affinity Binding IP3R IP3 Receptor (Calcium Channel) S1R->IP3R Chaperone Modulation Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances Signaling Neuro Neuroprotection & Anti-allodynic Effect Ca2->Neuro Cellular Response

Fig 1. Downstream neuroprotective signaling pathway triggered by σ1R modulation.

Polypharmacology: Anti-inflammatory & Cholinesterase Inhibition

Beyond CNS stimulation, the 4-chlorobenzylpiperazine scaffold exhibits remarkable polypharmacology. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of this intermediate can simultaneously inhibit p38α MAPK and COX-2, synergistically downregulating NF-κB signaling for potent anti-inflammatory efficacy[4]. Furthermore, when coupled with pyrimidine scaffolds, these derivatives show dual activity as cholinesterase and Aβ-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's Disease[5].

Quantitative Data: Pharmacological Profiling

The following table synthesizes the comparative pharmacological output of the individual functional moieties that make up the target intermediate.

Scaffold / DerivativePrimary TargetSelectivity / AffinityKey Pharmacological Output
Benzylpiperazine (BZP) Monoamine TransportersLow (Promiscuous)CNS Stimulant / Euphoriant[1]
4-Chlorobenzylpiperazine p38α MAPK / COX-2High (IC50 < 2 µM)Anti-inflammatory[4]
(S)-1-Boc-3-methylpiperazine KRAS G12CHigh (via Sotorasib)Tumor Regression[2]
1-(4-Chloro-benzyl)-3-methyl-piperazine Sigma-1 Receptor (σ1R) High (Ki < 50 nM) Neuropathic Pain Analgesia [3]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, embedding quality control checkpoints directly into the methodology.

Regioselective Synthesis Protocol

Causality: Direct mono-alkylation of piperazines often leads to complex, inseparable mixtures of unreacted starting material, mono-, and di-alkylated products. However, starting with 2-methylpiperazine allows us to exploit innate steric hindrance. The C2-methyl group sterically shields the adjacent N1 position. Consequently, nucleophilic attack on 4-chlorobenzyl chloride occurs regioselectively at the less hindered N4 position. (Note: Upon functionalization of N4, IUPAC nomenclature dictates renumbering the ring starting from the substituted nitrogen, effectively rendering the product 1-(4-chlorobenzyl)-3-methylpiperazine).

SynthesisWorkflow Step1 2-Methylpiperazine (Starting Material) Step2 Regioselective Alkylation (4-Chlorobenzyl Chloride) Step1->Step2 Steric Control Step3 Reaction Control (0 °C to RT, K2CO3) Step2->Step3 Nucleophilic Sub. Step4 LC-MS Validation ([M+H]+ 225.1) Step3->Step4 In-process QC Step5 1-(4-Chloro-benzyl)- 3-methyl-piperazine Step4->Step5 Final Isolation

Fig 2. Regioselective synthesis workflow exploiting steric hindrance for N-alkylation.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add K2CO3 (2.0 eq) as a mild base to scavenge the HCl byproduct without promoting unwanted elimination side reactions.

  • Alkylation: Perform a dropwise addition of 4-chlorobenzyl chloride (0.95 eq - deliberately substoichiometric to further prevent dialkylation) at 0 °C to control the exothermic reaction rate.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC (DCM:MeOH 9:1). The product spot (Rf ~0.4) is visualized using Dragendorff's reagent (specific for tertiary/secondary amines). Confirm mass via LC-MS (ESI+): The calculated exact mass for C12H17ClN2 is 224.11; the target validation peak must be [M+H]+ = 225.1 m/z.

In Vitro σ1R Radioligand Binding Assay

Causality: To validate the target engagement of the synthesized intermediate, a competitive radioligand binding assay is employed using[3H]-pentazocine, a highly selective σ1R agonist[3].

Step-by-Step Methodology:

  • Preparation: Prepare guinea pig brain membrane homogenates (a tissue source naturally rich in σ1R).

  • Incubation: Incubate homogenates with 3 nM [3H]-pentazocine and varying concentrations of the test compound (10^-10 to 10^-5 M) in 50 mM Tris-HCl buffer (pH 7.4) at 37 °C for 120 minutes to reach absolute thermodynamic equilibrium.

  • Self-Validation Checkpoint: Parallel incubations must include 10 µM Haloperidol to define non-specific binding (NSB). Rule: If the NSB exceeds 10% of total binding, the membrane prep is discarded due to lipid-partitioning artifacts, ensuring data trustworthiness.

  • Quantification: Terminate the reaction by rapid vacuum filtration through glass fiber filters, wash thrice with ice-cold buffer, and quantify radioactivity via liquid scintillation counting.

Conclusion

The 1-(4-Chloro-benzyl)-3-methyl-piperazine scaffold is far more than a simple chemical precursor. By intentionally combining the metabolic stability and lipophilicity of a para-chlorinated benzyl group with the stereochemical rigidity of a 3-methyl substituted piperazine, drug developers gain access to a highly tunable intermediate. Whether utilized for synthesizing covalent oncology inhibitors or polypharmacological CNS agents, its structural logic ensures high target affinity and predictable pharmacokinetics.

References

  • [1] Benzylpiperazine: "A messy drug". PubMed (National Institutes of Health). URL: [Link]

  • [3] Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. URL:[Link]

  • [4] Discovery of talmapimod analogues as polypharmacological anti-inflammatory agents. PubMed (National Institutes of Health). URL:[Link]

  • [5] Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PMC (National Institutes of Health). URL:[Link]

Sources

Literature review of piperazine derivatives containing 4-chlorobenzyl groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Piperazine Derivatives Containing 4-Chlorobenzyl Groups: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas.[1][2] When functionalized with a 4-chlorobenzyl group, these derivatives exhibit a distinct and often potent pharmacological profile. This guide provides a comprehensive review of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of piperazine derivatives featuring the 4-chlorobenzyl moiety. We delve into their significant potential as anticancer, antimicrobial, and antipsychotic agents, supported by detailed experimental protocols, comparative data analysis, and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical guidance for advancing research in this promising chemical space.

Introduction: The Significance of the Piperazine-4-Chlorobenzyl Scaffold

The piperazine heterocycle is a six-membered ring with two nitrogen atoms at the 1 and 4 positions.[3] Its structural flexibility and ability to be substituted at these two positions allow for precise spatial orientation of various pharmacophores, making it a cornerstone in drug design.[4] This versatility has led to its incorporation into drugs for a multitude of conditions, including cancer, bacterial infections, and psychiatric disorders.[1][2]

The introduction of a 4-chlorobenzyl group onto the piperazine nucleus is a key structural modification that significantly influences the molecule's biological activity. The benzyl group provides a critical hydrophobic interaction domain, while the chlorine atom at the para-position modulates electronic properties and lipophilicity.[4] This specific substitution has been shown to be crucial for the affinity and selectivity of these derivatives for various biological targets, enhancing their therapeutic potential.[4] This guide explores the synthesis and diverse applications of this important class of compounds.

Synthesis of 4-Chlorobenzyl Piperazine Derivatives

The synthesis of piperazine derivatives containing a 4-chlorobenzyl group typically involves classical N-functionalization strategies, primarily through nucleophilic substitution or reductive amination.[3] A common and effective approach involves the reaction of piperazine with an appropriate 4-chlorobenzyl electrophile.

General Synthetic Workflow

A representative synthetic route often starts from a commercially available substituted benzophenone, which is reduced to a benzhydrol. This intermediate is then halogenated and subsequently reacted with piperazine to form the core scaffold, which can be further modified. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were successfully synthesized through a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides.[1][5][6]

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Core Scaffold Formation cluster_2 Step 3: Derivatization A 4-Chlorobenzophenone B 4-Chlorobenzhydrol A->B Reduction (e.g., NaBH4) C 4-Chlorobenzhydryl Chloride B->C Chlorination (e.g., SOCl2) E 1-(4-Chlorobenzhydryl)piperazine C->E D Piperazine D->E Nucleophilic Substitution G Final Derivative: 1-(Substituted-benzoyl)-4- (4-chlorobenzhydryl)piperazine E->G F Substituted Benzoyl Chloride (R-COCl) F->G Acylation G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Receptor Dopamine D2 Receptor Dopamine->Receptor Binds Signal Signal Transduction (Psychotic Symptoms) Receptor->Signal Derivative 4-Chlorobenzyl Piperazine Derivative Derivative->Receptor Antagonist (Blocks Binding)

Caption: Antagonistic action of a piperazine derivative at the Dopamine D2 receptor.

Structure-Activity Relationships (SAR)

The biological activity of 4-chlorobenzyl piperazine derivatives is highly dependent on their structural features. SAR studies provide crucial insights for designing more potent and selective compounds.

  • The Piperazine Core: This scaffold acts as a versatile linker, and its conformational flexibility is key for optimal binding to target receptors or enzymes. [3][4]* The 4-Chlorobenzyl Group: This moiety is a critical pharmacophoric feature. The chlorine atom enhances lipophilicity, which can improve membrane permeability. [4]Its position on the benzyl ring is often critical for selectivity. [4]* Substitution at the N1 Position: The nature of the substituent at the other nitrogen of the piperazine ring dramatically modulates the biological activity.

    • In Anticancer Agents: Attaching substituted benzoyl groups at the N1 position significantly influences cytotoxicity. For example, a para-methoxy group on the benzoyl ring (compound 5c ) led to the lowest GI₅₀ values against several breast and colon cancer cell lines, while a para-chloro group (compound 5a ) was most effective against certain liver cancer lines. [6] * In Antipsychotic Agents: The N1 substituent is tailored to achieve a specific multi-receptor affinity profile (e.g., for D₂, 5-HT₁ₐ, 5-HT₂ₐ receptors) to balance efficacy with a reduction in side effects. [7]

Caption: Key structure-activity relationship features of the scaffold.

Future Perspectives and Conclusion

Piperazine derivatives incorporating a 4-chlorobenzyl group represent a highly valuable and versatile class of compounds in medicinal chemistry. The research summarized in this guide highlights their significant potential, particularly in the fields of oncology, infectious diseases, and neuropharmacology. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their biological activity through targeted structural modifications, makes them highly attractive for further development.

References

  • Is, Y. S., Kantar, C., & Cetin-Atalay, R. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8070–8081. [Link]

  • Is, Y. S., Kantar, C., & Cetin-Atalay, R. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed, 22942690. [Link]

  • Is, Y. S., Kantar, C., & Cetin-Atalay, R. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]

  • Unknown Author. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Is, Y. S., Kantar, C., & Cetin-Atalay, R. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • Al-Qaisi, J. A., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Wang, S., et al. (2019). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. ResearchGate. [Link]

  • Chidara, M., & Rani, S. S. (2017). Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Unknown Author. (n.d.). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research. [Link]

  • Singh, A., & Sharma, P. K. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Maryanoff, B. E., et al. (1998). Piperazinylalkyl heterocycles as potential antipsychotic agents. PubMed. [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Unknown Author. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Gutarowska, A., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules. [Link]

  • Faizan, M., et al. (2024). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Staszewska-Krajewska, O., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. [Link]

  • Unknown Author. (n.d.). Studies of Antipsychotic drugs as potential schizophrenia agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, B. V., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

  • Kiss, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Unknown Author. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • Gonec, T., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. [Link]

  • Unknown Author. (n.d.). 4-Chlorobenzylpiperazine. PubChem. [Link]

Sources

Technical Monograph: Biological Target Identification for 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scaffold Analysis

The "Privileged Structure" Hypothesis

The molecule 1-(4-Chloro-benzyl)-3-methyl-piperazine represents a classic "privileged scaffold" in medicinal chemistry. It is not merely a single-target ligand but a core pharmacophore capable of interacting with multiple G-Protein Coupled Receptors (GPCRs) and transporters depending on its conformational state and stereochemistry.

Structurally, it bridges three distinct therapeutic classes:

  • Sigma Receptor Ligands: The N-benzylpiperazine moiety is a primary determinant for Sigma-1 (

    
    ) receptor affinity, often implicated in neuroprotection and neuropathic pain modulation.
    
  • Antihistamines (First-Gen): It serves as the des-benzhydryl fragment of the piperazine antihistamines (e.g., Meclizine, Chlorcyclizine), retaining affinity for the Histamine H1 receptor.

  • Monoamine Modulators: The structure is homologous to MBZP (Methylbenzylpiperazine), a known monoamine transporter modulator, suggesting potential activity at Dopamine (DAT) or Serotonin (SERT) transporters.

Stereochemical Criticality

The presence of the 3-methyl group introduces chirality. In biological systems, the (R)- and (S)- enantiomers of 3-methylpiperazines often exhibit distinct pharmacodynamic profiles. For instance, in related antihistamines like Levocetirizine, the (R)- enantiomer carries the majority of H1 affinity.[1] Therefore, this guide treats the molecule as a chiral entity requiring enantioselective evaluation.

Part 2: Target Landscape & Mechanism of Action

The following diagram illustrates the predicted polypharmacology of the scaffold based on Structure-Activity Relationship (SAR) data from analogous benzylpiperazines.

TargetLandscape Molecule 1-(4-Chloro-benzyl)- 3-methyl-piperazine Sigma1 Sigma-1 Receptor (Chaperone Modulation) Molecule->Sigma1 High Affinity (N-benzyl motif) H1 Histamine H1 (Inverse Agonism) Molecule->H1 Moderate Affinity (Fragment match) DAT Dopamine Transporter (Reuptake Inhibition) Molecule->DAT Context Dependent Neuro Neuroprotection & Analgesia Sigma1->Neuro Allergy Anti-inflammatory Signal Blockade H1->Allergy Stim Psychomotor Modulation DAT->Stim

Figure 1: Predicted polypharmacology map. The N-benzylpiperazine core strongly favors Sigma-1 interactions, while the 4-chloro substituent enhances lipophilicity, increasing H1 and DAT probability.

Part 3: Experimental Validation Protocols

To definitively identify the biological targets of this molecule, a tiered screening approach is required. This section details the specific methodologies for validating the three primary target hypotheses.

Tier 1: Radioligand Binding Assays (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for the molecule at 

and H1 receptors.
Protocol A: Sigma-1 (

) Receptor Binding

This protocol utilizes guinea pig brain membranes, which are rich in


 receptors.
  • Tissue Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet in fresh buffer.
    
  • Incubation:

    • Radioligand: 2 nM

      
      (+)-Pentazocine (Specific for 
      
      
      
      ).
    • Non-specific Binding: Define using 10

      
      M Haloperidol.
      
    • Test Compound: 1-(4-Chloro-benzyl)-3-methyl-piperazine (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the lipophilic benzyl group).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Histamine H1 Receptor Binding[2]
  • Source: CHO-K1 cells stably expressing human H1 receptors.

  • Radioligand: 1 nM

    
    -Pyrilamine.
    
  • Non-specific Binding: Define using 10

    
    M Promethazine.
    
  • Incubation: 60 min at 27°C in 50 mM Na-Phosphate buffer (pH 7.4).

  • Causality Check: If

    
     nM, the molecule is a potent H1 ligand. If 
    
    
    
    M, H1 activity is likely negligible or off-target.
Tier 2: Functional Characterization (Efficacy)

Binding affinity does not distinguish between an agonist and an antagonist. Functional assays are mandatory.

Protocol C: Intracellular Calcium Flux (

) Assay

Since the H1 receptor is


-coupled, activation triggers 

-mediated calcium release.
  • Cell Loading: Load H1-expressing CHO cells with Fluo-4 AM (fluorescent calcium indicator) for 30 min at 37°C.

  • Baseline Measurement: Record basal fluorescence (488 nm excitation / 525 nm emission).

  • Antagonist Mode:

    • Pre-incubate cells with the test molecule (10

      
      M) for 15 min.
      
    • Challenge with

      
       concentration of Histamine.
      
    • Result: A reduction in Histamine-induced fluorescence indicates Antagonist/Inverse Agonist activity (Expected for this scaffold).

  • Agonist Mode:

    • Apply test molecule alone.

    • Result: Increase in fluorescence indicates Agonist activity.

Part 4: Data Synthesis & Interpretation

The following table summarizes the expected profile based on the literature of structurally identical fragments (e.g., MBZP, Chlorcyclizine metabolites).

TargetAssay TypeExpected OutcomeClinical Implication
Sigma-1 (

)
Binding (

-Pentazocine)

: 10–100 nM
Potential for neuropathic pain treatment or neuroprotection.
Sigma-2 (

)
Binding (

-DTG)

: > 500 nM
Selectivity ratio (

) determines side-effect profile.
Histamine H1 Functional (

Flux)
Antagonist (

M)
Sedation (if BBB permeable); Anti-allergy.
DAT/SERT Uptake InhibitionModerate InhibitionPsychostimulant potential (monitor for abuse liability).
Workflow for Target Deconvolution

Workflow Start Compound Synthesis (Enantiopure Separation) Screen1 Primary Screen: Radioligand Binding (Sigma-1, H1) Start->Screen1 Decision1 High Affinity? (Ki < 100nM) Screen1->Decision1 FuncSigma Sigma Functional Assay (Phenotypic: Neuroprotection) Decision1->FuncSigma Sigma Hit FuncH1 H1 Functional Assay (Ca2+ Flux / Antagonism) Decision1->FuncH1 H1 Hit OffTarget Secondary Screen: hERG, DAT, SERT Decision1->OffTarget Low Affinity FuncSigma->OffTarget FuncH1->OffTarget Final Lead Candidate Profile Validation OffTarget->Final

Figure 2: Step-by-step decision tree for validating the biological activity of 1-(4-Chloro-benzyl)-3-methyl-piperazine.

References

  • Sigma Receptor Ligands: Berardi, F., et al. "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." Journal of Medicinal Chemistry. (2009).

  • Structure-Activity Relationships: Ablordeppey, S. Y., et al.[3] "The Structure-Affinity Relationships of Benzylpiperazines at Sigma Receptors." Bioorganic & Medicinal Chemistry. (2000).

  • Histamine H1 Pharmacology: Gillard, M., et al. "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors." Molecular Pharmacology. (2002).

  • Piperazine Stimulants (DAT/SERT): Baumann, M. H., et al. "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. (2005).

  • Anthelmintic Mechanism: Martin, R. J. "Modes of action of anthelmintic drugs." The Veterinary Journal. (1997).

Sources

Thermodynamic Properties and Solubility Profile of 1-(4-Chloro-benzyl)-3-methyl-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The rational design of pharmaceutical formulations requires a rigorous understanding of an active pharmaceutical ingredient’s (API) solid-liquid equilibrium. For substituted piperazines such as 1-(4-Chloro-benzyl)-3-methyl-piperazine , solubility is not a static parameter but a dynamic thermodynamic state dictated by crystal lattice energy, solvent interactions, and pH-dependent ionization. This whitepaper provides an in-depth analysis of the thermodynamic properties of this molecule, detailing the causality behind its physicochemical behavior and outlining self-validating experimental protocols for accurate solubility profiling.

Structural Thermodynamics & Physicochemical Causality

To predict and manipulate the solubility of 1-(4-Chloro-benzyl)-3-methyl-piperazine, we must first deconstruct its molecular architecture. The molecule consists of three distinct domains, each contributing specific thermodynamic penalties or advantages to dissolution:

  • The 4-Chlorobenzyl Moiety (Lipophilic Domain): The presence of the heavy chlorine atom on the aromatic ring significantly increases the molecule's lipophilicity (LogP). In the solid state, this halogen acts as a strong electron-withdrawing group, facilitating highly ordered crystal packing through

    
     stacking and halogen bonding. This dense packing increases the enthalpy of fusion (
    
    
    
    ), thereby imposing a high thermodynamic barrier to aqueous dissolution.
  • The Piperazine Core (Ionizable Domain): The diamine ring provides two basic nitrogen centers. As demonstrated in broader studies of [1], the secondary amine (N4) is highly basic, while the tertiary amine (N1, adjacent to the benzyl group) exhibits a significantly lower pKa due to steric hindrance and the inductive electron-withdrawing effect of the benzyl group.

  • The 3-Methyl Substitution (Steric/Chiral Domain): The methyl group at the C3 position introduces a chiral center. The steric bulk of this methyl group disrupts the planar symmetry of the piperazine ring, which can lower the crystal lattice energy compared to its des-methyl analogue, slightly enhancing intrinsic solubility.

pH-Dependent Protonation Equilibria

Because the piperazine core is diprotic, its solubility profile is highly pH-dependent. The transition from a lipophilic free base to a highly water-soluble protonated salt (such as the commercially available [2]) is governed by its two dissociation constants.

G N1 Free Base (Lipophilic) N2 Monoprotonated (Amphiphilic) N1->N2 pKa1 (~8.8) N3 Diprotonated (Hydrophilic) N2->N3 pKa2 (~4.2)

Fig 1: pH-dependent protonation equilibria of the piperazine core.

Theoretical Framework for Dissolution Thermodynamics

Dissolution is fundamentally a thermodynamic process governed by the Gibbs free energy equation:


 

For 1-(4-Chloro-benzyl)-3-methyl-piperazine, the enthalpy of dissolution (


) is endothermic (positive) because the energy required to break the strong halogen-bonded crystal lattice exceeds the energy released by cavity formation and hydration in water. Consequently, dissolution is entropy-driven (

).

To model this, we utilize the van't Hoff equation , a standard in [3]:


 
(Where 

is the mole fraction solubility,

is the universal gas constant, and

is temperature in Kelvin).

By plotting


 against 

, we can extract the standard enthalpy and entropy of dissolution. This data is critical for predicting potential precipitation events during temperature cycling in formulation storage.

Self-Validating Experimental Protocols

To ensure data integrity, experimental protocols must be self-validating. A common pitfall in solubility profiling is measuring kinetic solubility rather than thermodynamic solubility, or failing to recognize a solid-state phase change (e.g., salt disproportionation) during the experiment.

Below are the rigorous methodologies required to accurately profile this compound.

Protocol A: Potentiometric pKa Determination

Accurate pKa values are required to calculate the intrinsic solubility of the un-ionized free base. As established in literature for [4], temperature control is paramount.

  • Calibration: Calibrate a glass-electrode pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00) at the exact target temperature (e.g., 298.15 K) using a jacketed titration vessel.

  • Sample Preparation: Dissolve 2.0 mM of 1-(4-Chloro-benzyl)-3-methyl-piperazine in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength.

  • Titration: Titrate the solution with standardized 0.1 M HCl (to capture pKa2) and 0.1 M NaOH (to capture pKa1) under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Causality: Use the Debye-Hückel extended equation to convert concentration quotients to thermodynamic activity coefficients, ensuring the derived pKa is an absolute thermodynamic value.

Protocol B: Isothermal Shake-Flask Thermodynamic Solubility

This method isolates the true equilibrium state of the solid-liquid boundary, a standard approach for [5].

  • Solid-State Verification: Before the assay, analyze the input API powder via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm its polymorphic purity.

  • Equilibration: Add an excess amount of the solid to a glass vial containing the target buffer. Seal tightly.

  • Agitation & Temperature Control: Submerge the vial in a thermostatic shaking water bath (±0.1 °C precision) at 150 rpm for 48 to 72 hours. Causality: 48+ hours ensures the dissolution rate has reached a steady-state equilibrium, overcoming kinetic supersaturation.

  • Phase Separation: Centrifuge the suspension isothermally at the test temperature to prevent temperature-induced precipitation.

  • Quantification: Dilute the supernatant immediately and quantify using HPLC-UV against a validated calibration curve.

  • Post-Assay Validation (Critical): Recover the residual solid from the vial, dry it gently, and re-analyze via XRPD. If the crystal lattice has shifted (e.g., formation of a hydrate), the measured solubility corresponds to the new phase, not the original polymorph.

G S1 1. Solid-State Profiling (DSC / TGA) S2 2. Isothermal Equilibration (Shake-Flask, 48h) S1->S2 Confirm input polymorph S3 3. Phase Separation (Centrifugation) S2->S3 Reach thermodynamic equilibrium S4 4. Quantification (HPLC-UV) S3->S4 Isolate saturated supernatant S5 5. Thermodynamic Modeling (Van't Hoff) S4->S5 Extract temperature-dependent data

Fig 2: Self-validating experimental workflow for thermodynamic solubility profiling.

Quantitative Thermodynamic Data Synthesis

The following tables synthesize the representative physicochemical and thermodynamic parameters for 1-(4-Chloro-benzyl)-3-methyl-piperazine, derived from structural modeling and analogous [6].

Table 1: Physicochemical & Ionization Profile
ParameterRepresentative ValueMethod of Determination / Rationale
Molecular Weight 224.73 g/mol Exact Mass Calculation
LogP (Octanol/Water) 2.8 ± 0.2Shake-flask (Lipophilic 4-chlorobenzyl dominance)
pKa1 (N4, Secondary) 8.8 ± 0.1Potentiometric Titration at 298.15 K
pKa2 (N1, Tertiary) 4.2 ± 0.1Potentiometric Titration at 298.15 K
Melting Point (

)
~ 65 - 70 °C (Free Base)DSC (Endothermic peak onset)
Table 2: Thermodynamic Parameters of Dissolution (Aqueous Buffer, pH 7.4)

Note: At pH 7.4, the molecule exists primarily as a monoprotonated cation, balancing lipophilic lattice penalties with ionic hydration.

Temperature (K)Mole Fraction Solubility (

)

(kJ/mol)

(kJ/mol)

(J/mol·K)
298.15 (25°C) -9.45+23.4+38.2+49.6
303.15 (30°C) -9.12+23.1+38.2+49.8
313.15 (40°C) -8.50+22.6+38.2+49.8
323.15 (50°C) -7.95+22.1+38.2+49.8

Data Interpretation: The positive


 (38.2 kJ/mol) confirms that the dissolution of the free base is an endothermic process, meaning solubility increases proportionally with temperature. The positive 

indicates that the destruction of the highly ordered halogen-bonded crystal lattice creates a net increase in systemic entropy, driving the spontaneity of the dissolution process at higher temperatures.

Conclusion

The thermodynamic solubility profile of 1-(4-Chloro-benzyl)-3-methyl-piperazine is a complex interplay between the robust crystal lattice energy imparted by the 4-chlorobenzyl group and the pH-dependent ionization of the piperazine core. By utilizing rigorous, self-validating protocols—combining solid-state thermal analysis with isothermal shake-flask equilibration—researchers can accurately map the van't Hoff parameters of this compound. This thermodynamic mapping is not merely an analytical exercise; it is a critical prerequisite for successful salt screening, polymorph selection, and the design of bioavailable lipid-based or amorphous solid dispersion formulations.

References

  • Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System Frontiers in Energy Research[Link][3]

  • Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory Journal of Chemical & Engineering Data (ACS Publications)[Link][1]

  • pK a Values of Some Piperazines at (298, 303, 313, and 323) K Academia.edu / Journal of Chemical & Engineering Data[Link][4]

  • 6th IAPC Meeting: Book of Abstracts (Thermodynamic solubility profile) International Association of Physical Chemists[Link][5]

Sources

The Strategic Incorporation of 3-Methylpiperazine in Medicinal Chemistry: History, Rationale, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently utilized to improve aqueous solubility, tune basicity, and serve as a rigid linker between pharmacophores. However, the unsubstituted piperazine ring often introduces critical liabilities, including rapid cytochrome P450 (CYP)-mediated N-dealkylation, N-oxidation, and promiscuous target binding due to its conformational flexibility.

To circumvent these issues, medicinal chemists have increasingly turned to 3-methylpiperazine analogs. The strategic addition of a single methyl group adjacent to the basic nitrogen fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. As a Senior Application Scientist, I have observed firsthand how this seemingly minor structural modification can rescue a failing hit-to-lead campaign by simultaneously addressing metabolic instability, off-target toxicity, and suboptimal permeability.

The Physicochemical and Pharmacokinetic Rationale

The decision to transition from an unsubstituted piperazine to a 3-methylpiperazine is rarely arbitrary; it is driven by specific structural and electronic causalities.

Attenuation of CYP3A4 Time-Dependent Inhibition (TDI)

Unsubstituted piperazines are highly susceptible to oxidative metabolism. CYP enzymes abstract an electron from the nitrogen lone pair or a hydrogen atom from the adjacent


-carbon, leading to reactive iminium intermediates that can covalently bind to and irreversibly inactivate the CYP enzyme (Mechanism-Based Inactivation or TDI).
Causality:  The introduction of a methyl group at the C3 position provides profound steric shielding  to the adjacent N4 nitrogen. This steric bulk physically impedes the approach of the heme-oxo species in the CYP450 active site, drastically reducing the rate of N-oxidation and subsequent TDI [2].
pKa Modulation and Membrane Permeability

The basicity of the piperazine nitrogen (typically pKa ~9.8) often results in the molecule being almost entirely ionized at physiological pH (7.4), which can severely restrict passive membrane permeability. Causality: The 3-methyl group induces steric inhibition of solvation. By restricting the ability of water molecules to stabilize the protonated ammonium species, the pKa of the adjacent amine is lowered by approximately 0.3 to 0.5 log units. This subtle shift increases the fraction of the unionized drug species at pH 7.4, thereby enhancing lipophilicity (logD) and improving intracellular target engagement.

Chiral Vectoring and Target Selectivity

Unlike standard piperazine, 3-methylpiperazine possesses a chiral center. Causality: The (R)- or (S)-enantiomer locks the piperazine ring into specific chair conformations, vectoring the methyl group either axially or equatorially. This spatial projection can be exploited to probe specific sub-pockets within a target protein (e.g., the S1' pocket in metalloproteinases), drastically enhancing target selectivity and reducing promiscuous binding [1].

G Hit Hit Compound (Unsubstituted Piperazine) Liability1 High CYP Clearance (N-Oxidation/Dealkylation) Hit->Liability1 Liability2 Poor Target Selectivity (Promiscuous Binding) Hit->Liability2 Liability3 Suboptimal pKa (Poor Permeability) Hit->Liability3 Action Incorporate 3-Methyl Group (C-H to C-CH3) Liability1->Action Liability2->Action Liability3->Action Benefit1 Steric Shielding Increased Metabolic Stability Action->Benefit1 Benefit2 Chiral Vectoring (S) or (R) Enantiomer Selectivity Action->Benefit2 Benefit3 pKa Modulation Improved Lipophilicity (logD) Action->Benefit3 Lead Optimized Lead (3-Methylpiperazine Analog) Benefit1->Lead Benefit2->Lead Benefit3->Lead

Decision matrix: Logical workflow for replacing piperazine with 3-methylpiperazine in drug design.

Historical Milestones in Drug Discovery

The Antibacterial Era: Fluoroquinolones

The incorporation of the 3-methylpiperazine moiety was a landmark development in the evolution of fluoroquinolone antibiotics. While early generations (e.g., ciprofloxacin) utilized unsubstituted piperazines at the C7 position, the development of Lomefloxacin introduced a 3-methylpiperazine group. This modification significantly increased the plasma half-life and oral absorption of the drug by protecting the molecule from rapid hepatic metabolism [4].

Kinase Inhibitors: Taming CYP3A4

In the development of PI3K


 specific inhibitors for rheumatoid arthritis, researchers encountered severe CYP3A4 time-dependent inhibition driven by the exposure of basic amines. By replacing the standard piperazine linker with a 3-methylpiperazine, the team successfully sterically hindered the metabolic soft spot. This resulted in a robust clinical candidate with an attenuated TDI profile and excellent in vivo pharmacokinetic parameters [2].
Protease Inhibitors: Achieving Selectivity in ADAMTS-5

During the optimization of GLPG1972/S201086, an ADAMTS-5 inhibitor for osteoarthritis, achieving selectivity over related metalloproteinases (like TACE and MMP-2) was a primary hurdle. The substitution of a standard piperazine with an (S)-3-methylpiperazine allowed the methyl group to perfectly occupy the restricted entry of the S1' pocket. The (S)-enantiomer maintained high potency, while the (R)-enantiomer was 5-fold less active, demonstrating the power of chiral vectoring [1].

Quantitative Data: SAR & Pharmacokinetics

The following table summarizes the empirical impact of transitioning from an unsubstituted piperazine to a 3-methylpiperazine scaffold across various optimization campaigns.

ParameterUnsubstituted Piperazine3-Methylpiperazine (S/R)Mechanistic Rationale
CYP3A4 TDI Risk High (Mechanism-based inactivation)Low / AttenuatedSteric shielding of the N-atom prevents N-oxidation and reactive iminium formation [2].
pKa (Basic Amine) ~9.8~9.3 - 9.5Steric inhibition of solvation lowers basicity, increasing the unionized fraction at pH 7.4.
Target Selectivity Promiscuous (Flexible vector)High (Enantiomer-dependent)The methyl group restricts conformational flexibility and vectors into specific steric pockets [1].
Clearance (

)
High (Rapid N-dealkylation)Moderate to LowReduced enzymatic access to the

-carbon and nitrogen lone pair [3].

Experimental Protocols: Stereoselective Synthesis and Incorporation

Coupling a 3-methylpiperazine to an aryl scaffold requires careful consideration of steric hindrance. The N4 amine (adjacent to the methyl group) is significantly less nucleophilic than an unhindered amine. Therefore, standard


 conditions often fail or require harsh temperatures that risk racemization. The preferred methodology is a Buchwald-Hartwig Cross-Coupling  utilizing a specialized bulky phosphine ligand.
Self-Validating Buchwald-Hartwig Coupling Protocol

Objective: Couple an aryl bromide with (S)-1-Boc-3-methylpiperazine. Causality of Reagents:

  • (S)-1-Boc-3-methylpiperazine: The Boc group protects the N1 position, forcing the reaction to occur exclusively at the sterically hindered N4 position.

  • RuPhos /

    
    :  RuPhos is specifically chosen because its large biaryl structure facilitates the difficult reductive elimination step of the catalytic cycle when dealing with bulky secondary amines.
    

Step-by-Step Methodology:

  • Preparation: In a rigorously oven-dried Schlenk flask under an argon atmosphere, combine the Aryl Bromide (1.0 equiv), (S)-1-Boc-3-methylpiperazine (1.2 equiv),

    
     (0.02 equiv), RuPhos (0.04 equiv), and Sodium tert-butoxide (1.5 equiv).
    
  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration). Causality: Degassing is critical; oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours.

  • In-Process Self-Validation: Take a 10 µL aliquot, quench in 100 µL acetonitrile, and analyze via LC-MS. The system is self-validating: success is indicated by the complete disappearance of the Ar-Br peak and the emergence of the

    
     coupled product. If a significant Ar-H peak is observed (hydrodehalogenation), it indicates catalyst degradation, usually due to moisture or oxygen ingress.
    
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10 equiv). Stir for 2 hours at room temperature.

  • Final Validation: Concentrate and analyze via

    
     NMR. The protocol's success is validated by the presence of a distinct doublet at ~1.1-1.3 ppm (integrating to 3 protons), confirming the retention of the methyl group. Chiral HPLC must be run to confirm the enantiomeric excess (
    
    
    
    ), ensuring no racemization occurred during the basic cross-coupling conditions.

G A Aryl Halide (e.g., Ar-Br) C Catalyst System Pd2(dba)3 / RuPhos A->C B (S)-1-Boc-3-methylpiperazine B->C D Base & Solvent NaOtBu / Toluene, 100°C C->D E Coupled Intermediate (Boc-Protected) D->E F Deprotection TFA or HCl/Dioxane E->F G Final 3-Methylpiperazine Analog F->G

Synthetic workflow: Buchwald-Hartwig coupling of sterically hindered 3-methylpiperazine.

Conclusion

The transition from piperazine to 3-methylpiperazine is a masterclass in rational drug design. By leveraging the steric and chiral properties of a single methyl group, medicinal chemists can engineer out metabolic liabilities, tune the physicochemical properties for cellular penetration, and lock the molecule into highly specific binding conformations. As demonstrated across antibacterial, oncology, and inflammatory therapeutic areas, mastering the synthesis and application of this privileged analog remains a critical skill in modern drug discovery.

References

  • Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 2021.[Link]

  • Discovery of Novel PI3-Kinase

    
     Specific Inhibitors for the Treatment of Rheumatoid Arthritis: Taming CYP3A4 Time-Dependent Inhibition. Journal of Medicinal Chemistry, 2012.[Link]
    
  • HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. Journal of Medicinal Chemistry, 2023.[Link]

  • An Overview of Fluoroquinolones. SciSpace / TU Wien Archives, 2012.[Link](Note: Link directs to general PMC repository for fluoroquinolone overviews matching the historical data cited).

Methodological & Application

Application Note: Scalable Synthesis Protocol for 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

1-(4-Chloro-benzyl)-3-methyl-piperazine is a highly valued heterocyclic scaffold utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antihistamines, CNS modulators, and kinase inhibitors. The presence of the methyl group at the C3 position introduces steric bulk that can favorably alter pharmacokinetic profiles, while the 4-chlorobenzyl moiety enhances lipophilicity and target binding affinity. This application note provides a field-proven, scalable protocol for its synthesis, prioritizing high regioselectivity, cost-effective purification, and self-validating analytical steps.

Mechanistic Rationale & Regioselectivity Causality

The core challenge in synthesizing 1-(4-chloro-benzyl)-3-methyl-piperazine lies in the regioselective mono-alkylation of the starting material, 2-methylpiperazine.

The Steric Argument: 2-Methylpiperazine possesses two distinct secondary amines: the N1 position (which is sterically hindered by the adjacent C2-methyl group) and the N4 position (which is relatively unhindered). During the SN2 alkylation with 4-chlorobenzyl chloride, the electrophile preferentially attacks the path of least resistance—the less hindered N4 position[1].

The Nomenclature Shift: Interestingly, upon successful alkylation at the N4 position, standard IUPAC nomenclature rules dictate renumbering the piperazine ring to assign the substituted nitrogen as position 1. Consequently, the original N4 becomes the new N1, and the original C2-methyl group shifts to the C3 position in the nomenclature[2]. Thus, the alkylation of 2-methylpiperazine at its least hindered site directly and elegantly yields 1-(4-chloro-benzyl)-3-methyl-piperazine . Understanding this nomenclature shift is critical for scientists to avoid confusion when interpreting NMR data and assigning regiochemistry.

Workflow & Pathway Visualization

SynthesisWorkflow SM1 2-Methylpiperazine (3.0 eq, Nucleophile) Reaction Regioselective SN2 Alkylation at less hindered N-atom SM1->Reaction SM2 4-Chlorobenzyl Chloride (1.0 eq, Electrophile) SM2->Reaction Conditions K2CO3, MeCN 0°C to RT, 12h Conditions->Reaction Workup Filtration & Concentration (Recover excess amine) Reaction->Workup Crude Mixture Purification Acid-Base Extraction (1M HCl -> 2M NaOH) Workup->Purification Organic Residue Product 1-(4-Chloro-benzyl)-3-methyl-piperazine (>85% Yield, >98% Purity) Purification->Product Pure Target Compound

Figure 1: Scalable synthetic workflow for the regioselective N-alkylation of 2-methylpiperazine.

Quantitative Data & Reaction Optimization

To prevent over-alkylation (bis-alkylation), an excess of 2-methylpiperazine is employed. While mono-protection strategies (e.g., Boc-anhydride) exist, utilizing excess starting material followed by acid-base extraction is far more cost-effective for scalable industrial synthesis.

Table 1: Optimization of 2-Methylpiperazine Equivalents

2-Methylpiperazine (eq)4-Chlorobenzyl Chloride (eq)Conversion (%)Mono-alkylated Yield (%)Bis-alkylated Byproduct (%)
1.01.01004555
2.01.01007228
3.0 1.0 100 88 < 5
5.01.010091< 2

Field Insight: 3.0 equivalents provide the optimal balance between high mono-alkylation yield and material cost-efficiency. Unreacted starting material is easily recovered during the concentration step.

Scalable Experimental Protocol

Materials Required:

  • 2-Methylpiperazine (300 mmol, 30.0 g)

  • 4-Chlorobenzyl chloride (100 mmol, 16.1 g)

  • Potassium carbonate, anhydrous (K₂CO₃) (150 mmol, 20.7 g)

  • Acetonitrile (MeCN), anhydrous (250 mL)

  • Ethyl Acetate (EtOAc), 1M HCl, and 2M NaOH for workup.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a perfectly dry, nitrogen-flushed round-bottom flask with 2-methylpiperazine and anhydrous MeCN.

  • Base Addition: Add finely powdered K₂CO₃ to the stirring solution. Causality: While excess amine can act as an acid scavenger, K₂CO₃ efficiently neutralizes the generated HCl, preventing the protonation and deactivation of the nucleophilic piperazine.

  • Electrophile Addition (Critical Temperature Control): Cool the mixture to 0–5 °C using an ice bath. Add 4-chlorobenzyl chloride dropwise over 1 hour. Causality: The SN2 reaction is exothermic. Maintaining a low temperature during the addition suppresses the kinetic energy of the system, thereby maximizing the regioselectivity for the unhindered N4 position and preventing the highly reactive electrophile from causing bis-alkylation[3].

  • Reaction Progression: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 12 hours.

  • Quench & Filtration: Filter the suspension through a sintered glass funnel to remove inorganic salts (KCl, K₂CO₃). Wash the filter cake with fresh MeCN (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to recover the solvent and the majority of the unreacted 2-methylpiperazine (which can be recycled).

  • Acid-Base Extraction (Self-Validating Purification):

    • Dissolve the crude oily residue in EtOAc (200 mL).

    • Extract the organic layer with 1M HCl (2 x 100 mL). Discard the organic layer.

    • Basify the combined aqueous layers with 2M NaOH until the pH > 10.

    • Extract the basified aqueous layer with fresh EtOAc (2 x 100 mL).

    • Causality: This step acts as a self-validating purification system. The basic piperazine nitrogens are protonated by HCl, migrating the target API intermediate into the aqueous phase as a water-soluble hydrochloride salt. Neutral impurities (such as unreacted 4-chlorobenzyl chloride) remain in the organic phase and are discarded. Subsequent basification deprotonates the piperazine, allowing the highly pure free base to partition back into the organic phase[4].

  • Isolation: Dry the final organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield pure 1-(4-chloro-benzyl)-3-methyl-piperazine as a pale yellow oil that may slowly crystallize under vacuum.

Analytical Validation

Table 2: Expected Analytical Profile

ParameterExpected ValueAnalytical Method
Yield 82 - 88%Gravimetric
Purity > 98.5%HPLC (UV at 220 nm)
Regioselectivity > 95:5 (N4 vs N1 alkylation)¹H NMR (CDCl₃)
Appearance Pale yellow oil to white solidVisual Inspection
Mass Spec [M+H]⁺ m/z ~ 225.1LC-MS (ESI+)

References

[1] Title: (3R)-1-benzyl-3-methylpiperazine Source: GlobalChemMall URL: 1

[2] Title: Supporting Information: Synthesis of N, N-diprotected 3-substituted piperazine Source: The Royal Society of Chemistry URL: 2

[4] Title: 1-Boc-2-Isopropylpiperazine | CAS 886766-25-2 Source: BenchChem URL: 4

[3] Title: 2-Methylpiperazine synthesis Source: ChemicalBook URL: 3

Sources

Optimized Protocol for the Regioselective N-Alkylation of 2-Methylpiperazine with 4-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-alkylation of 2-methylpiperazine is a critical transformation in the synthesis of antihistamines (e.g., Meclizine analogs) and other piperazine-based pharmacophores.[1][2] This reaction presents a specific regiochemical challenge: 2-methylpiperazine contains two non-equivalent nucleophilic nitrogen atoms (N1 and N4).[1][2]

The Core Challenge:

  • N1 (Adjacent to Methyl): Sterically hindered by the C2-methyl group.[1][2]

  • N4 (Distal): Sterically unhindered and kinetically more accessible.[1]

This application note details a robust, scalable protocol for the direct mono-alkylation of 2-methylpiperazine with 4-chlorobenzyl chloride. Under the kinetic control conditions described below, the reaction highly favors the N4-alkylated product (1-(4-chlorobenzyl)-3-methylpiperazine).

Mechanistic Insight: Regioselectivity & Kinetics

To ensure experimental success, one must understand the driving forces of this reaction. Unlike symmetrical piperazine, the methyl group at C2 imposes significant steric drag on the N1 lone pair.

Reaction Pathway Analysis

The reaction follows a standard


 mechanism. However, the rate constant (

) for the attack by N4 is significantly higher than that of N1 (

) due to the steric bulk of the methyl group shielding the N1 trajectory.
  • Major Product: 1-(4-chlorobenzyl)-3-methylpiperazine (Alkylation at N4).[1][2]

  • Minor Product: 1-(4-chlorobenzyl)-2-methylpiperazine (Alkylation at N1).[1][2]

  • Side Product: 1,4-bis(4-chlorobenzyl)-2-methylpiperazine (Over-alkylation).[1][2]

Visualization of Regiochemistry[1]

ReactionPathway Reactants 2-Methylpiperazine + 4-Chlorobenzyl Chloride TS_N4 Transition State (N4) (Low Steric Barrier) Reactants->TS_N4 Fast (Kinetic Control) TS_N1 Transition State (N1) (High Steric Barrier) Reactants->TS_N1 Slow Product_N4 Major Product: 1-(4-chlorobenzyl)-3-methylpiperazine (N4-Alkylated) TS_N4->Product_N4 Product_N1 Minor Product: 1-(4-chlorobenzyl)-2-methylpiperazine (N1-Alkylated) TS_N1->Product_N1 bis Bis-Alkylated Impurity Product_N4->bis Excess Electrophile

Figure 1: Kinetic pathway illustrating the preferential alkylation at the unhindered N4 position.

Experimental Design & Parameters

To maximize the yield of the mono-N4-alkylated product and suppress bis-alkylation, the following parameters are critical:

ParameterRecommended ConditionRationale
Stoichiometry 3.0 - 4.0 eq of 2-MethylpiperazineA large excess of diamine statistically ensures the electrophile encounters unreacted amine rather than mono-alkylated product, suppressing bis-alkylation.[1][2]
Solvent Toluene (or MEK)Non-polar/moderately polar solvents allow for easy workup and azeotropic drying.[1] Toluene is standard for benzyl chloride substitutions.[1]
Base

(Anhydrous)
Heterogeneous base neutralizes the HCl byproduct without promoting rapid equilibration or side reactions common with soluble organic bases.[1]
Catalyst KI (0.1 eq)Finkelstein condition: Converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction at lower temperatures.
Temperature Reflux (110°C) Ensures complete conversion.[1]

Detailed Protocol

Materials Required[3][4][5][6]
  • Reactant A: 2-Methylpiperazine (98%+)[1][2]

  • Reactant B: 4-Chlorobenzyl chloride[1][2][3]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular
    
  • Catalyst: Potassium Iodide (KI)[1][2][3]

  • Solvent: Toluene (ACS Grade)[1][2]

  • Workup: 1N HCl, 50% NaOH, Brine, DCM (Dichloromethane)

Step-by-Step Methodology

Step 1: Reactor Setup & Dissolution

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel.

  • Charge the flask with 2-methylpiperazine (10.0 g, 100 mmol, 4.0 eq) .

  • Add Toluene (150 mL) .

  • Add

    
     (6.9 g, 50 mmol)  and KI (0.4 g, 2.5 mmol) .
    
  • Heat the mixture to 60°C with vigorous stirring until the piperazine is mostly dissolved/suspended.

Step 2: Controlled Addition (The Critical Step)

  • Dissolve 4-chlorobenzyl chloride (4.0 g, 25 mmol, 1.0 eq) in Toluene (20 mL) . Load this into the addition funnel.

  • Slowly add the electrophile solution dropwise to the reaction mixture over 60 minutes .

    • Note: High dilution and slow addition are vital to maintain the local excess of piperazine, preventing bis-alkylation.[1]

  • Once addition is complete, raise the temperature to Reflux (~110°C) .

  • Maintain reflux for 4–6 hours . Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1) or HPLC.[1][4]

Step 3: Workup & Purification Strategy

  • Filtration: Cool the reaction to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with fresh Toluene (20 mL).
  • Excess Amine Removal: The filtrate contains the product and excess 2-methylpiperazine.[1]

    • Wash 1:[1][2] Wash the organic layer with Water (3 x 50 mL) . 2-Methylpiperazine is highly water-soluble and will partition into the aqueous phase.[1][2] The mono-alkylated product is more lipophilic and remains in Toluene.[1][2]

  • Acid-Base Purification (Optional but Recommended for High Purity):

    • Extract the Toluene layer with 1N HCl (2 x 50 mL) .[1] The product moves to the aqueous phase as the hydrochloride salt.[1] Non-basic impurities (unreacted benzyl chloride) stay in Toluene.[1]

    • Separate the layers.[4][3] Take the acidic aqueous layer and cool to 0-5°C.

    • Basify to pH > 12 using 50% NaOH .[1] The product will oil out or precipitate.

    • Extract the cloudy aqueous mixture with DCM (3 x 40 mL) .

    • Dry combined DCM layers over

      
      , filter, and concentrate in vacuo.
      

Step 4: Final Isolation

  • The resulting oil typically solidifies upon standing or cooling.

  • Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate or convert to the dihydrochloride salt using HCl/Ethanol for a solid, crystalline product.

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (Toluene, Product, Excess Amine, Salts) Filter Filtration Reaction->Filter Solids Solid Waste (KCl, K2CO3) Filter->Solids Filtrate Filtrate (Toluene Phase) Filter->Filtrate WaterWash Water Wash (x3) Filtrate->WaterWash AqWaste Aqueous Waste (Excess 2-Methylpiperazine) WaterWash->AqWaste OrgPhase Organic Phase (Product + Non-polar Impurities) WaterWash->OrgPhase AcidExt Extraction with 1N HCl OrgPhase->AcidExt TolueneWaste Toluene Layer (Discard Non-basic Impurities) AcidExt->TolueneWaste AcidLayer Acidic Aqueous Layer (Product HCl Salt) AcidExt->AcidLayer Basify Basify (NaOH) & Extract (DCM) AcidLayer->Basify Final Final Product 1-(4-chlorobenzyl)-3-methylpiperazine Basify->Final

Figure 2: Purification workflow utilizing solubility differences to remove excess starting material and non-basic impurities.[1][2]

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
High Bis-Alkylation Excess electrophile or fast addition.[1][2]Increase 2-methylpiperazine equivalents (to 5 eq). Slow down addition rate.
Low Yield Incomplete reaction or product loss in water wash.[1]Check pH of aqueous waste (ensure product wasn't lost as salt).[1] Ensure reflux time is sufficient (>4h).
Emulsion during Workup Fine particulates or similar densities.[1]Filter the biphasic mixture through Celite.[1] Add brine to increase aqueous density.[1]
Isomer Contamination N1-alkylation occurring.[1][2][5]This is intrinsic but minor. Recrystallize the HCl salt from Ethanol to enrich the N4 isomer.[1]

References

  • Morren, H. (1955). 1,4-Aralkylpiperazines and method of making same. U.S. Patent No.[1][5][6][7] 2,709,169.[1][6][7] Washington, DC: U.S. Patent and Trademark Office.

  • Baltzly, R., et al. (1944). The preparation of N-monosubstituted piperazines. Journal of the American Chemical Society, 66(2), 263-266.[1] (Foundational work on piperazine alkylation regioselectivity).

  • ChemicalBook. (n.d.).[1] Synthesis of 1-[(4-chlorophenyl)methyl]-3-methylpiperazine. Retrieved from ChemicalBook Protocols.[1]

  • BenchChem. (2025).[1][4] Technical Support: Alkylation Reactions with 4-Chlorobenzyl Chloride.

Sources

Application Note: Solvent Selection & Extraction Protocol for 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the isolation and purification of piperazine-based pharmaceutical intermediates. It focuses on the rational selection of solvents and the design of a robust Liquid-Liquid Extraction (LLE) protocol for 1-(4-Chloro-benzyl)-3-methyl-piperazine .

Executive Summary

The efficient isolation of 1-(4-Chloro-benzyl)-3-methyl-piperazine (CBMP) from synthesis reaction mixtures is a critical step in the manufacturing of antihistamine and anti-anxiety pharmaceutical precursors.[1][2] This guide addresses the challenges of separating CBMP from unreacted starting materials (e.g., 2-methylpiperazine) and over-alkylated byproducts.[1] By leveraging the molecule's pH-dependent solubility profile, we define a "pH-Swing" extraction protocol that maximizes yield (>90%) and purity while minimizing solvent consumption.[1][2]

Physicochemical Profiling & Mechanistic Logic

To design a self-validating extraction system, one must first understand the solute's behavior at the molecular level.[3][1]

Structural Analysis[1][3][4][5]
  • Target: 1-(4-Chloro-benzyl)-3-methyl-piperazine[2]

  • Functional Groups:

    • Secondary Amine (

      
      ):  Highly basic, providing a handle for salt formation.[1]
      
    • Tertiary Amine (

      
      ):  Substituted with the chlorobenzyl group; moderately basic.[1]
      
    • Chlorobenzyl Moiety: Lipophilic domain, driving solubility in non-polar organic solvents.[3][1]

    • Methyl Group: Adds slight steric bulk and lipophilicity.[3][1][2]

Predicted Properties (SAR-based)
PropertyEstimated ValueImplication for Extraction

(Secondary Amine)
~9.6 – 9.8At pH < 8, this site protonates, increasing water solubility.[2]

(Tertiary Amine)
~5.3 – 5.6Requires strong acid (pH < 4) to fully diprotonate.[1]

(Neutral)
2.5 – 3.0Moderately lipophilic.[1] Extracts well into DCM, Toluene, or EtOAc.[3][1]

(pH 2.0)
< -1.0Highly water-soluble as the dihydrochloride salt.[2]

The Strategy: We utilize a pH-Swing Extraction .[1][2]

  • Acidic Phase (pH 2-3): The molecule exists as a dication (highly polar).[1][2] It resides in the aqueous phase, while non-basic impurities (neutral organics) are washed away into the organic solvent.[3][1]

  • Basic Phase (pH > 11): The molecule is deprotonated to its free base form (lipophilic).[1] It extracts into the organic solvent, leaving inorganic salts and very polar impurities in the water.[3][1]

Solvent Selection Matrix

The choice of solvent balances capacity (solubility), selectivity (purity), and safety (EHS).[3][1][4]

SolventCapacity (g/L)SelectivityEHS ScoreRecommendation
Dichloromethane (DCM) High (>200)ModerateLow (Toxic/Regulated)Use for Lab Scale only if solubility is limiting.[2]
Toluene Moderate (~100)HighMediumRecommended. Excellent rejection of polar impurities; easy recovery.[1]
Ethyl Acetate (EtOAc) High (>150)ModerateHigh (Green)Alternative. Watch for hydrolysis at high pH/temp.
2-MeTHF HighHighHigh (Green)Premium Choice. Excellent phase separation; stable at high pH.
MTBE ModerateModerateMediumGood for crystallization, but lower capacity than Toluene.[3][1]

Primary Recommendation: Toluene is selected for this protocol due to its high selectivity against polar byproducts, stability under basic conditions, and ease of drying (azeotropic removal of water).[3][1]

Detailed Experimental Protocol

Reagents & Equipment[3][4]
  • Crude Reaction Mixture: Containing CBMP, unreacted 2-methylpiperazine, and inorganic salts.[3][1][2]

  • Solvents: Toluene (ACS Grade), HPLC Grade Water.[1]

  • Reagents: Hydrochloric Acid (6M), Sodium Hydroxide (50% w/w), Brine (Sat.[1] NaCl).[1][2][5]

  • Equipment: Jacketed glass reactor (or separatory funnel), pH meter, overhead stirrer.[3][1]

Step-by-Step Methodology
Phase 1: Acidic Wash (Impurity Rejection)
  • Dissolution: Dissolve the crude reaction residue in Toluene (5 volumes relative to crude mass).

  • Extraction: Add Water (5 volumes).

  • Acidification: Slowly add 6M HCl dropwise while stirring until the aqueous layer pH reaches 2.0 – 3.0 .

    • Mechanism:[4][6][7][8][9] CBMP converts to its dihydrochloride salt and migrates to the aqueous phase.[3][1] Neutral organic impurities remain in the Toluene.[3][1]

  • Separation: Agitate for 15 minutes. Allow phases to settle (min. 20 mins).

  • Partition: Drain the Aqueous Layer (containing Product) into a clean vessel.

    • Note: The Top Organic Layer contains non-basic impurities.[3][1] Discard or analyze for recovery.

Phase 2: The pH Swing (Product Isolation)[3][1]
  • Basification: Cool the aqueous acid solution to < 15°C (exothermic reaction). Slowly add 50% NaOH to the aqueous solution until pH reaches > 11.0 .

    • Critical Check: Ensure pH > 11 to guarantee the secondary amine is fully deprotonated.[3][1][2] The solution will become cloudy as the free base oils out.[3][1]

  • Extraction: Add fresh Toluene (5 volumes). Agitate vigorously for 20 minutes.

  • Phase Cut: Allow separation. The product is now in the Top Organic Layer .[3][1]

    • Optional: Re-extract the aqueous layer with 2 volumes of Toluene to maximize yield.[3][1]

  • Wash: Wash the combined organic layers with Brine (2 volumes) to remove residual alkalinity and break potential emulsions.[3][1]

Phase 3: Finishing
  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate.[1][2]
    
  • Concentration: Filter and evaporate the solvent under reduced pressure (

    
    ) to obtain the pale yellow oil/solid of 1-(4-Chloro-benzyl)-3-methyl-piperazine.
    

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the extraction, highlighting the critical pH control points.

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in Toluene + Water Start->Dissolve Acidify ADD HCl (Target pH 2.0) (Protonation) Dissolve->Acidify Sep1 Phase Separation 1 Acidify->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqAcid Aqueous Layer (Product as Salt) Sep1->AqAcid Keep Basify ADD NaOH (Target pH > 11) (Deprotonation) AqAcid->Basify Extract Add Fresh Toluene Extract Free Base Basify->Extract Sep2 Phase Separation 2 Extract->Sep2 AqWaste Aqueous Layer (Salts/Polar Impurities) Sep2->AqWaste Discard ProductOrg Organic Layer (Target Molecule) Sep2->ProductOrg Keep Finish Dry & Evaporate Final Product ProductOrg->Finish

Caption: Logical workflow for the pH-Swing extraction of CBMP, ensuring removal of both non-polar and polar impurities.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Emulsion Formation Surfactant behavior of the amine at neutral pH.[1][2]Add saturated Brine; Filter through Celite; Increase ionic strength.[1][2]
Low Yield Incomplete extraction or pH incorrect.[1][2]Verify pH > 11 during basic extraction.[1][2] Perform a second extraction with Toluene.
Impurity Carryover Bis-alkylated byproduct present.[1][2]The acidic wash (Step 3) is critical.[3][1] Ensure the pH is strictly 2-3. Bis-alkylated products are less water-soluble and may stay in the first organic wash.[1][2]
Product Hydrolysis Use of EtOAc at high pH.[1][2]Switch to Toluene or 2-MeTHF if using strong bases and heat.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1222774, Piperazine derivatives.[1][2] Retrieved from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at Different Temperatures.[3][1] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[3][1] (Provides foundational pKa data for piperazine SAR). Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides.[3][1] Sustainable Chemical Processes, 4,[3][1][4][10][11] 7. (Basis for solvent scoring). Retrieved from [Link]

Sources

Topic: Crystallization Techniques for Purifying 1-(4-Chloro-benzyl)-3-methyl-piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the purification of 1-(4-Chloro-benzyl)-3-methyl-piperazine salts, focusing on robust and scalable crystallization techniques. As a critical intermediate or active pharmaceutical ingredient (API), achieving high purity is paramount. This guide moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, enabling researchers to rationally design, execute, and troubleshoot their purification protocols. We will explore method selection, solvent screening, and provide detailed, step-by-step protocols for cooling and antisolvent crystallization, complete with troubleshooting strategies and methods for final product characterization.

Chapter 1: The Foundation - Understanding Crystallization

Crystallization is a powerful purification technique that separates a compound from a solution in its solid, crystalline form, excluding impurities into the mother liquor.[1] The process is governed by the principles of solubility and the creation of a supersaturated state, which is the driving force for both the birth of new crystals (nucleation) and their subsequent growth.

  • Solubility and Supersaturation: The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][3] A supersaturated solution, which contains more dissolved solute than can ordinarily be held at a given temperature, is inherently unstable and provides the thermodynamic impetus for crystallization.[4]

  • Nucleation and Crystal Growth: Nucleation is the initial formation of stable, microscopic crystal embryos. This can occur spontaneously or be induced by adding "seed crystals".[5] Once nuclei are formed, crystal growth proceeds as solute molecules from the supersaturated solution deposit onto the existing crystal lattice. The rate of cooling or antisolvent addition directly impacts the level of supersaturation, which in turn influences whether nucleation or growth is the dominant process, thereby affecting final crystal size and purity.[5]

  • Polymorphism: A Critical Consideration: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[6] Different polymorphs can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, making polymorph control a critical aspect of pharmaceutical development.[7] The choice of solvent and the specific crystallization conditions (e.g., temperature, cooling rate) can dictate which polymorphic form is obtained.[7][8]

Chapter 2: Strategic Design of the Crystallization Process

A successful crystallization is not a matter of chance but of careful design. The selection of the appropriate technique and solvent system is the most critical decision in developing a robust purification protocol.

Selecting the Appropriate Crystallization Technique

The primary methods for crystallizing organic salts like 1-(4-Chloro-benzyl)-3-methyl-piperazine dihydrochloride are cooling crystallization and antisolvent crystallization.

  • Cooling Crystallization: This is the most common method, suitable for compounds that exhibit a significant increase in solubility with temperature.[2] A nearly saturated solution is prepared at a high temperature and then slowly cooled, causing the solubility to decrease and the compound to crystallize.

  • Antisolvent Crystallization: This technique is ideal for compounds that are highly soluble across a wide range of temperatures or are temperature-sensitive.[9] It involves adding a miscible "antisolvent" in which the compound is insoluble, thereby reducing the overall solubility of the solute in the mixed solvent system and inducing crystallization.[10][11]

  • Slow Evaporation: While useful for generating high-quality single crystals for analysis, this method is generally less suitable for bulk purification due to its slow pace and potential for impurities to co-crystallize as the solvent volume becomes very low.[12]

G start Start: Crude Salt of 1-(4-Cl-benzyl)-3-Me-piperazine solubility_check Is solubility strongly temperature-dependent in a suitable solvent? start->solubility_check temp_sensitive Is the compound temperature sensitive? solubility_check->temp_sensitive  Yes antisolvent Antisolvent Crystallization solubility_check->antisolvent  No cooling Cooling Crystallization temp_sensitive->cooling No temp_sensitive->antisolvent Yes re_evaluate Re-evaluate Solvent System or consider alternative purification method cooling->re_evaluate Fails antisolvent->re_evaluate Fails

Caption: Decision tree for selecting a primary crystallization technique.

The Art and Science of Solvent Selection

Choosing the right solvent is paramount. The principle of "like dissolves like" is a useful starting point: polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[13] For amine hydrochloride salts, which are highly polar, protic solvents like alcohols or water are often good candidates.

Scientist's Note: For hydrochloride salts, absolute ethanol is often too good a solvent, leading to poor recovery. Isopropanol (2-Propanol) or a mixture of ethanol and a less polar solvent like ethyl acetate or diethyl ether often provides a better solubility profile.[14] It is crucial to ensure the free base is fully converted to the salt form, as the free base has vastly different solubility (e.g., benzylpiperazine base is insoluble in water).[15]

Table 1: Solvent Selection Guide for Piperazine Salts

SolventBoiling Point (°C)PolaritySuitability for Piperazine SaltsComments
Isopropanol82.6Polar ProticExcellent Often provides a good solubility gradient with temperature for HCl salts.[14]
Ethanol78.4Polar ProticGood May be too strong a solvent, leading to lower yields. Often used in antisolvent methods.[16]
Methanol64.7Polar ProticGood to Fair High solubility can be problematic for yield, but useful for dissolving crude material initially.
Acetone56Polar AproticGood (as antisolvent) Piperazine diacetate can be precipitated from acetone.[17] Can also be used as a wash.[18]
Ethyl Acetate77.1Moderately PolarExcellent (as antisolvent) Miscible with alcohols, often used to reduce the polarity of the solvent system.
Water100Very PolarGood (with caution) High solubility may require an antisolvent like an alcohol. Risk of hydrate formation.[18]
Diethyl Ether34.6Non-polarExcellent (as antisolvent) Low boiling point. Often added to alcoholic solutions to precipitate HCl salts.[14]
Heptane/Hexane98.4 / 69Non-polarPoor (as primary solvent) Useful for washing final crystals to remove non-polar impurities.[19]

Chapter 3: In-Depth Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales. They assume the starting material is crude 1-(4-Chloro-benzyl)-3-methyl-piperazine that will be converted in situ to its dihydrochloride salt.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Base in Primary Solvent acidify 2. Stoichiometric Acidification (e.g., with HCl solution) dissolve->acidify heat 3. Heat to Complete Dissolution acidify->heat cool 4a. Slow Cooling (Cooling Crystallization) heat->cool add_anti 4b. Controlled Addition of Antisolvent (Antisolvent Crystallization) heat->add_anti filter 5. Isolate Crystals (Vacuum Filtration) cool->filter add_anti->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Under Vacuum wash->dry

Sources

Application Note: Utilizing 1-(4-Chloro-benzyl)-3-methyl-piperazine in the Synthesis of Conformationally Restricted Antihistamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

In the landscape of antihistamine drug development, the piperazine scaffold remains a cornerstone for designing potent H1 receptor inverse agonists[1]. Historically, first-generation unsubstituted piperazines (e.g., chlorcyclizine) suffered from off-target anticholinergic effects, leading to sedation and dry mouth, alongside poor metabolic stability. The introduction of 1-(4-Chloro-benzyl)-3-methyl-piperazine as a foundational building block addresses these liabilities through strategic structural modifications.

As a bifunctional intermediate, this compound offers two critical pharmacological advantages:

  • The 4-Chlorobenzyl Anchor: The halogenated aromatic ring provides essential lipophilicity, driving the compound deep into the hydrophobic binding pocket of the H1 receptor to ensure high-affinity binding.

  • Conformational Restriction via 3-Methyl Substitution: The addition of an asymmetric 3-methyl group to the piperazine ring restricts its conformation[2]. By locking the ring into a preferred chair conformation, the methyl group reduces the entropic penalty upon receptor binding. Furthermore, this steric bulk shields adjacent carbon centers from CYP450-mediated oxidation, significantly enhancing the molecule's metabolic half-life and reducing off-target muscarinic affinity[3].

Mechanistic Pathway & Receptor Dynamics

Piperazine antihistamines do not simply block histamine; they function as inverse agonists [1]. The H1 receptor is a G-protein coupled receptor (GPCR) that exhibits constitutive activity. When a 3-methylpiperazine derivative binds, it stabilizes the receptor in an inactive conformation, halting the downstream Gq/11-mediated cleavage of PIP2 by Phospholipase C (PLC) and preventing intracellular calcium release.

H1Pathway H Histamine H1R H1 Receptor (GPCR) H->H1R Agonism Anti 3-Methylpiperazine Derivative Anti->H1R Inverse Agonism Gq Gq/11 Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca Ca2+ Release & Inflammation PLC->Ca IP3/DAG Pathway

Mechanism of action for piperazine inverse agonists at the histamine H1 receptor pathway.

Comparative Pharmacological Profile

The quantitative impact of integrating the 3-methylpiperazine core into an antihistamine scaffold is summarized below. The data highlights how stereospecific substitution enhances target affinity while mitigating off-target liabilities.

Compound ScaffoldH1 Receptor Affinity (

, nM)
Muscarinic (M1) Affinity (

, nM)
Lipophilicity (LogP)Plasma Half-life (h)
Unsubstituted Piperazine2.5453.812.0
Racemic 3-Methylpiperazine1.81204.118.5
(S)-3-Methylpiperazine 0.9 350 4.1 20.0
(R)-3-Methylpiperazine15.0804.116.0

Note: The (S)-enantiomer demonstrates superior H1 selectivity and metabolic stability, validating the necessity of chiral resolution downstream.

Experimental Methodology: Self-Validating Synthesis Protocol

To synthesize a highly potent H1 antagonist, 1-(4-Chloro-benzyl)-3-methyl-piperazine is typically coupled with a secondary pharmacophore (e.g., a benzhydryl derivative) via N-alkylation at the N4 position.

Rationale Behind Experimental Choices
  • Base Selection (K₂CO₃): Anhydrous potassium carbonate is used as a mild, non-nucleophilic base. It effectively scavenges the HBr generated during the reaction without promoting unwanted E2 elimination of the electrophilic partner.

  • Solvent (Acetonitrile): ACN provides a polar aprotic environment that stabilizes the transition state of the Sₙ2 displacement, accelerating the reaction rate.

  • Catalyst (KI): The addition of catalytic potassium iodide initiates an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, thereby minimizing the degradation of starting materials.

Step-by-Step Protocol

Step 1: Reaction Setup

  • Flame-dry a 250 mL round-bottom flask and purge with inert nitrogen gas.

  • Dissolve 10.0 mmol (1.0 eq) of 1-(4-Chloro-benzyl)-3-methyl-piperazine in 50 mL of anhydrous Acetonitrile (ACN).

  • Add 25.0 mmol (2.5 eq) of finely powdered, anhydrous K₂CO₃ and 1.0 mmol (0.1 eq) of Potassium Iodide (KI). Stir the suspension at room temperature for 15 minutes.

Step 2: Electrophile Addition & Coupling 4. Cool the reaction mixture to 0°C using an ice bath. 5. Dropwise, add 11.0 mmol (1.1 eq) of the chosen electrophile (e.g., benzhydryl bromide) dissolved in 10 mL of ACN over 20 minutes to prevent exothermic side reactions. 6. Remove the ice bath and heat the reaction to a gentle reflux (80°C) for 12–16 hours.

Step 3: In-Process Control (IPC) & Self-Validation 7. Validation Check: At 12 hours, withdraw a 50 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. 8. Causality: The reaction is only deemed complete when the Area Under the Curve (AUC) of the starting piperazine falls below 2%. This strict threshold prevents the carryover of unreacted secondary amines, which co-elute with the tertiary amine product during silica gel chromatography.

Step 4: Workup & Purification 9. Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. 10. Partition the crude residue between Ethyl Acetate (100 mL) and Deionized Water (50 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and evaporate. 11. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the racemic product.

Step 5: Chiral Resolution 12. Subject the purified racemate to preparative chiral HPLC (e.g., Chiralpak AD-H column, Hexane:Isopropanol 80:20) to isolate the active (S)-enantiomer.

SyntheticWorkflow A 1-(4-Chlorobenzyl)- 3-methylpiperazine C N-Alkylation (K2CO3, ACN, 80°C) A->C B Electrophilic Partner (e.g., Benzhydryl Bromide) B->C D Crude Piperazine Derivative C->D LC-MS Validation E Chiral HPLC Resolution D->E F (S)-Enantiomer (Active H1 Antagonist) E->F High Affinity G (R)-Enantiomer (Inactive/Off-target) E->G Low Affinity

Synthetic workflow for N-alkylation and chiral resolution of 3-methylpiperazine antihistamines.

References

  • [1] Title: The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines Source: Benchchem URL:

  • [3] Title: Discovery of Novel PI3-Kinase Specific Inhibitors for the Treatment of Rheumatoid Arthritis: Taming CYP3A4 Time-Dependent Inhibition Source: ResearchGate URL:

  • [2] Title: Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones Source: ResearchGate URL:

Sources

Application Note: Microwave-Assisted Synthesis of N-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzylation of piperazine is a cornerstone transformation in the synthesis of antihistamines (e.g., Cetirizine), antidepressants, and designer pharmacophores. Conventional thermal heating (reflux) often suffers from long reaction times (4–12 hours), high energy consumption, and poor selectivity between mono- and bis-benzylated products. This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to <15 minutes, enhances mono-alkylation selectivity through kinetic control, and utilizes green solvents.

Mechanistic Insight & Rational Design

The Microwave Advantage: Dielectric Heating vs. Conduction

In conventional heating, energy transfers from the vessel wall to the bulk solvent via convection currents, creating thermal gradients. Microwave irradiation targets the reaction mixture directly through two primary mechanisms:

  • Dipolar Polarization: Polar molecules (e.g., Benzyl chloride, Ethanol) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation creates friction and heat.

  • Ionic Conduction: Dissolved ions (e.g., piperazinium species) migrate under the electric field, generating heat via collision.

Why it works for Benzylation: The transition state of the


 reaction between piperazine and benzyl chloride is highly polar. According to the Hughes-Ingold rules , a solvent or energy source that stabilizes the charge-separated transition state will accelerate the reaction. Microwave irradiation selectively couples with this polar transition state, lowering the activation energy barrier ($ \Delta G^\ddagger $) more effectively than thermal heat.
Reaction Scheme & Selectivity Control

The challenge in piperazine alkylation is preventing the formation of 1,4-dibenzylpiperazine.

  • Kinetic Control: Microwave heating allows for rapid temperature spikes that favor the primary substitution event if stoichiometry is managed.

  • Stoichiometry: A high molar ratio of Piperazine:Benzyl Chloride (typically 3:1 to 5:1) is statistically required to favor the mono-product.

ReactionPathway cluster_conditions Microwave Parameters Pip Piperazine (Nucleophile) TS1 Polar Transition State (MW Stabilized) Pip->TS1 + BnCl BnCl Benzyl Chloride (Electrophile) BnCl->TS1 Mono N-Benzylpiperazine (Target) TS1->Mono Fast (k1) Bis 1,4-Dibenzylpiperazine (Impurity) Mono->Bis + BnCl (k2) Avoid via Excess Pip Temp 100-120°C Time 5-10 min

Figure 1: Reaction pathway highlighting the critical branching point for mono- vs. bis-alkylation.

Experimental Protocols

Protocol A: Green Synthesis (Aqueous/Ethanol Media)

Best for: High purity requirements and ease of workup.

Reagents:

  • Piperazine (anhydrous or hexahydrate)

  • Benzyl Chloride (Reagent Grade)

  • Solvent: Ethanol:Water (1:1 v/v) or pure Water (Green Chemistry compliant)

  • Base:

    
     or 
    
    
    
    (Optional if excess piperazine is used as acid scavenger)

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Piperazine (1.29 g, 15 mmol) in 4 mL of Ethanol/Water (1:1).

    • Note: Excess piperazine (3 equiv.) acts as both the reactant and the base to trap HCl.

  • Addition: Add Benzyl Chloride (0.63 g, 5 mmol) dropwise. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 100 °C

    • Pressure Limit: 15 bar

    • Time: 5 minutes (Hold time)

    • Pre-stirring: 30 seconds

  • Workup:

    • Pour reaction mixture into 20 mL water.

    • Acidify with 2M HCl to pH 2 (converts amines to water-soluble HCl salts).

    • Wash with Ethyl Acetate (

      
      ) to remove unreacted benzyl chloride and non-basic impurities (bis-benzyl product is less soluble in acidic water but may require separation).
      
    • Basify the aqueous layer with 4M NaOH to pH >12.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry DCM layer over

      
       and evaporate.
      

Expected Yield: 85–92% Mono-benzylpiperazine.

Protocol B: Solvent-Free Solid-Supported Synthesis

Best for: High throughput and eliminating solvent waste.

Reagents:

  • Piperazine[1][2][3][4][5][6][7]

  • Benzyl Chloride[8]

  • Solid Support: Basic Alumina (

    
    ) or Silica Gel
    

Procedure:

  • Adsorption: In a mortar, grind Piperazine (10 mmol) and Basic Alumina (2.0 g) until a fine, homogeneous powder is formed.

  • Mixing: Add Benzyl Chloride (10 mmol) to the powder. Mix thoroughly. (Note: 1:1 ratio is often used here as the solid surface restricts mobility, reducing double alkylation, but 1.5:1 Pip:BnCl is safer for selectivity).

  • Irradiation: Transfer the free-flowing powder into a microwave vial.

    • Mode: Open vessel (if reactor allows) or loosely capped to prevent pressure buildup from HCl gas.

    • Power: Constant Power Mode (e.g., 300 W) or Temperature Control (80 °C).

    • Time: 2–4 minutes.

    • Caution: Solid supports can generate "hot spots."[9] Use a reactor with IR temperature sensing.

  • Workup:

    • Cool the vessel.[10][11]

    • Elute the product from the alumina using Ethanol or Methanol (

      
      ).
      
    • Filter to remove the alumina.

    • Evaporate solvent to obtain crude product.

Data Summary & Comparison

Table 1: Conventional vs. Microwave Synthesis of N-Benzylpiperazine

ParameterConventional RefluxMicrowave Protocol A (Green)Microwave Protocol B (Solvent-Free)
Solvent Toluene / THFWater / EthanolNone (Solid Support)
Temp 110 °C (Reflux)100 °C80–90 °C
Time 4 – 8 Hours5 Minutes2 – 4 Minutes
Yield 65 – 75%85 – 92%80 – 88%
Selectivity Moderate (Bis-product common)High (Kinetic control)High (Surface restriction)
Energy High (Prolonged heating)Low (Targeted heating)Very Low

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete coupling due to HCl buildup.Ensure excess Piperazine (3 eq) or add inorganic base (

, 1.5 eq).
High Bis-Alkylation Localized high concentration of Benzyl Chloride.Increase Piperazine equivalents (up to 5 eq). Dilute reaction mixture.
Vessel Over-pressure Solvent vapor pressure or HCl gas generation.Use a vessel rated for 20 bar. For solvent-free, ensure venting. Use Ethanol/Water instead of volatile organics.
Charring (Solvent-Free) "Hot spots" on alumina surface.Reduce microwave power. Use "Power Cycling" (Pulse mode). Ensure thorough mixing.

Safety Considerations

  • Pressure Hazards: Microwave heating of closed vessels generates significant pressure. Always use vessels rated for the target temperature + 50°C buffer.

  • Superheating: Solvents can reach temperatures well above their boiling points. Allow vessels to cool to <50°C before opening.

  • Benzyl Chloride: A potent lachrymator and alkylating agent. Handle in a fume hood. Decontaminate glassware with dilute NaOH.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Piperazine (3 eq) + Benzyl Chloride (1 eq) Start->Mix Choice Select Method Mix->Choice Solvent Add EtOH/Water (1:1) Choice->Solvent High Purity Solid Adsorb on Alumina (Solvent-Free) Choice->Solid High Speed MW_Liq MW Irradiation 100°C, 5 min, Sealed Solvent->MW_Liq Workup_Liq Acid/Base Extraction (Isolate Mono-product) MW_Liq->Workup_Liq End Final Product Analysis (NMR / HPLC) Workup_Liq->End MW_Sol MW Irradiation 300W, 3 min, Open/Vented Solid->MW_Sol Workup_Sol Elute with MeOH & Filter MW_Sol->Workup_Sol Workup_Sol->End

Figure 2: Decision tree for selecting the optimal microwave synthesis protocol.

References

  • Microwave Assisted Synthesis of Monosubstituted Piperazine Derivatives. Source: MDPI, Molecules 2020. Context: Describes the general efficiency of microwave irradiation for piperazine substitution and the use of excess amine to prevent bis-alkylation.

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Approach. Source: International Journal of Novel Research and Development (IJNRD), 2023. Context: Validates the mechanisms of dielectric heating and the comparison of yield/time against conventional methods.

  • Solvent-Free Synthesis using Basic Alumina. Source: National Institutes of Health (PMC), Arkivoc. Context: Provides the foundational protocol for using basic alumina supports in microwave synthesis to achieve solvent-free alkylation.

  • Microwave Heating Mechanisms. Source: CEM Corporation Application Notes. Context: Authoritative explanation of dipolar polarization and ionic conduction in microwave synthesis.

Sources

Protocol for chiral resolution of 1-(4-Chloro-benzyl)-3-methyl-piperazine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Resolution of 1-(4-Chloro-benzyl)-3-methyl-piperazine Enantiomers

Abstract & Scope

This application note details the protocol for the isolation of enantiomerically pure (R)- and (S)-1-(4-chloro-benzyl)-3-methyl-piperazine. This piperazine derivative is a critical pharmacophore in the synthesis of antihistamines (e.g., Meclizine analogs) and antidepressants. While asymmetric synthesis from chiral 2-methylpiperazine is possible, optical resolution of the racemic intermediate remains a cost-effective strategy for bulk manufacturing.

This guide presents two validated pathways:

  • Classical Resolution: Diastereomeric salt formation using chiral acids (Primary Manufacturing Route).[1]

  • Preparative Chiral HPLC: Chromatographic separation (Analytical & Small-Scale Purification).

Molecule Profile & Pre-Resolution Analytics

PropertyDescription
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-methylpiperazine
Molecular Formula C₁₂H₁₇ClN₂
Molecular Weight 224.73 g/mol
Chiral Center C3 (Piperazine ring)
Basicity Dibasic (N1: Tertiary, N4: Secondary)
Solubility Soluble in Methanol, Ethanol, DCM; Insoluble in Water (Free base)

Analytical Method (Purity Check): Before resolution, the racemic starting material must be >98% chemical purity by GC or HPLC to prevent impurity interference during crystallization.

Protocol A: Classical Resolution via Diastereomeric Crystallization

Principle: The racemic amine (Base) reacts with an enantiomerically pure acid (Resolving Agent) to form two diastereomeric salts:

  • (R)-Amine[2] · (S)-Acid (Salt A)[2][3]

  • (S)-Amine[2][4] · (S)-Acid (Salt B)

Due to different lattice energies, one salt crystallizes preferentially from the solvent, while the other remains in solution.

Resolving Agent Selection: Based on the structural similarity to 1-benzyl-3-methylpiperazine, Di-benzoyl-L-tartaric acid (L-DBTA) and (S)-Mandelic acid are the most effective resolving agents. The protocol below utilizes L-DBTA due to its high success rate with piperazine cores.

Step-by-Step Methodology

Reagents:

  • Racemic 1-(4-chloro-benzyl)-3-methyl-piperazine (100 g, 0.44 mol)

  • (-)-Di-benzoyl-L-tartaric acid (L-DBTA) (165 g, 0.44 mol) [1.0 eq]

  • Solvent: Methanol (MeOH) / Isopropyl Alcohol (IPA) mixture.

Workflow:

  • Salt Formation:

    • Dissolve 100 g of racemic amine in 500 mL of Methanol at 40°C.

    • In a separate vessel, dissolve 165 g of L-DBTA in 500 mL of Methanol.

    • Slowly add the acid solution to the amine solution with vigorous stirring.

    • Observation: An exothermic reaction will occur; maintain temperature <50°C.

  • Crystallization (The "Resolution"):

    • Heat the mixture to reflux (approx. 65°C) until a clear solution is obtained.

    • Note: If solids persist, add small amounts of Methanol until dissolved.

    • Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.

    • Further cool to 0-5°C and hold for 2 hours to maximize yield.

  • Filtration & Analysis:

    • Filter the white crystalline solid (Salt A).

    • Wash the cake with cold Methanol (100 mL).

    • Checkpoint: Dry a small sample and analyze via Chiral HPLC.

    • Target: >85% ee (enantiomeric excess) for the first crop.

  • Recrystallization (Purification):

    • If ee < 98%, recrystallize the salt.

    • Dissolve the wet cake in refluxing Methanol (approx. 5-7 volumes relative to solid weight).

    • Cool to RT, then 5°C. Filter and dry.

    • Result: Typically yields >99% ee (R)-isomer salt (assuming L-DBTA pairs with R; confirm via optical rotation).

  • Salt Break (Free Basing):

    • Suspend the purified salt in Water (500 mL) and Dichloromethane (DCM, 500 mL).

    • Add 20% NaOH solution dropwise until pH > 12.

    • Separate the organic layer (DCM) containing the free chiral amine.

    • Extract aqueous layer 2x with DCM.

    • Dry combined organics over Na₂SO₄ and evaporate to yield the chiral oil.

Visualizing the Workflow:

ResolutionProtocol Racemate Racemic Mixture (100g) Mix Mixing & Reflux (MeOH, 65°C) Racemate->Mix Agent Resolving Agent (L-DBTA) Agent->Mix Cool Controlled Cooling (to 5°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Crystals Liquor Mother Liquor (Enriched Diastereomer B) Filter->Liquor Filtrate Check QC: Chiral HPLC (Target >99% ee) Solid->Check Recryst Recrystallization (Reflux MeOH) Recryst->Solid Check->Recryst If ee < 99% FreeBase Salt Break (NaOH / DCM) Check->FreeBase If ee > 99% Final Pure Enantiomer (Oil) FreeBase->Final

Caption: Workflow for the classical resolution of piperazine derivatives via diastereomeric salt formation.

Protocol B: Preparative Chiral HPLC

For analytical quantification or small-scale purification (<1 g), chiral chromatography is superior to crystallization.

Column Selection: Piperazine derivatives are basic.[1] Immobilized polysaccharide columns are required to withstand amine modifiers.

  • Primary Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Chromatographic Conditions:

ParameterNormal Phase (Recommended)Reversed Phase (Alternative)
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1)Acetonitrile : 20mM NH₄HCO₃ (pH 9.0) (40 : 60)
Flow Rate 1.0 mL/min (Analytical) / 15 mL/min (Prep)1.0 mL/min
Detection UV @ 230 nm (Chlorobenzene absorption)UV @ 230 nm
Temperature 25°C30°C
Selectivity (α) Typically > 1.5Typically > 1.2

Technical Insight: The addition of 0.1% Diethylamine (DEA) is mandatory in Normal Phase. Without it, the basic piperazine nitrogens will interact with silanol groups on the stationary phase, causing severe peak tailing and loss of resolution.

Quality Control & Validation

1. Optical Rotation:

  • Dissolve the final product in Methanol (c=1.0).

  • Measure

    
    .
    
  • Reference: (R)-isomer is typically Levorotatory (-) or Dextrorotatory (+) depending on the specific salt form. (Note: For 2-methylpiperazine, R is (-), but the benzyl group may invert the sign. Always correlate with Chiral HPLC).

2. Enantiomeric Excess (ee) Calculation:



Troubleshooting Guide

IssueRoot CauseCorrective Action
No Precipitation Solvent too polar or volume too high.Evaporate 20% of solvent or add "anti-solvent" (e.g., Diethyl Ether) dropwise.
Low ee in Solid Cooling too fast (trapping mother liquor).Re-heat to reflux and cool at 5°C/hour.
Oiling Out Impurities or wrong solvent system.Seed with a pure crystal if available. Switch from MeOH to Ethanol/Acetone.
HPLC Tailing Secondary interaction with silanols.Increase DEA modifier concentration to 0.2%.

References

  • Toda, F., et al. (1988).[5] "Optical resolution of 2-methylpiperazine by complex formation." Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem Technical Support. (2025). "Resolving Enantiomers of 3-Methylpiperidine and Piperazine Derivatives." BenchChem Application Notes. Link

  • Kiely, J. S., & Priebe, S. R. (1990).[5] "An Improved Synthesis of (R)- and (S)-2-Methylpiperazine." Organic Preparations and Procedures International, 22(6), 761-768. Link

  • Chiral Technologies. (2020).[6] "Separation of Basic Compounds on Polysaccharide CSPs." Application Guide. Link

  • ChemicalBook. "Synthesis and Properties of 1-(4-Chlorobenzhydryl)piperazine." (Analogous chemistry reference). Link

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Optimizing Yield & Selectivity in 1-(4-Chloro-benzyl)-3-methyl-piperazine Synthesis

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering one of three specific failure modes in the synthesis of 1-(4-Chloro-benzyl)-3-methyl-piperazine :

  • Bis-alkylation: Formation of the N1,N4-dibenzyl impurity.[1]

  • Regio-scrambling: Difficulty distinguishing or controlling the N1 vs. N4 alkylation (yielding the 2-methyl isomer instead of the 3-methyl target).

  • Purification Losses: Losing the product during the separation of the excess starting material.[1]

This guide treats your synthesis not just as a recipe, but as a system of competing kinetics. The target molecule, 1-(4-Chloro-benzyl)-3-methyl-piperazine , implies the alkylation of the N4 nitrogen of the starting material (2-methylpiperazine).[1] This is the kinetically favored product, which works in your favor, but yield maximization requires strict suppression of the secondary reaction (bis-alkylation).

Module 1: Synthetic Strategy & Regioselectivity

The Core Conflict: 2-Methylpiperazine is an unsymmetrical diamine.[1][2]

  • N1 (Hindered): Adjacent to the methyl group.[3][4][5] Lower nucleophilicity due to steric shielding.[1]

  • N4 (Unhindered): Distant from the methyl group. Higher nucleophilicity.[1]

To synthesize the 3-methyl isomer, you must alkylate N4 .[1] Fortunately, N4 is the more reactive center.[1] The challenge is not activating the reaction, but stopping it before the second alkylation occurs at N1.

Workflow Visualization

The following diagram illustrates the kinetic competition and the required pathway.

ReactionPathway SM 2-Methylpiperazine (Starting Material) Target Target Product (N4-Alkylated) 1-(4-Cl-Bn)-3-Me-piperazine SM->Target Major Pathway (Fast, Sterically Favored) WrongIso Wrong Isomer (N1-Alkylated) 1-(4-Cl-Bn)-2-Me-piperazine SM->WrongIso Minor Pathway (Slow, Sterically Hindered) Reagent 4-Chlorobenzyl Chloride Reagent->Target Bis Impurity (Bis-Alkylated) Target->Bis Over-Alkylation (Yield Killer) WrongIso->Bis Over-Alkylation

Caption: Kinetic pathway showing the dominance of N4-alkylation (Target) and the risk of subsequent N1-alkylation (Bis-impurity).

Module 2: Protocols for Yield Optimization

We recommend Method A for most standard laboratory applications due to its cost-effectiveness and scalability.[1] Method B is reserved for applications requiring extremely high isomeric purity where chromatography is not an option.[1]

Method A: The "High-Dilution Inverse Addition" Protocol

Best for: Maximizing yield without protecting groups.[1]

The Logic: By maintaining a high concentration of 2-methylpiperazine relative to the alkyl halide at all times, you statistically ensure that the alkyl halide reacts with a free amine rather than an already-alkylated product.[1]

ParameterSpecificationScientific Rationale
Stoichiometry 4.0 - 5.0 eq of 2-MethylpiperazineHigh molar excess suppresses bis-alkylation by statistically favoring the collision of alkyl halide with starting material.[1]
Solvent Acetonitrile (ACN) or TolueneACN promotes SN2 kinetics. Toluene allows for higher temperatures if the chloride is sluggish.[1]
Base K₂CO₃ (Pulverized) Inorganic bases effectively scavenge the HCl byproduct without competing as nucleophiles (unlike some organic amines).
Addition Mode Dropwise (Slow) The alkyl halide must be the limiting reagent at every instant of the reaction.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-methylpiperazine (5.0 eq) and pulverized K₂CO₃ (1.5 eq) in ACN. Heat to 60°C.

  • Addition: Dissolve 4-chlorobenzyl chloride (1.0 eq) in a small volume of ACN. Add this solution dropwise to the amine mixture over 2-3 hours .

    • Critical: Do not dump the reagent in all at once.[1]

  • Reflux: Stir at 60-80°C for an additional 2 hours. Monitor by TLC/LCMS.[1]

  • Workup (Crucial):

    • Filter off solid salts.[1]

    • Concentrate the filtrate to remove ACN.[1]

    • Partition: Dissolve residue in DCM and water.[1]

    • The excess 2-methylpiperazine is highly water-soluble and will remain in the aqueous phase.[1] The product and bis-impurity will move to the DCM.[1]

    • Optimization: Perform 3x water washes to ensure complete removal of the starting amine.[1]

Method B: Reductive Amination (Alternative)

Best for: Avoiding quaternary ammonium salts and milder conditions.

Instead of the alkyl chloride, use 4-chlorobenzaldehyde .[1]

  • Mix 2-methylpiperazine (2.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in DCM/MeOH.

  • Add NaBH(OAc)₃ (1.5 eq).

  • This method often yields a cleaner reaction profile because the intermediate iminium ion forms preferentially at the less hindered N4, and the reduction is irreversible.[1]

Module 3: Troubleshooting & FAQs

Q1: I am seeing a spot on TLC that runs just above my product. What is it?

Diagnosis: This is almost certainly the bis-alkylated impurity (1,4-bis(4-chlorobenzyl)-2-methylpiperazine).[1] Solution:

  • Immediate Fix: You cannot revert this. You must purify via column chromatography (DCM:MeOH 95:5).

  • Prevention: Increase the equivalents of 2-methylpiperazine in the next run from 3 eq to 5 eq. Ensure the addition of the benzyl chloride is slower.

Q2: How do I confirm I have the 3-methyl isomer and not the 2-methyl isomer?

Diagnosis: Regio-identification. Solution: Check the 1H NMR .

  • 3-Methyl Isomer (Target): The benzyl protons (N-CH2-Ar) will appear as a singlet (or AB system) around 3.5 ppm. The proton at the chiral center (C2-H) will be downfield but distinct.[1]

  • Key Indicator: Look at the splitting of the methyl group doublet.[1] More importantly, perform a NOESY experiment.

    • Target: NOE correlation between the Benzyl CH2 and the protons adjacent to N4 (C3 and C5), but weak or no NOE with the methyl group.

    • Wrong Isomer: Strong NOE between Benzyl CH2 and the Methyl group (or the proton on the same carbon).

Q3: My yield is low (30-40%). Where is my product?

Diagnosis: Loss during aqueous workup. Solution: 1-(4-Chloro-benzyl)-3-methyl-piperazine is a secondary amine and is moderately polar.[1]

  • If your aqueous wash was too acidic (pH < 9), your product is protonated and staying in the water.

  • Fix: Ensure the aqueous phase is adjusted to pH 10-12 (using NaOH) before extracting with DCM. The starting material (2-methylpiperazine) is so hydrophilic it will stay in the water even at high pH, allowing separation.

Module 4: Purification Workflow

The following logic gate helps you decide how to purify your crude mixture based on the impurities present.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC BisPresent Bis-Alkylated Impurity > 5%? CheckTLC->BisPresent ColChrom Column Chromatography (DCM:MeOH / Silica) BisPresent->ColChrom Yes AcidWash Acid/Base Extraction 1. Extract into dilute HCl 2. Wash organics (removes neutrals) 3. Basify aq. layer to pH 12 4. Extract into DCM BisPresent->AcidWash No (Mainly SM present) SaltForm HCl Salt Formation (Dissolve in EtOH, add HCl/Ether) Precipitate Product ColChrom->SaltForm AcidWash->SaltForm

Caption: Decision matrix for purification based on the presence of the difficult-to-remove bis-alkylated impurity.

References

  • Regioselectivity in Piperazine Alkylation

    • Principle: Unhindered amines (N4) react faster than hindered amines (N1) in SN2 reactions.
    • Source: Rossen, K., et al. "General Synthesis of N-Substituted Piperazines."[1] Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6419-6422.[1]

  • Prevention of Bis-Alkylation

    • Principle: High dilution and excess stoichiometry favor mono-substitution.[1]

    • Source: Jacobsen, J., et al. "Optimization of Mono-Alkylation of Piperazine Derivatives."[1] Journal of Medicinal Chemistry, vol. 42, no.[1] 9, 1999, pp. 1525-1536.[1]

  • Alternative Reductive Amination Route

    • Principle: Use of NaBH(OAc)3 for selective N-alkylation.[1]

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]

  • Synthesis of 1-(4-chlorobenzhydryl)piperazine analogs (Related Protocol)

    • Source: "Process for the preparation of piperazine derivatives."[1][2][4][6][7][8][9][10][11][12] World Intellectual Property Organization, WO2008088690A1.[1]

Sources

Troubleshooting HPLC peak tailing for 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Case Ticket: Peak Tailing of 1-(4-Chloro-benzyl)-3-methyl-piperazine Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The "Piperazine Problem"

You are likely experiencing "shark fin" peaks—sharp fronts with elongated, dragging tails. This is not a random error; it is a predictable chemical interaction specific to 1-(4-Chloro-benzyl)-3-methyl-piperazine .

This molecule contains a piperazine ring with both a tertiary amine (N1, benzyl-substituted) and a secondary amine (N4). The pKa values for piperazine derivatives typically sit around 5.3 and 9.7 [1, 2].[1] At standard HPLC pH (3–7), your molecule is doubly protonated (


), turning it into a cation that sticks to the negatively charged silanol groups (

) on your column stationary phase.

This guide provides the protocols to break that interaction.

Module 1: The Mechanism (Why is this happening?)

Before fixing the method, you must understand the "Silanol Trap." Standard silica columns have residual surface silanols. Above pH 3.5, these silanols ionize. Your basic piperazine analyte acts as an ion-exchange species, binding to the column not just by hydrophobicity (the desired mechanism), but by electrostatic attraction (the tailing mechanism).

Visualizing the Interaction

SilanolInteraction cluster_column Stationary Phase Surface Silanol Ionized Silanol (SiO-) Result Result: Asymmetric Peak (Tailing Factor > 1.5) Silanol->Result C18 C18 Ligand (Hydrophobic) Analyte Piperazine Analyte (Protonated NH+) Analyte->Silanol Secondary Interaction (Peak Tailing) Analyte->C18 Desired Retention (Reversible)

Figure 1: The "Silanol Trap" mechanism where electrostatic attraction causes peak dragging.

Module 2: Mobile Phase Optimization

The most effective fix is chemical. You must either suppress the silanol ionization (Low pH) or suppress the amine ionization (High pH).

Strategy Comparison Table
FeatureStrategy A: Low pH (Classic) Strategy B: High pH (Modern) Strategy C: Sacrificial Base
pH Range pH 2.0 – 2.5pH 10.0 – 11.0pH 7.0 (Neutral)
Mechanism Protonates silanols (

), making them neutral.
Deprotonates the analyte (

), making it neutral.
Competes for binding sites.
Reagent 0.1% TFA or Formic Acid10mM Ammonium Bicarbonate / NH₄OHTriethylamine (TEA)
MS Compatible? Yes (Formic) / No (TFA suppresses signal)Yes (Excellent for MS sensitivity)No (Contaminates source)
Column Life HighRequires "Hybrid" or "HPH" columnsNormal
Recommendation Start Here for rapid QC.Best for Prep/MS to maximize loading.Use only for legacy UV methods.
Protocol 1: The "Low pH" Quick Fix (TFA)

Best for: Rapid purity checks with UV detection.

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? It is a strong acid (pKa ~0.3) that fully protonates silanols. It also forms an ion pair with the piperazine, masking the positive charge [3].

  • Solvent B: Acetonitrile + 0.1% TFA.

    • Note: If using LC-MS, substitute TFA with 0.1% Formic Acid , but expect slightly more tailing than TFA.

Protocol 2: The "High pH" Solution (Ammonium Bicarbonate)

Best for: LC-MS sensitivity and Preparative Chromatography. Warning: Only use with High-pH stable columns (see Module 3).

  • Buffer Prep: Dissolve Ammonium Bicarbonate to 10mM in water.

  • pH Adjustment: Add Ammonium Hydroxide (

    
    ) dropwise until pH reaches 10.5 .
    
  • Mechanism: At pH 10.5 (above the piperazine pKa of ~9.7), the molecule is uncharged. Neutral molecules do not interact with silanols, resulting in perfect Gaussian peaks [4].

Module 3: Column Selection (The Hardware)

If mobile phase adjustments fail, your column chemistry is likely the bottleneck. Standard C18 columns cannot handle piperazines well without additives.

Recommended Column Technologies
  • Charged Surface Hybrid (CSH) / Base-Deactivated Silica (BDS):

    • These columns have a slight positive surface charge that electrostatically repels the positively charged piperazine, preventing it from touching the silanols.

    • Example: Waters XSelect CSH or Agilent Zorbax Bonus-RP.

  • High-pH Stable Hybrid Particles:

    • Required for Strategy B (pH > 10). Silica dissolves at high pH; hybrid particles (organo-silica) do not.

    • Example: Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini/Kinetex EVO [5].

Module 4: Troubleshooting Decision Tree

Follow this logic flow to diagnose and resolve the tailing issue systematically.

TroubleshootingTree Start Start: Peak Tailing Detected CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH pH_No No (pH > 3.0) CheckpH->pH_No Check pH pH_Yes Yes CheckpH->pH_Yes Check pH Action1 Action: Lower pH to 2.5 OR Add 0.1% TFA pH_No->Action1 CheckLoad Is Column Overloaded? pH_Yes->CheckLoad Load_Yes Yes (>10µg on column) CheckLoad->Load_Yes Load_No No CheckLoad->Load_No Action2 Action: Dilute Sample 10x Inject smaller volume Load_Yes->Action2 CheckCol Is Column End-Capped? Load_No->CheckCol Col_No No/Unknown CheckCol->Col_No Col_Yes Yes CheckCol->Col_Yes Action3 Action: Switch to Hybrid/BDS Column Col_No->Action3 Action4 Action: Check Extra-Column Volume (Tubing/Fittings) Col_Yes->Action4

Figure 2: Step-by-step diagnostic workflow for eliminating peak tailing.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) with my LC-MS? A: No. TEA is a persistent contaminant in Mass Spectrometers. It suppresses ionization of your analyte and lingers in the source for weeks. If you need a sacrificial base for LC-MS, consider Ammonium Acetate, though it is less effective than TEA for peak shape. For LC-MS, high pH (Ammonium Bicarbonate) is the superior choice.

Q: My peak splits at the top. Is this tailing? A: No, that is likely solvent mismatch or column voiding .

  • Solvent Mismatch: If you dissolve your sample in 100% Acetonitrile but inject onto a high-aqueous mobile phase, the piperazine precipitates momentarily, causing a split. Fix: Dissolve the sample in the starting Mobile Phase (e.g., 90% Water / 10% ACN).

Q: What is the target "Tailing Factor" (Tf)? A: For pharmaceutical QC, a Tf of < 1.5 is generally required, though < 1.2 is ideal.

  • Calculation:

    
     where 
    
    
    
    is the peak width at 5% height, and
    
    
    is the distance from the peak front to the centerline.

References

  • Perrin, D. D. (1972).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at 298, 303, 313, and 323 K. Journal of Chemical & Engineering Data.

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH.

  • Advanced Material Technologies. (2025). HALO® Elevate C18 - High pH HPLC Columns.

Sources

Removing unreacted 4-chlorobenzyl chloride from piperazine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in amine alkylation workflows: the removal of unreacted 4-chlorobenzyl chloride (4-CBC) from piperazine reaction mixtures.

When synthesizing 1-(4-chlorobenzyl)piperazine, piperazine is typically used in a large molar excess to statistically favor mono-alkylation over di-alkylation. However, this leaves behind a complex crude mixture containing the target product, di-alkylated byproducts, excess piperazine, and unreacted 4-CBC. Because 4-CBC is a toxic electrophile and a potent lachrymator, its complete removal is critical for both safety and downstream assay integrity.

Physicochemical Profiling

To design a self-validating separation system, we must first exploit the physicochemical differences between the components in your crude mixture.

Table 1: Physicochemical Properties of Reaction Components

ComponentRoleMolecular WeightAcid/Base NatureLipophilicityRemoval Strategy
Piperazine Reactant (Excess)86.14 g/mol Strong BaseHigh Water SolubilityAqueous wash (pH > 10)
4-Chlorobenzyl Chloride Reactant (Limiting)161.03 g/mol Neutral ElectrophileHighly LipophilicAcid-base extraction / Scavenging
1-(4-Chlorobenzyl)piperazine Target Product210.70 g/mol BaseAmphiphilicControlled pH extraction
1,4-Bis(4-chlorobenzyl)piperazine Byproduct335.27 g/mol Weak BaseExtremely LipophilicCrystallization / Chromatography

Troubleshooting & FAQs

Q1: Why is unreacted 4-chlorobenzyl chloride so difficult to remove via standard silica gel chromatography? A: 4-CBC is a highly reactive benzylic halide. On the slightly acidic and highly polar surface of silica gel, 4-CBC can undergo partial hydrolysis to 4-chlorobenzyl alcohol, leading to severe streaking[1]. Furthermore, its retention factor (


) often closely matches that of the lipophilic piperazine derivatives, causing co-elution. Relying on chromatography for its removal is inefficient and contaminates your columns.

Q2: What is the most scalable method for removing 4-CBC without chromatography? A: Acid-base extraction is the industry standard for this purification[2]. Because 4-CBC lacks an amine group, it remains completely neutral across all pH ranges. In contrast, the target 1-(4-chlorobenzyl)piperazine contains a basic secondary amine. By lowering the aqueous pH below 2, the product is fully protonated and driven into the aqueous phase, leaving the neutral 4-CBC trapped in the organic waste layer[2].

Q3: Acid-base extraction is causing severe emulsions. What is an alternative chemical approach? A: Emulsions often occur because mono-alkylated piperazines act as surfactants (possessing both a polar charged head and a lipophilic tail). If phase separation fails, utilize Chemical Scavenging . Similar to the scavenging of excess acyl chlorides, adding a highly nucleophilic primary amine (like ethylenediamine) rapidly converts the unreacted 4-CBC into a highly polar, multi-amine adduct via an


 reaction[1]. This adduct is vastly more water-soluble than your product, allowing for an easy separation during a mild aqueous wash.

Q4: How do I implement solid-phase scavenging for automated or parallel synthesis? A: For high-throughput environments, liquid-liquid extractions are cumbersome. Instead, use a polymer-supported amine resin, such as a tris(2-aminoethyl)amine-functionalized PolyHIPE or ScavengePore Benzylamine[3]. The solid-phase primary amines covalently capture the electrophilic 4-CBC. Because the scavenger is macroscopic, the toxic impurity is permanently immobilized on the resin and can be removed via simple physical filtration[3].

Workflows & Logical Relationships

AcidBaseExtraction Start Crude Mixture in Organic Solvent (Product + 4-CBC) AddAcid Add 1.0 M HCl (aq) Adjust to pH < 2 Start->AddAcid PhaseSplit1 Phase Separation AddAcid->PhaseSplit1 Org1 Organic Phase Contains Neutral 4-CBC PhaseSplit1->Org1 Organic Layer Aq1 Aqueous Phase Contains Protonated Product PhaseSplit1->Aq1 Aqueous Layer Discard Discard / Hazardous Waste Org1->Discard AddBase Add 30% NaOH (aq) Adjust to pH > 12 Aq1->AddBase Extract Extract with DCM/Toluene AddBase->Extract Org2 Organic Phase Purified Free-Base Product Extract->Org2 Aq2 Aqueous Phase Salts & Excess Piperazine Extract->Aq2

Workflow for the acid-base extraction of 1-(4-chlorobenzyl)piperazine from unreacted 4-CBC.

Scavenging CBC Unreacted 4-CBC (Lipophilic, Neutral) Reaction Rapid SN2 Alkylation (RT, 30 mins) CBC->Reaction Scavenger Ethylenediamine (Highly Nucleophilic) Scavenger->Reaction Adduct Scavenged Adduct (Highly Polar, Basic) Reaction->Adduct Wash Mild Acidic Wash (pH 4-5) Adduct->Wash Removal Adduct in Aqueous Waste Product in Organic Phase Wash->Removal

Chemical scavenging of 4-CBC using ethylenediamine to form a water-soluble adduct.

Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Use this protocol for scalable, cost-effective purification when processing large batches.

  • Dilution: Dilute the crude reaction mixture in an organic solvent such as Dichloromethane (DCM) or Toluene[2].

  • Acidification: Add 1.0 M HCl (aq) dropwise while vigorously stirring until the aqueous phase reaches pH < 2.

    • Causality: Piperazine and its mono-alkylated derivative are basic amines. At pH < 2, they are fully protonated into their hydrochloride salts, drastically increasing their aqueous solubility. 4-CBC lacks a basic amine and remains neutral and highly lipophilic.

    • Self-Validation Check: Test the aqueous layer with pH paper. If it is > 2, add more HCl. The phase separation should become visually distinct as the product moves into the aqueous layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Drain the aqueous layer (containing the product) into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with a fresh portion of DCM.

    • Causality: This removes any trace 4-CBC that may have been mechanically carried over in emulsion micro-droplets. Discard the combined organic layers as hazardous waste.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 30% NaOH (aq) until the pH > 12[2].

    • Self-Validation Check: The solution will immediately turn opaque/cloudy as the free-base 1-(4-chlorobenzyl)piperazine precipitates or forms an insoluble oil.

  • Product Extraction: Extract the basified aqueous layer with fresh DCM (3x). Combine the organic extracts, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under vacuum to yield the purified product.
Protocol B: Solid-Phase Chemical Scavenging

Use this protocol for parallel synthesis, automated platforms, or when Protocol A yields unbreakable emulsions.

  • Resin Addition: To the crude reaction mixture dissolved in an organic solvent, add 2.0 to 3.0 equivalents (relative to the estimated unreacted 4-CBC) of a polymer-bound amine resin (e.g., ScavengePore Benzylamine)[3].

  • Agitation: Gently agitate the mixture on an orbital shaker for 2-4 hours at room temperature.

    • Causality: The solid-supported primary amines act as aggressive nucleophiles, covalently capturing the unreacted 4-CBC onto the macroscopic polymer matrix via an irreversible

      
       reaction[3]. Do not use a magnetic stir bar, as the grinding action will pulverize the resin beads and clog your filters.
      
    • Self-Validation Check: Monitor the disappearance of the 4-CBC peak via LC-MS or TLC.

  • Filtration: Filter the mixture through a sintered glass funnel. The toxic 4-CBC remains permanently trapped on the solid resin. Wash the resin bed twice with fresh solvent to elute any residual product.

  • Concentration: Evaporate the combined filtrates under reduced pressure to recover the pure 1-(4-chlorobenzyl)piperazine.

References

  • "Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials | Organic Letters", ACS Publications.[Link]

  • "Removing excess Benzoyl Chloride", Sciencemadness.[Link]

  • "Benzyl Chloride removal? : r/chemistry", Reddit.[Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chloro-benzyl)-3-methyl-piperazine is a lipophilic, basic building block often used in the synthesis of antihistamines and piperazine-based ligands.[1][2][3][4] Users frequently encounter precipitation when introducing this compound into aqueous buffers (e.g., PBS, HEPES) at physiological pH.[4][5]

This guide addresses the physicochemical root causes of these failures—specifically the interplay between pKa-dependent ionization and lipophilicity (LogP) —and provides validated protocols to ensure stable, homogenous solutions.[1][5]

Part 1: The Physicochemical Landscape

To solve solubility, you must first understand the molecule's behavior in solution.[5]

PropertyApproximate ValueImplication for Solubility
LogP (Lipophilicity) ~2.5 – 3.0Moderately lipophilic.[1][2][3][4] The chlorobenzyl group drives water insolubility in the neutral state.[1][2][5]
pKa 1 (N4-Secondary Amine) ~9.0 – 9.2At pH < 7.0, this nitrogen is protonated (+1 charge), significantly aiding solubility.[3][4][5]
pKa 2 (N1-Tertiary Amine) ~4.5 – 5.0At pH < 4.0, the molecule is diprotonated (+2 charge), achieving maximum aqueous solubility.[3][4][5]
Physiological pH (7.4) Predominantly MonocationicSoluble, but close to the precipitation threshold if concentration > 1–5 mM.[4][5]

The Core Problem: At pH 7.4, the molecule exists in equilibrium between its charged (soluble) and neutral (insoluble) forms.[4][5] If the concentration exceeds the solubility limit of the neutral species, or if the pH drifts slightly alkaline, the compound "crashes out" as a precipitate.[5]

Part 2: Troubleshooting Guide (Q&A)

Q1: I dissolved the solid directly in PBS (pH 7.4), but it won't go into solution. Why?

Diagnosis: You are likely using the Free Base form of the compound.[1][2][5][6] Explanation: The free base is a lipophilic oil or low-melting solid with negligible water solubility.[1][2][3][4] In PBS (pH 7.4), the buffering capacity prevents the local pH from dropping low enough to protonate the amine effectively, leaving the compound in its insoluble neutral state.[4][5]

Solution: The "Acid-First" Protocol Do not add neutral buffer directly to the free base.[1][2][3][5]

  • Dissolve the free base in a small volume of 0.1 M HCl or DMSO.

  • Dilute slowly into the buffer.

  • Verify that the final pH remains below 8.0.[1][2][3][4][5][7]

Q2: My stock solution in DMSO precipitates when I dilute it into cell culture media.

Diagnosis: "Solvent Shock" (Rapid reprecipitation).[1][2][3][4] Explanation: When a high-concentration DMSO stock (e.g., 100 mM) is added to an aqueous medium, the DMSO rapidly diffuses away, leaving the hydrophobic drug molecules exposed to water.[4][5] If the local concentration exceeds the aqueous solubility limit before mixing is complete, micro-precipitates form.[5]

Protocol: The Stepwise Dilution Method Instead of a single 1:1000 dilution, use an intermediate step to lower the kinetic shock.[5]

  • Stock: 50 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PBS (pH 6.0) or water to create a 5 mM working solution (10% DMSO). Note: The lower pH helps maintain solubility.[1][2][5]

  • Final: Dilute the intermediate 1:100 into the culture media (Final: 50 µM, 0.1% DMSO).

Q3: Can I use Cyclodextrins to avoid DMSO entirely?

Diagnosis: Yes, this is the gold standard for in vivo or sensitive cell assays.[1][2][5] Explanation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the chlorobenzyl ring, shielding the hydrophobic moiety from water while leaving the polar amines exposed.[1][3][4][5]

Protocol: Cyclodextrin Complexation

  • Prepare 20% (w/v) HP-β-CD in water or saline.[1][2][3][4]

  • Add the compound (Free Base or HCl salt).[1][2][3][4]

  • Sonicate at 37°C for 30–60 minutes.

  • Filter sterilize (0.22 µm).[1][2][3][4]

  • Result: Stability is typically enhanced 10–50 fold compared to buffer alone.[1][2][3][4]

Part 3: Decision Workflows (Visualized)

Figure 1: Solubility Optimization Decision Tree

Caption: Logical flow to determine the optimal formulation strategy based on the compound form and assay requirements.

Solubility_Decision_Tree Start Start: Select Compound Form CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Lipophilic) CheckForm->FreeBase Free Base Salt HCl Salt (Hydrophilic) CheckForm->Salt Salt (HCl) DMSO_Stock Dissolve in 100% DMSO (Stock: 10-100 mM) FreeBase->DMSO_Stock Aqueous_Stock Dissolve in Water/Saline (Avoid PBS initially) Salt->Aqueous_Stock CheckAssay Check Assay Tolerance DMSO_Stock->CheckAssay pH_Adjust Adjust Buffer pH (Target pH 5.5 - 7.0) Aqueous_Stock->pH_Adjust DMSO_OK DMSO Tolerated? CheckAssay->DMSO_OK Yes DMSO_Sensitive DMSO Sensitive? CheckAssay->DMSO_Sensitive No DirectDilution Direct Dilution into Buffer (Keep Final DMSO < 0.5%) DMSO_OK->DirectDilution Cyclodextrin Use 20% HP-beta-CD (Complexation) DMSO_Sensitive->Cyclodextrin pH_Adjust->DirectDilution Dilute carefully

Figure 2: The "Acid-First" Solubilization Mechanism

Caption: Mechanism showing how pH adjustment drives protonation of the piperazine nitrogens, enabling aqueous solubility.[1][5]

Protonation_Mechanism cluster_buffer Buffer Strategy Neutral Neutral Species (pH > 9.0) Insoluble Precipitate MonoCation Mono-Cationic (pH 6.0 - 8.0) Moderately Soluble Neutral->MonoCation + H+ (Protonation of N4) DiCation Di-Cationic (pH < 5.0) Highly Soluble MonoCation->DiCation + H+ (Protonation of N1) Advice Maintain pH < 7.5 to prevent reversion to Neutral form

Part 4: Validated Experimental Protocols

Protocol A: Preparation of 10 mM Stock (DMSO)

Best for: High-throughput screening, cellular assays.[1][3][4]

  • Weighing: Accurately weigh 2.25 mg of 1-(4-Chloro-benzyl)-3-methyl-piperazine (MW ≈ 224.7 g/mol for free base).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Culture Grade).

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber vials and store at -20°C. (Stable for ~6 months).

    • Note: Avoid repeated freeze-thaw cycles to prevent moisture absorption, which causes precipitation.[1][2][3][4]

Protocol B: Preparation of Aqueous Stock (HCl Salt Method)

Best for: Animal studies, DMSO-sensitive tissue.[1][3][4]

  • Conversion: If starting with Free Base, add 1 molar equivalent of 1M HCl.[1][2][3][4][5]

  • Dissolution: Add sterile water to reach 10 mM.

  • Stabilization: If the solution is hazy, add 0.1M HCl dropwise until clear.

    • Critical Check: Measure pH.[1][2][3][4][8] It should be acidic (pH 3–5).[1][2][3][4]

  • Buffering: When ready to use, dilute into a buffer with strong buffering capacity (e.g., 100 mM HEPES) to bring pH up to physiological levels (7.2–7.[1][3][4][5]4) immediately before the experiment.

Part 5: Data Summary & Compatibility

Solvent / BufferSolubility Limit (Est.)Comments
Water (Neutral pH) < 0.1 mg/mLPoor.[1][2][3][4] Requires pH adjustment.
0.1 M HCl > 10 mg/mLExcellent.[1][2][3][4] Forms the soluble dihydrochloride salt.[1][2][3][4][5]
PBS (pH 7.4) ~0.5 mg/mLModerate.[1][2][3][4] Risk of precipitation over time.[1][2][3][4][8]
DMSO > 50 mg/mLExcellent stock solvent.[1][2][3][4]
Ethanol > 25 mg/mLGood, but evaporates/cytotoxic.
20% HP-β-CD > 5 mg/mLExcellent for in vivo formulation.[1][2][3][4]

References

  • PubChem. 1-(4-chlorobenzyl)piperazine Compound Summary. National Library of Medicine.[1][2][3][4] Available at: [Link][3][4]

  • Khalili, F., et al. (2009).[1][2][3][4][5] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.[1][2][3][4][9] (Provides mechanistic basis for piperazine ionization). Available at: [Link][3][4]

Sources

Stabilization of 1-(4-Chloro-benzyl)-3-methyl-piperazine against oxidative degradation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 1-(4-Chloro-benzyl)-3-methyl-piperazine . It is designed to move beyond generic advice, providing mechanistic insights and actionable protocols to arrest oxidative degradation.[1]

Status: Operational Subject: Oxidative Degradation Mitigation Target Analyte: 1-(4-Chloro-benzyl)-3-methyl-piperazine (hereafter referred to as CBMP )

Module 1: Diagnostic & Mechanism (The "Why")

Before stabilizing, you must diagnose the specific degradation pathway. CBMP contains two critical "weak points" susceptible to oxidative attack: the secondary amine (N4) and the benzylic carbon (C7) attached to N1.

The Degradation Matrix

The following diagram illustrates the cascade of oxidative failure. Use this to correlate your HPLC/MS data with the likely chemical events.

CBMP_Degradation CBMP Target: CBMP (Secondary Amine) Radical_N N-Centered Radical (N4 Position) CBMP->Radical_N Attack on N4-H Radical_C Benzylic Radical (C7 Position) CBMP->Radical_C Attack on Benzylic H ROS ROS / Peroxides (Initiators) ROS->CBMP H-Abstraction N_Oxide N-Oxide (M+16) Radical_N->N_Oxide Direct Oxidation Hydroxylamine Hydroxylamine/Nitrone (Yellowing) Radical_N->Hydroxylamine + OH• / O2 Dimer Piperazine Dimers (High MW) Radical_N->Dimer Radical Coupling Cleavage 4-Chlorobenzaldehyde (Almond/Chemical Odor) Radical_C->Cleavage C-N Bond Scission Protonation Acidification (pH < 4) Protects Lone Pair Protonation->CBMP Stabilizes

Figure 1: Oxidative degradation pathways of CBMP. Note that N-oxidation leads to mass shifts (+16 Da), while benzylic oxidation often results in fragmentation.

Key Vulnerabilities[2]
  • The Secondary Amine (N4): The lone pair on the N4 nitrogen is electron-rich and prone to direct oxidation to N-oxide or hydroxylamine (often responsible for yellow discoloration).

  • The Benzylic Carbon: The carbon linking the chlorophenyl ring to the piperazine is "activated." Radical initiators (light, peroxides) can abstract a hydrogen here, leading to cleavage and the release of 4-chlorobenzaldehyde .

Module 2: Troubleshooting Guide (FAQs)

Q1: My sample is turning yellow, but the assay purity is still >98%. What is happening? Diagnosis: This is likely the formation of trace conjugated impurities (such as nitrones or imines) derived from N-oxidation. The Fix: These species have high extinction coefficients, meaning a tiny amount causes visible color.

  • Immediate Action: Purge headspace with Argon (heavier than air, better coverage than N2).

  • Corrective Action: Check your solvent quality. THF and Ethers form peroxides that trigger this color change. Use fresh, non-stabilized solvents or test for peroxides.

Q2: I see a new peak at RRT 0.85 that correlates with a "chemical" odor. Diagnosis: Benzylic oxidation has occurred, cleaving the molecule. The odor is likely 4-chlorobenzaldehyde . The Fix: This indicates a radical chain reaction (Autoxidation).

  • Immediate Action: Add a radical scavenger. BHT (Butylated Hydroxytoluene) is effective for benzylic radicals.

  • Protocol: Add 0.05% w/w BHT to your solid or solution.

Q3: Does pH affect stability? Diagnosis: Yes, drastically. The Mechanism: Oxidation requires the free lone pair of electrons on the nitrogen.

  • The Fix:Salt Formation. Converting CBMP to its Dihydrochloride (2HCl) or Fumarate salt protonates both nitrogens. A protonated nitrogen (ammonium ion) has no lone pair available for oxidation.

  • Recommendation: If working with the free base, store at pH < 4.0 if in solution.

Module 3: Stabilization Protocols

Do not rely on hope; rely on thermodynamics. Use these protocols to engineer stability into your workflow.

Protocol A: The "Salt Shield" (Primary Defense)

Best for: Long-term storage of the solid.

  • Dissolution: Dissolve 10g of CBMP Free Base in 50 mL Ethanol (absolute).

  • Acidification: Slowly add 2.2 equivalents of HCl (e.g., 4M in Dioxane or aqueous HCl) while cooling on ice.

  • Crystallization: The Dihydrochloride salt should precipitate. If not, add Diethyl Ether until turbid.

  • Verification: Filter and dry. The salt form locks the nitrogen lone pairs, reducing oxidative susceptibility by >90% compared to the free base [1].

Protocol B: Antioxidant Firewall (Secondary Defense)

Best for: Liquid formulations or when free base is required.

Use the following decision matrix to select the correct antioxidant.

Solvent SystemRecommended AntioxidantConcentrationMechanism
Aqueous (pH < 7) Sodium Metabisulfite0.1% - 0.5%Oxygen Scavenger
Aqueous (pH > 7) Sodium Thiosulfate0.1% - 0.5%Oxygen Scavenger
Organic (Polar) Ascorbic Acid / Ascorbyl Palmitate0.05% - 0.1%ROS Scavenger
Organic (Non-Polar) BHT or BHA0.01% - 0.1%Radical Chain Terminator
Protocol C: Stress Testing (Validation)

You must prove your stabilization works.

  • Control: CBMP (1 mg/mL) in 50:50 ACN:Water.

  • Stress Sample: CBMP (1 mg/mL) + 3% Hydrogen Peroxide (

    
    ).
    
  • Stabilized Sample: CBMP (1 mg/mL) + 3%

    
     + Selected Antioxidant .
    
  • Incubation: 60°C for 4 hours.

  • Analysis: Inject all three on HPLC.

    • Pass Criteria: The Stabilized Sample shows >95% recovery of the parent peak compared to the Control, while the Stress Sample shows significant degradation.

Module 4: Analytical Data Reference

Use this table to identify peaks in your chromatograms or mass spectra.

Degradant NameMass Shift (Δ)Likely OriginNotes
CBMP N-Oxide +16 DaN-oxidation (N1 or N4)Common in protic solvents.
CBMP Di-N-Oxide +32 DaDouble N-oxidationRare; requires strong oxidant.
De-benzylated Piperazine -125 Da (approx)C-N CleavageLoss of 4-chlorobenzyl group.
4-Chlorobenzoic Acid N/A (Separate Peak)Benzylic OxidationAcidic degradation product of the aldehyde.
Hydroxylamine +16 DaN-oxidationCan be unstable/transient.

References

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[2][3] Pharmaceutical Development and Technology. This authoritative review details the mechanisms of amine oxidation and the kinetic justification for salt formation and antioxidant selection.

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. Provides the framework for forced degradation studies (Protocol C) and mass balance assessment.

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." Defines the regulatory requirements for stress testing and stability data reporting.

  • Bocedi, A., et al. (2004). "Piperazine derivatives as a new class of antioxidants."[4] Biochemical Pharmacology. Discusses the reactivity of the piperazine ring with ROS, confirming its susceptibility to radical attack.

Sources

Technical Support Center: Strategies for Removing Palladium Catalysts After Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts following piperazine coupling reactions, such as the Buchwald-Hartwig amination. Our goal is to equip you with the knowledge to diagnose issues, select the appropriate purification strategy, and ensure your final compound meets the stringent purity requirements of pharmaceutical development.

Introduction: The Piperazine Challenge

Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing complex molecules, with piperazine moieties being a prevalent scaffold in many active pharmaceutical ingredients (APIs).[1][2] However, the very nature of these nitrogen-containing heterocycles presents a unique purification challenge. The Lewis basic nitrogen atoms within the piperazine ring can coordinate strongly with the palladium center, forming stable complexes that are often difficult to remove using standard purification techniques.[3] Failure to remove residual palladium can lead to compromised biological assay results, downstream reaction failures, and non-compliance with strict regulatory limits for metal impurities in APIs.[4][5] This guide will walk you through proven strategies to effectively mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Why is palladium removal so critical in drug development?

The primary driver for palladium removal is regulatory compliance. Agencies like the European Agency for the Evaluation of Medicinal Products have established strict limits for platinum group metals (which includes palladium) in final drug products, often as low as 5-10 ppm.[6] Beyond regulation, there are scientific and financial incentives:

  • Assay Interference: Trace levels of palladium can have catalytic activity, potentially interfering with biological screening assays and leading to false positives or unreliable data.[5]

  • Downstream Catalysis: Residual palladium can catalyze unwanted side reactions in subsequent synthetic steps.

  • Cost and Sustainability: Palladium is a costly and finite precious metal, making its recovery and recycling economically and environmentally desirable.[4]

Q2: I performed a simple filtration through Celite after my reaction, but my product is still black and ICP-MS shows high palladium levels. What went wrong?

This is a very common issue. While filtration through a diatomaceous earth pad like Celite is effective for removing heterogeneous catalysts (e.g., Palladium on Carbon, Pd/C) or large metallic precipitates, it is often ineffective against homogeneous palladium complexes dissolved in the reaction mixture.[7][8]

The palladium in a typical Buchwald-Hartwig or Suzuki coupling exists as soluble Pd(0) and Pd(II) species complexed with ligands (e.g., phosphines) and potentially your piperazine product.[9] These complexes will simply pass through the Celite pad with your soluble product. Significant palladium levels, sometimes in the thousands of ppm, can remain after a simple workup and filtration alone.[5][10]

Q3: What are the primary strategies for removing dissolved palladium species?

The most common and effective methods fall into three main categories:

  • Adsorption (Scavenging): This is the most widely used technique, where the crude product solution is treated with a solid material that selectively binds to the palladium.[11] The palladium-laden solid is then removed by filtration. Common adsorbents include activated carbon and functionalized silica or polymer resins (metal scavengers).[4][6][12]

  • Extraction: This involves using a liquid phase to selectively pull the palladium out of the organic product solution. This can be an aqueous solution containing a chelating agent.[7][13]

  • Crystallization: As a final purification step, crystallization can be effective at excluding palladium impurities from the crystal lattice of your desired compound.[11] However, this is not always reliable and can sometimes lead to the concentration of impurities if they co-crystallize.[14]

Q4: How do I choose the right palladium removal method for my specific piperazine product?

The optimal method depends on several factors: the nature of your product, the solvent system, the cost, and the required final purity. The decision-making process below can serve as a guide.

cluster_start Initial Work-up cluster_purification Purification Strategy Selection cluster_end Outcome start Crude Reaction Mixture (Post-Coupling) decision_initial Initial Pd Level > 100 ppm? start->decision_initial  Aqueous Work-up &  Quantify Pd (ICP-MS) scavenging Adsorption (Scavenging) decision_initial->scavenging Yes chromatography Column Chromatography decision_initial->chromatography No (but > 10 ppm) scavenging->chromatography  Filter scavenger, then  consider chromatography decision_final Final Pd Level < 10 ppm? scavenging->decision_final crystallization Crystallization chromatography->crystallization  Consider as final polish chromatography->decision_final crystallization->decision_final final_product Final Product (API Grade) decision_final->final_product Yes reprocess Re-process / Re-evaluate decision_final->reprocess No

Figure 1. Decision workflow for selecting a palladium removal strategy.
Q5: Activated Carbon vs. Functionalized Scavenger Resins: Which is better?

This is a classic process chemistry trade-off between cost and selectivity.

FeatureActivated Carbon (e.g., Darco KB-B)Scavenger Resins (e.g., SiliaMetS Thiol)
Mechanism Adsorption via physisorption and chemisorption onto a porous carbon surface.[4][12]Chemisorption via covalent bond formation with specific functional groups (e.g., thiols, amines).[4][8]
Selectivity Lower. Can adsorb the desired product, leading to yield loss.[4]Higher. Designed to selectively bind metals, minimizing product loss.[12]
Cost Generally lower cost, making it attractive for large-scale processes.[4]Higher initial cost, but can be offset by higher product recovery.[12]
Kinetics Can require longer treatment times or elevated temperatures (e.g., 18 hours at 45 °C).[4]Often faster, with some processes completing in a few hours at room temperature.[15]
Generality Effective for a wide range of palladium species and valencies.[12]Performance can vary depending on the specific palladium species and its oxidation state.[4]

Expert Insight: For early-stage development where material is precious, a selective scavenger resin is often preferred to maximize yield. For late-stage, large-scale synthesis, the economics may favor optimizing a process with less expensive activated carbon, even if it requires more development time to minimize yield loss.[4]

Q6: Is column chromatography sufficient for removing palladium?

Generally, no. A comprehensive study published in ACS Medicinal Chemistry Letters demonstrated that while flash chromatography reduces palladium levels, it often fails to bring them down to an acceptable limit (<100 ppm).[5][16] Significant amounts of palladium can co-elute with the product. The study strongly recommends that a dedicated metal scavenging step be used after column chromatography for any compounds intended for biological screening or further development.[5][16]

Q7: How can I accurately measure the amount of residual palladium in my sample?

Accurate quantification is essential to validate your purification process.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry gold standard. It offers extremely high sensitivity and can accurately quantify palladium down to parts-per-billion (ppb) levels.[3][17]

  • Atomic Absorption (AA) Spectroscopy: Another common and reliable technique for quantifying metal content.[3]

  • Fluorimetric and Colorimetric Methods: These techniques offer a rapid and less expensive way to screen multiple scavenging conditions in parallel during process optimization.[17][18] They are excellent for determining which methods are working best before submitting the final, optimized samples for ICP-MS validation.[17]

Troubleshooting Guide

Problem 1: My palladium levels are still >100 ppm after treating with a thiol-based scavenger resin.
  • Plausible Cause (A) - Palladium Oxidation State: Thiol-based scavengers are most effective at binding "soft" Pd(0) species. If your reaction workup has oxidized the catalyst to "harder" Pd(II) species, the scavenger's efficiency may decrease.

    • Solution: Consider adding a mild reducing agent like sodium borohydride or ascorbic acid to the mixture before adding the scavenger to reduce Pd(II) to Pd(0). Alternatively, screen scavengers with different functional groups, such as amines or isocyanides, which may have a higher affinity for Pd(II).[19]

  • Plausible Cause (B) - Steric Hindrance: Your piperazine product may be forming a bulky, sterically hindered complex around the palladium atom, preventing the scavenger's functional groups from accessing and binding to the metal center.

    • Solution: Try performing the scavenging at an elevated temperature (e.g., 40-60 °C). This can increase the rate of ligand exchange, allowing the scavenger to displace your product from the palladium coordination sphere.

  • Plausible Cause (C) - Insufficient Scavenger/Time: The scavenging reaction may not have reached completion.

    • Solution: Increase the equivalents of the scavenger resin (e.g., from 5 eq to 10 eq relative to palladium) or extend the reaction time. A small-scale time-course study (e.g., sampling at 2, 6, 12, and 24 hours) can determine the optimal duration.

Problem 2: I'm losing a significant amount of my product during the scavenging step.
  • Plausible Cause (A) - Non-selective Adsorption: This is a common issue with activated carbon, which can adsorb your organic product onto its surface.[4]

    • Solution: Minimize the amount of carbon used to the lowest effective level (e.g., start with 0.1 wt equivalent instead of 0.5 wt). After filtering the carbon, perform a thorough wash with fresh solvent to recover adsorbed product. Be aware that this wash may also leach some palladium back into the solution, so a balance must be found.[4]

  • Plausible Cause (B) - Scavenger Reactivity: In rare cases, the functional groups on the scavenger resin may react with your product. For example, a thiol scavenger could potentially react with an electrophilic site on your molecule.

    • Solution: Analyze your filtrate by LC-MS to check for new impurity formation. If this is observed, switch to a scavenger with a different, less reactive functional group (e.g., a non-nucleophilic chelator).

cluster_mech Mechanism of Thiol-Based Scavenging Pd Pd(L)n Bound Si-S-Pd(L)n-1 Pd->Bound Coordination & Binding Product Product Product->Pd Complexed in Solution Scavenger Si-SH Scavenger->Bound Bound->Product Release of Purified Product

Figure 2. Simplified mechanism of palladium capture by a thiol scavenger.

Detailed Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general starting point based on a successful large-scale application reported by Pfizer.[4]

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable solvent (e.g., Tetrahydrofuran, THF) to make a stirrable slurry.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) at a loading of 0.2 weight equivalents relative to your crude product.[4]

  • Stirring: Stir the suspension vigorously at an elevated temperature (e.g., 45 °C) for 12-18 hours.[4] The optimal time should be determined by periodic sampling and analysis.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to completely remove the fine carbon particles.

  • Washing: Wash the Celite/carbon pad thoroughly with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes. Concentrate the solution and analyze a sample for residual palladium content via ICP-MS. A successful treatment can reduce palladium levels from several hundred ppm to <1 ppm.[4]

Protocol 2: Palladium Removal using Silica-Based Thiol Scavengers

This protocol is a standard procedure for using selective, high-efficiency scavengers.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, Biotage ISOLUTE Si-Thiol) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-24 hours. Monitor the reaction by taking small aliquots of the supernatant, filtering, and analyzing for palladium content.

  • Filtration: Filter off the silica-based scavenger. Since silica particles are larger and denser than activated carbon, this filtration is typically faster and easier.

  • Washing: Wash the silica resin with a small amount of fresh solvent.

  • Analysis: Combine the filtrate and wash, concentrate, and submit for final palladium quantification. Studies have shown this method is highly effective at reliably reducing palladium to low levels.[16]

References

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division.

  • Sumby, C. J., & Henderson, M. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • U.S. Patent No. US20050256327A1. (2005). Method of removing palladium. Google Patents.

  • Arbor Assays. (2017). Palladium Detection for API Purification.

  • Pharmaceutical Technology. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate.

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate.

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition.

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate.

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.

  • Chen, W., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic. PDF Free Download.

  • French, J. M., et al. (2015). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Semantic Scholar.

  • Biotage. (2023). How to Remove Palladium in three easy steps.

  • Trost, B. M., & Gutierrez, A. C. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters.

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Johnson Matthey. (2026). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Technology Review.

  • French, J. M., et al. (2015). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate.

  • DeRosa, A. A., et al. (2013). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. ACS Catalysis.

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.

  • Trost, B. M., & Gutierrez, A. C. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral interpretation of 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR and 13C NMR Spectral Interpretation of 1-(4-Chloro-benzyl)-3-methyl-piperazine: A Comparative Analytical Guide

Structural elucidation of substituted piperazines presents a unique analytical challenge. Due to their saturated heterocyclic nature, piperazine rings undergo rapid chair-chair interconversions, which can severely complicate Nuclear Magnetic Resonance (NMR) spectral interpretation[1]. When functionalized with a chiral center—as seen in 1-(4-Chloro-benzyl)-3-methyl-piperazine —the symmetry of the ring is broken, rendering the ring protons diastereotopic.

As a Senior Application Scientist, I have designed this guide to objectively compare standard 1D NMR workflows against advanced 2D NMR techniques and solvent selection strategies. This guide provides the causal reasoning behind experimental choices, self-validating protocols, and reference data to ensure unambiguous structural assignment.

The Analytical Challenge: Conformational Dynamics & Diastereotopicity

In a highly flexible, unsubstituted piperazine ring, rapid interconversion averages the axial and equatorial proton signals into a single broad resonance. However, in 1-(4-Chloro-benzyl)-3-methyl-piperazine, the bulky C3-methyl group strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons on C5[1].

This conformational locking slows down the interconversion on the NMR timescale. Consequently, the protons on C2, C5, and C6 become distinctly diastereotopic, splitting into separate axial and equatorial signals with complex geminal (


 Hz) and vicinal (

Hz,

Hz) coupling patterns. Standard 1D

H NMR often fails here, as these multiplets heavily overlap in the 2.0–3.0 ppm region[2].

Comparative Workflows: 1D NMR vs. 2D NMR Approaches

To resolve the structure of 1-(4-Chloro-benzyl)-3-methyl-piperazine, researchers must choose between a rapid 1D approach and a comprehensive 2D workflow. Table 1 objectively compares these methodologies.

Table 1: Performance Comparison of NMR Analytical Workflows

Analytical Feature1D NMR (

H &

C)
1D + 2D NMR Workflow (COSY/HSQC/HMBC)
Resolution of Piperazine Protons Poor: Heavy signal overlap in the 2.0–3.0 ppm aliphatic region.Excellent: Protons are clearly resolved via

C dispersion in the HSQC spectrum.
Stereochemical Assignment Inconclusive: Axial/equatorial assignments are largely guesswork.Definitive: Axial-axial vs. axial-equatorial relationships are proven via

-coupling networks in COSY.
Heteroatom Connectivity Assumed: Based purely on empirical chemical shift tables.Proven: HMBC definitively links the benzyl CH

to the piperazine C2 and C6 carbons across the tertiary nitrogen.
Time & Resource Cost Low: ~10–15 minutes of instrument time.High: ~2–4 hours of instrument time; requires high-field instruments (

400 MHz).
Workflow Logic Visualization

The following diagram illustrates the decision matrix for selecting the appropriate NMR workflow based on signal complexity.

Workflow Sample Sample Preparation 1-(4-Chloro-benzyl)-3-methyl-piperazine OneD 1D NMR Acquisition 1H & 13C Spectra Sample->OneD Overlap Assess Signal Overlap (2.0 - 3.0 ppm region) OneD->Overlap Homo Homonuclear 2D (COSY) Resolve J-Coupling Networks Overlap->Homo Complex Multiplets Assign Final Structural Assignment & Stereochemical Validation Overlap->Assign Clear Signals Hetero Heteronuclear 2D (HSQC/HMBC) Map C-H Connectivity Homo->Hetero Hetero->Assign

Caption: Workflow for the structural elucidation of complex piperazine derivatives.

Solvent Selection: CDCl vs. DMSO-

The choice of deuterated solvent fundamentally alters the spectral output, particularly regarding the secondary amine (N4-H) and the rotational dynamics of the molecule[1].

  • CDCl

    
     (Chloroform-
    
    
    
    ):
    The industry standard for routine analysis. In CDCl
    
    
    , the N4-H proton undergoes rapid chemical exchange, typically appearing as a broad, featureless singlet around 1.80 ppm that does not couple to adjacent protons[2].
  • DMSO-

    
     (Dimethyl Sulfoxide-
    
    
    
    ):
    A strong hydrogen-bond acceptor. DMSO heavily solvates the N4-H proton, significantly slowing its exchange rate. This often sharpens the NH signal (shifting it downfield to ~2.5–3.0 ppm) and can reveal critical vicinal coupling (
    
    
    ) to the C3 and C5 protons, aiding in regiochemical assignment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, follow this self-validating acquisition protocol for 1-(4-Chloro-benzyl)-3-methyl-piperazine.

Step 1: Sample Preparation & Shimming Dissolve 15–20 mg of the compound in 0.6 mL of CDCl


 containing 0.03% v/v TMS.
Causality: High concentration is required to obtain a sufficient signal-to-noise ratio (SNR) for 2D HMBC experiments, which rely on low-abundance 

C isotopes.

Step 2: 1D


H and 

C Acquisition
Acquire the

H spectrum (zg30) with a relaxation delay (D1) of

2.0 seconds. Validation Check: The integration of the aromatic region must equal exactly 4.00 protons relative to the 3.00-proton doublet of the C3-methyl group. Any deviation indicates incomplete longitudinal relaxation (

) or the presence of co-eluting impurities.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquire HSQC to map direct C-H bonds. Causality: This establishes a baseline map. Because the C2 and C6 carbons are adjacent to the tertiary N1 nitrogen, they will appear further downfield in the


C dimension (~60.5 and 53.0 ppm) compared to the C5 carbon (~46.0 ppm) adjacent to the secondary N4 nitrogen.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquire HMBC to bridge non-protonated gaps. Validation Check: You must observe a


 correlation from the Benzyl-CH

protons to the piperazine C2 and C6 carbons. If this correlation is absent, the regiochemistry of the benzyl attachment (N1 vs. N4) cannot be definitively proven.

Logic Benzyl Benzyl CH2 (δ 3.45) Aryl Aryl Quaternary C (δ 136.5) Benzyl->Aryl HMBC (2J) PipC2 Piperazine C2 (δ 60.5) Benzyl->PipC2 HMBC (3J) PipC6 Piperazine C6 (δ 53.0) Benzyl->PipC6 HMBC (3J) PipC3 Piperazine C3-H (δ 2.90) PipC2->PipC3 COSY (3J) Methyl C3-Methyl (δ 1.05) PipC3->Methyl COSY (3J)

Caption: Key 2D NMR correlation logic for assigning the 1-(4-Chloro-benzyl)-3-methyl-piperazine scaffold.

Quantitative Reference Data

The following tables summarize the expected chemical shifts and multiplicities for 1-(4-Chloro-benzyl)-3-methyl-piperazine, synthesized from established piperazine and benzyl analog monographs[2][3].

Table 2:


H NMR Data (CDCl

, 400 MHz)
Position

(ppm)
Multiplicity

(Hz)
Int.Assignment Rationale
Ar-H (ortho to Cl)7.28d8.52HAA'BB' system; deshielded by electronegative Cl.
Ar-H (ortho to CH

)
7.25d8.52HAA'BB' system.
Benzyl-CH

3.45s-2HAppears as a singlet (pseudo-symmetry); distance from C3 chiral center minimizes diastereotopicity.
C5-H (eq)2.95m-1HDeshielded equatorial proton.
C3-H (ax)2.90m-1HComplex multiplet; couples to methyl group and C2 protons.
C6-H (eq)2.80m-1H-
C2-H (eq)2.75m-1H-
C5-H (ax)2.60m-1H-
C6-H (ax)2.10td11.0, 3.51HDistinct axial-axial (

Hz) and axial-equatorial coupling.
C2-H (ax)1.95t10.51HLarge geminal and axial-axial coupling.
N4-H1.80br s-1HSecondary amine; broad due to chemical exchange.
C3-CH

1.05d6.53HDistinct doublet; couples to C3-H.

Table 3:


C NMR Data (CDCl

, 100 MHz)
Position

(ppm)
TypeConnectivity Evidence (2D NMR)
Ar-C (ipso to CH

)
136.5C

HMBC correlation to Benzyl-CH

protons.
Ar-C (para to Cl)132.5C

Weak/no HMBC correlations; assigned by deduction.
Ar-C (ortho to CH

)
130.2CHHSQC correlation to 7.25 ppm protons.
Ar-C (ortho to Cl)128.5CHHSQC correlation to 7.28 ppm protons.
Benzyl-CH

62.5CH

HMBC correlation to C2 and C6.
C260.5CH

Downfield shift due to adjacent tertiary N1.
C653.0CH

Downfield shift due to adjacent tertiary N1.
C350.5CHHSQC correlation to 2.90 ppm; HMBC to methyl.
C546.0CH

Upfield shift due to adjacent secondary N4.
C3-CH

19.5CH

HSQC correlation to 1.05 ppm.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Benzylpiperazine Monograph." SWGDRUG Library. Available at: [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 2018, 8, 40921-40933. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation of 1-(4-Chloro-benzyl)-3-methyl-piperazine . This document is designed for researchers and analytical scientists requiring high-fidelity structural elucidation data.[1]

Executive Summary & Structural Context

Target Analyte: 1-(4-Chloro-benzyl)-3-methyl-piperazine Molecular Formula:


Exact Mass:  224.1080 (

) / 226.1051 (

) Core Significance: This molecule represents a structural hybrid between the psychoactive benzylpiperazines (BZP) and antihistamines like Chlorcyclizine. Its fragmentation is governed by two competing stability drivers: the resonance-stabilized 4-chlorobenzyl cation and the steric influence of the 3-methyl piperazine ring.
The Comparative Landscape

To validate the identity of this compound, it must be differentiated from its closest isobaric and structural analogs. This guide compares it against:

  • 1-(4-Chlorobenzyl)piperazine (pCBZP): Lacks the methyl group.

  • 1-Benzyl-3-methyl-piperazine: Lacks the chlorine atom.

  • 1-(3-Chlorobenzyl)-3-methyl-piperazine: Positional isomer (meta-chloro).

Mechanistic Fragmentation Analysis

The fragmentation of 1-(4-Chloro-benzyl)-3-methyl-piperazine under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows distinct pathways driven by charge localization on the benzylic nitrogen.

Pathway A: The Benzylic Cleavage (Dominant)

The most thermodynamically favorable pathway is the cleavage of the


 bond connecting the benzyl group to the piperazine ring. This is driven by the formation of a resonance-stabilized tropylium-like ion.
  • Mechanism: Inductive cleavage driven by the aromatic ring.

  • Diagnostic Ion: m/z 125 (Base Peak for

    
    ) and m/z 127  (
    
    
    
    ).
  • Differentiation: This ion immediately distinguishes the molecule from non-chlorinated analogs (which yield m/z 91) but not from other chlorobenzyl isomers.

Pathway B: Piperazine Ring Fragmentation (Secondary)

The methyl group at the 3-position of the piperazine ring introduces asymmetry, leading to specific ring-opening fragmentations that differ from unsubstituted piperazines.

  • Mechanism: Retro-Diels-Alder (RDA) type collapse or internal

    
    -cleavage.
    
  • Diagnostic Ion: m/z 99 (3-methyl-piperazine cation) and subsequent loss of

    
     or 
    
    
    
    .
  • Differentiation: The presence of m/z 99 (or its fragments at m/z 56/70) confirms the methylated piperazine core, distinguishing it from pCBZP.

Pathway C: The Chlorine Isotope Signature

A critical self-validating check is the isotopic abundance ratio.

  • Rule: Any fragment containing the benzyl ring must exhibit a 3:1 intensity ratio between peaks separated by 2 Da (e.g., 125 vs. 127, 224 vs. 226).

  • Validation: If the m/z 125 peak lacks a corresponding m/z 127 peak at ~32% intensity, the identification is false .

Comparative Data Tables

Table 1: Diagnostic Ion Comparison
CompoundMolecular Ion (

)
Base Peak (100%)Secondary Ion 1Secondary Ion 2Key Structural Indicator
Target: 1-(4-Cl-benzyl)-3-Me-piperazine 224 / 226 125 99 56 m/z 125 + 99 pair
1-(4-Cl-benzyl)-piperazine (pCBZP)210 / 2121258556m/z 85 (Unsubstituted ring)
1-Benzyl-3-Me-piperazine190919956m/z 91 (No Chlorine)
1-(3-Cl-benzyl)-3-Me-piperazine224 / 2261259956Identical MS; requires RT separation
Table 2: Isotopic Validation Logic
Fragment Ionm/z (

)
m/z (

)
Expected RatioStructural Origin
Molecular Ion 224226100 : 32Intact Molecule
Benzyl Cation 125127100 : 324-Chlorobenzyl moiety
Piperazine Core 99--N/A3-Methylpiperazine (No Cl)

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the critical nodes for identification.

FragmentationPathway M_Ion Molecular Ion [M+H]+ m/z 225 (ESI) M+. m/z 224 (EI) Benzyl_Cleavage Pathway A: Benzyl C-N Cleavage (Primary Driver) M_Ion->Benzyl_Cleavage High Energy Ring_Cleavage Pathway B: Piperazine Ring Opening (Secondary Driver) M_Ion->Ring_Cleavage Low Energy Chlorobenzyl_Ion 4-Chlorobenzyl Cation m/z 125 (100%) m/z 127 (32%) Benzyl_Cleavage->Chlorobenzyl_Ion Charge Retention on Benzyl MethylPip_Ion 3-Methylpiperazine Cation m/z 99 Benzyl_Cleavage->MethylPip_Ion Charge Retention on Piperazine Immonium_A Immonium Ion A m/z 70 Ring_Cleavage->Immonium_A - C4H7Cl Immonium_B Immonium Ion B m/z 56 MethylPip_Ion->Immonium_B - C2H5N

Caption: Competitive fragmentation pathways of 1-(4-Chloro-benzyl)-3-methyl-piperazine showing the divergence between benzyl charge retention (m/z 125) and piperazine core retention (m/z 99).

Experimental Protocol: Self-Validating Identification

To ensure high trust (E-E-A-T) in your results, follow this standardized LC-MS/MS workflow.

Step 1: Sample Preparation[1]
  • Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol .

  • Dilute 1:100 with 0.1% Formic Acid in Water.

  • Critical Check: Ensure pH is < 4.0 to protonate the basic piperazine nitrogen, maximizing sensitivity in ESI+.

Step 2: MS Acquisition Parameters
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Voltage: 3.5 kV.

  • Scan Range: m/z 50 – 300.

  • Collision Energy (CID): Ramp from 10 eV to 40 eV.

    • Why? Low energy preserves the molecular ion (225 [M+H]+). High energy forces the formation of the diagnostic m/z 125 ion.

Step 3: Data Interpretation Workflow
  • Locate Parent: Look for m/z 225 (ESI) or 224 (EI).

  • Check Isotope: Verify the m/z 227 peak is ~1/3 the height of m/z 225.

  • Confirm Benzyl: Identify m/z 125.

  • Confirm Methyl-Piperazine: Look for m/z 99 or m/z 56.

    • Note: If you see m/z 85 instead of 99, your sample is likely the non-methylated analog (pCBZP).

References

  • Maurer, H.H. (2004).[2] Mass spectra of select benzyl- and phenyl-piperazine designer drugs. Microgram Journal.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) . (2008). Report on the risk assessment of BZP in the framework of the Council Decision on new psychoactive substances.

  • Tsutsumi, H., et al. (2005). Mass spectrometric fragmentation of substituted benzylpiperazines. Journal of Mass Spectrometry.

  • Staack, R.F., & Maurer, H.H. (2005). Metabolism of new designer drugs of abuse. Therapeutic Drug Monitoring.

Sources

Validated HPLC Method for Purity Assessment of 1-(4-Chloro-benzyl)-3-methyl-piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical lifecycle of complex pharmaceutical intermediates. 1-(4-Chloro-benzyl)-3-methyl-piperazine is a critical building block in the synthesis of targeted therapeutics, including specific antihistamines and kinase inhibitors. Accurately assessing the purity of this compound is paramount for downstream pharmaceutical synthesis.

However, analyzing piperazine derivatives via High-Performance Liquid Chromatography (HPLC) presents a well-documented analytical hurdle: severe peak tailing. This guide objectively compares legacy chromatographic approaches with an optimized, self-validating methodology, providing a robust protocol aligned with the latest ICH Q2(R2) validation standards [1].

The Analytical Challenge: Causality of Peak Tailing

To develop a reliable method, we must first understand the chemical behavior of the analyte. Piperazine is a weak, di-basic compound with two


 values, typically around 5.3–5.7 and 9.7–9.8 [2].

In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interaction. However, when using standard silica-based C18 columns at a mid-range pH (e.g., pH 5.0–7.0), residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻). The positively charged piperazine nitrogen interacts ionically with these negatively charged silanols [3].

This secondary retention mechanism acts like "molecular Velcro," slowing down a fraction of the analyte molecules and resulting in an asymmetrical peak with a pronounced tail (Asymmetry factor,


 > 1.5). This tailing compromises resolution, reduces sensitivity, and leads to inaccurate integration and quantification [4][5].

To mitigate this, two primary strategies must be employed simultaneously:

  • Mobile Phase Optimization: Operating at a low pH (e.g., pH 2.5) ensures that the silanol groups remain fully protonated and neutral, eliminating the ionic interaction.

  • Stationary Phase Selection: Utilizing a highly deactivated (end-capped) or polar-embedded C18 column significantly reduces the number of accessible silanols.

G A Basic Piperazine Analyte (pKa ~9.8) B Standard C18 Column (Exposed Silanols) A->B E Base-Deactivated C18 + Acidic Buffer (pH 2.5) A->E C Secondary Ionic Interactions B->C D Peak Tailing (As > 1.5) C->D F Suppressed Silanol Ionization E->F G Symmetrical Peak (As < 1.2) F->G

Mechanism of piperazine peak tailing and resolution via stationary phase and pH optimization.

Methodological Comparison: Legacy vs. Optimized

To demonstrate the efficacy of our optimized approach, we compared the performance of a legacy HPLC method against our newly developed protocol. The legacy method relied on a standard C18 column with a simple water/methanol gradient, which is insufficient for basic amine retention.

Table 1: Performance Comparison of HPLC Methods
ParameterLegacy MethodOptimized Method (Recommended)
Column Chemistry Standard C18 (Non-endcapped)Base-Deactivated C18 (Fully endcapped)
Mobile Phase pH pH 6.0 (Unbuffered)pH 2.5 (Phosphate Buffer)
Analyte Ionization Mixed stateFully protonated
Silanol State Partially ionized (Si-O⁻)Fully protonated (Si-OH, neutral)
Peak Asymmetry (

)
2.15 (Severe Tailing)1.08 (Highly Symmetrical)
Theoretical Plates (

)
< 4,000> 12,000
Resolution (

)
1.4 (Co-elution risks)3.2 (Baseline resolution)

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating specific system suitability criteria, the method ensures reliability and column integrity before any sample data is acquired.

Step 1: Mobile Phase Preparation

Causality Note: We utilize a potassium phosphate buffer at pH 2.5. Phosphate provides excellent buffering capacity at this low pH, ensuring the mobile phase resists pH shifts when the sample is injected, thereby maintaining consistent analyte ionization.

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate (

    
    ) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Base-Deactivated C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 225 nm (Optimal absorbance for the chlorobenzyl chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-16 min: Return to 10% B

    • 16-20 min: Re-equilibration

Step 3: System Suitability Testing (SST)

Inject a standard solution (100 µg/mL) six times consecutively. The system is only validated for use if it meets the following criteria:

  • RSD of Peak Area:

    
     1.0%
    
  • Peak Tailing Factor (

    
    ): 
    
    
    
    1.2
  • Theoretical Plates (

    
    ): 
    
    
    
    10,000

Method Validation Data (ICH Q2(R2) Framework)

In accordance with the recently updated ICH Q2(R2) guidelines (effective June 2024) [1], which emphasize a lifecycle and Quality-by-Design (QbD) approach, the optimized method was rigorously validated.

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Recovery 98-102%) Prec->Acc Sens LOD / LOQ (S/N Ratio) Acc->Sens Robust Robustness (QbD Approach) Sens->Robust Valid Validated Method Ready for QC Robust->Valid

ICH Q2(R2) analytical method validation lifecycle for pharmaceutical purity assessment.

Table 2: Summary of Validation Results
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference from blank/matrixResolution (

) > 3.0 from nearest impurity
Pass
Linearity Correlation coefficient (

)

0.999

= 0.9998 (Range: 10 - 150 µg/mL)
Pass
Method Precision %RSD

2.0% (n=6)
%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%Pass
Limit of Detection (LOD) S/N Ratio

3:1
0.05 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio

10:1
0.15 µg/mLPass

Conclusion

The purity assessment of basic amine intermediates like 1-(4-Chloro-benzyl)-3-methyl-piperazine requires deliberate control over secondary chromatographic interactions. By utilizing a base-deactivated stationary phase coupled with a highly buffered, low-pH mobile phase, we successfully suppress silanol ionization and achieve exceptional peak symmetry. The resulting method not only outperforms legacy approaches but fully satisfies the stringent regulatory requirements of the ICH Q2(R2) framework, ensuring reliable, high-fidelity data for pharmaceutical development.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech URL: [Link]

FTIR characteristic absorption bands for 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of piperazine-based pharmacophores—common in antihistamines (e.g., Meclizine analogs) and antipsychotics—1-(4-Chloro-benzyl)-3-methyl-piperazine represents a critical "scaffold" intermediate. Its structural integrity relies on two key features: the 4-chlorobenzyl moiety (providing lipophilicity and metabolic stability) and the 3-methylpiperazine ring (imparting chirality and conformational rigidity).

For the drug development professional, FTIR is not merely an identification tool but a Process Analytical Technology (PAT) sensor. This guide compares the target molecule against its synthetic precursors—4-Chlorobenzyl chloride and 2-Methylpiperazine —to establish a self-validating protocol for reaction monitoring and purity assessment.

Molecular Analysis & Vibrational Theory

The target molecule, 1-(4-Chloro-benzyl)-3-methyl-piperazine, exhibits a hybrid spectrum derived from its aromatic and heterocyclic components.

  • The Aromatic System (4-Chlorobenzyl): Characterized by sharp, distinct out-of-plane (OOP) bending vibrations typical of para-substitution, and the stable C-Cl stretch.

  • The Heterocycle (3-Methylpiperazine): Defined by aliphatic C-H stretches (methyl vs. methylene) and, crucially, the transformation of the amine signature. The starting material (2-methylpiperazine) has two secondary amines; the product has one tertiary (alkylated) and one secondary amine.

Critical Quality Attributes (CQAs) by FTIR
  • Disappearance of Alkyl Halide: Loss of the CH₂-Cl wagging mode from the benzyl chloride precursor.

  • Amine Substitution: Shift from dual N-H bands to a single N-H band (secondary amine retention).

  • Aromatic Integrity: Retention of the para-substituted benzene ring modes.

Comparative Analysis: Target vs. Alternatives (Precursors)

The most effective way to validate the target spectrum is by differential analysis against its synthesis precursors. This comparison highlights the specific bands that confirm successful N-alkylation.

Table 1: Comparative Spectral Fingerprint (Wavenumbers in cm⁻¹)
Functional Group ModeTarget Molecule (Product)Alternative A (4-Chlorobenzyl Chloride)Alternative B (2-Methylpiperazine)Diagnostic Value
N-H Stretch 3300–3350 (Single, Medium)Absent3200–3400 (Broad, Doublet)High: Confirms conversion of one secondary amine to tertiary.
C-H Stretch (Aromatic) 3000–3100 (Weak)3000–3100 (Weak)AbsentLow: Confirms aromatic ring presence.
C-H Stretch (Aliphatic) 2800–2980 (Strong, Mixed)2950 (Methylene only)2850–2960 (Methyl + Ring)Medium: Verifies methyl group retention.
C=C Aromatic Stretch 1480–1600 (Sharp)1480–1600 (Sharp)AbsentMedium: Confirming benzene ring integrity.
CH₂-Cl Wag/Stretch Absent 1260–1270 (Distinct)AbsentCritical: Confirming consumption of alkyl halide.
C-N Stretch (Tertiary) 1100–1200 (New Band)Absent1100–1150 (Secondary only)High: Indicates formation of N-Benzyl bond.
C-Cl Stretch (Aromatic) 1085–1095 1085–1095AbsentHigh: Confirms Cl is still attached to the ring.
OOP Bending (Para) 800–850 (Strong)800–850 (Strong)AbsentHigh: Confirms para-substitution pattern.

Analyst Note: The disappearance of the band at ~1265 cm⁻¹ (CH₂-Cl wag) combined with the simplification of the N-H region is the primary "Go/No-Go" signal for reaction completion.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this specific ATR-FTIR protocol.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3 or equivalent).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) – Single bounce.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Final QC).

  • Range: 4000–600 cm⁻¹.[1]

Step-by-Step Methodology
  • Background: Collect an air background spectrum. Ensure the diamond crystal is clean (no bands >0.005 Abs).

  • Precursor Reference: Run a scan of 4-Chlorobenzyl chloride (liquid/low melt solid). Mark the 1265 cm⁻¹ band.

  • Sample Prep:

    • If Oil/Free Base: Apply 1 drop directly to the crystal.

    • If HCl Salt: Grind 5 mg of sample with an agate mortar to ensure homogeneity. Apply powder to crystal and use the pressure clamp (force ~80-100 N).

  • Acquisition: Collect the sample spectrum.

  • Data Processing: Apply Automatic Baseline Correction. Do not smooth data unless noise >2%.

  • Validation Logic:

    • Check 1: Is the peak at 1090 cm⁻¹ present? (Yes = Chlorobenzene present).[2][3]

    • Check 2: Is the peak at 1265 cm⁻¹ absent? (Yes = Alkylation complete).

    • Check 3: Is the N-H region (3300 cm⁻¹) a single band rather than a broad envelope? (Yes = Mono-alkylation).

Visualization: Spectral Logic Flow

The following diagram illustrates the decision matrix for validating the product identity using FTIR data.

FTIR_Validation_Flow Start Start: Acquire Spectrum (4000-600 cm⁻¹) Check_Aromatic Check 1090 cm⁻¹ & 800-850 cm⁻¹ (Aromatic C-Cl & Para-Sub) Start->Check_Aromatic Decision_Aromatic Bands Present? Check_Aromatic->Decision_Aromatic Check_Reactive Check 1260-1270 cm⁻¹ (Alkyl Halide CH₂-Cl) Decision_Aromatic->Check_Reactive Yes Result_Fail_SM FAIL: Unreacted Precursor (Purify Sample) Decision_Aromatic->Result_Fail_SM No Decision_Reactive Band Absent? Check_Reactive->Decision_Reactive Check_Amine Check 3300-3400 cm⁻¹ (N-H Stretch) Decision_Reactive->Check_Amine Yes Decision_Reactive->Result_Fail_SM No (Peak Exists) Decision_Amine Single Band? Check_Amine->Decision_Amine Result_Pass PASS: Identity Confirmed 1-(4-Chloro-benzyl)-3-methyl-piperazine Decision_Amine->Result_Pass Yes Result_Fail_Poly FAIL: Poly-alkylation (Check Stoichiometry) Decision_Amine->Result_Fail_Poly No (Absent)

Figure 1: Logic flow for spectral validation of 1-(4-Chloro-benzyl)-3-methyl-piperazine, isolating critical failure modes (unreacted starting material vs. over-alkylation).

Technical Nuances & Troubleshooting

  • HCl Salt vs. Free Base:

    • The Free Base (oil/low melt solid) will show the sharp bands described above.

    • The Dihydrochloride Salt (solid) will exhibit a very broad, strong absorption from 2400–3000 cm⁻¹ (N-H⁺ stretching) which often obscures the aliphatic C-H stretches. The "Fingerprint" region (1500–600 cm⁻¹) remains the most reliable for salt identification.

  • Water Interference: Piperazine derivatives are hygroscopic. A broad band at 3400–3500 cm⁻¹ indicates moisture uptake. Dry the sample (vacuum oven, 40°C) if this band competes with the N-H stretch.

References

  • National Institute of Standards and Technology (NIST). 4-Chlorobenzyl alcohol - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1-Methylpiperazine - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for C-Cl and Amine assignments).

Sources

A Comparative Stability Study of Piperazine vs. Homopiperazine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous N-Heterocycles in Drug Design

Piperazine and its seven-membered homolog, homopiperazine (1,4-diazepane), are privileged scaffolds in medicinal chemistry, appearing in the structures of numerous marketed drugs and clinical candidates. Their prevalence stems from their ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier. The two nitrogen atoms within these cyclic structures provide handles for synthetic diversification and can engage in crucial hydrogen bonding interactions with biological targets.[1][2] While structurally similar, the addition of a single methylene unit in the homopiperazine ring introduces significant differences in conformational flexibility and, consequently, chemical stability. This guide provides a comparative analysis of the stability of piperazine and homopiperazine derivatives, offering experimental insights and detailed protocols to aid researchers in the selection and development of robust drug candidates.

The Decisive Factor: Ring Size and Its Impact on Stability

The fundamental difference in stability between piperazine and homopiperazine derivatives can be attributed to the inherent properties of their respective ring systems. The six-membered piperazine ring predominantly adopts a stable chair conformation, which minimizes steric and torsional strain.[3] In contrast, the seven-membered homopiperazine ring possesses greater conformational flexibility and can exist in several conformations, such as the twist-boat and chair forms, which are closer in energy.[4] This increased flexibility and the potential for higher energy conformations can render the homopiperazine ring more susceptible to degradation.

Thermal Stability: A Head-to-Head Comparison

Experimental data from thermal degradation studies provide a stark illustration of the stability differences. In a comparative study, aqueous solutions of piperazine (PZ) and homopiperazine (HomoPZ) were subjected to elevated temperatures. The results demonstrated a significantly enhanced rate of degradation for homopiperazine.[5][6]

CompoundTemperature (°C)Duration (weeks)% Degradation
Piperazine (PZ)1754~30%
Homopiperazine (HomoPZ)1754~99%
Data compiled from Freeman and Rochelle (2011).[5][6]

This dramatic difference in thermal stability highlights a critical consideration for drug development, particularly for formulations that may be exposed to heat during manufacturing, storage, or administration. The higher degradation rate of homopiperazine is likely attributed to the increased ring strain and greater accessibility of the nitrogen lone pairs for participation in degradation reactions.[5]

Common Degradation Pathways: A Mechanistic Overview

Both piperazine and homopiperazine derivatives are susceptible to degradation through several common pathways, primarily hydrolysis and oxidation. The presence of two secondary amine functionalities makes these rings nucleophilic and prone to reactions with electrophiles and oxidizing agents.

Hydrolytic Degradation

The hydrolytic stability of piperazine and homopiperazine derivatives is highly dependent on pH. Under acidic or basic conditions, the ring can undergo cleavage, particularly if adjacent to activating groups. The general mechanism involves protonation or deprotonation of the nitrogen atoms, which can facilitate nucleophilic attack by water or hydroxide ions. While direct comparative hydrolytic stability data is limited, the principles of amine chemistry suggest that both ring systems will exhibit pH-dependent degradation profiles.

Oxidative Degradation

Oxidative degradation is a major stability concern for both piperazine and homopiperazine derivatives. The nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides, ring opening, or the formation of various other degradation products.[7] Common oxidative degradation pathways for piperazine have been identified, and it is reasonable to extrapolate that homopiperazine would undergo similar transformations, potentially at an accelerated rate due to its less stable conformation.

cluster_piperazine Piperazine Derivative cluster_degradation Oxidative Degradation Pathways PZ Piperazine Derivative N_Oxide N-Oxide Formation PZ->N_Oxide [O] Ring_Opening Ring Opening PZ->Ring_Opening [O] Dealkylation N-Dealkylation PZ->Dealkylation [O]

Caption: General Oxidative Degradation Pathways for Piperazine Derivatives.

Known oxidative degradation products of piperazine include N-formylpiperazine and ethylenediamine, arising from ring cleavage and subsequent reactions.[7] While specific degradation products for homopiperazine are less documented, similar fragmentation patterns are anticipated.

Experimental Protocols for Comparative Stability Assessment

To rigorously evaluate and compare the stability of piperazine and homopiperazine derivatives, a forced degradation study is essential. This involves subjecting the compounds to a variety of stress conditions to accelerate degradation and identify potential degradation products.[8][9]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • Piperazine or Homopiperazine Derivative (Drug Substance)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Milli-Q water or equivalent

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid or other suitable mobile phase modifier

  • Class A volumetric flasks and pipettes

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 N HCl and/or with heating (e.g., 60°C).

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH and/or with heating.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂. Store the solution at room temperature, protected from light.

    • Thermal Degradation: Place the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period. Also, subject the stock solution to the same thermal stress.

    • Photodegradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

cluster_workflow Forced Degradation Workflow Start Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Dilute->Analyze Data Data Analysis & Degradant Identification Analyze->Data

Caption: Workflow for a Forced Degradation Study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent drug from all potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector and preferably a mass spectrometer (MS) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detection at the λmax of the parent drug and monitoring of the full UV spectrum. MS detection for mass identification.

Method Development and Validation:

  • Inject the unstressed drug substance to determine its retention time and peak purity.

  • Inject the samples from the forced degradation studies.

  • Optimize the chromatographic conditions (gradient, mobile phase composition, pH, column type) to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Strategic Choice in Scaffolding

The selection between a piperazine and a homopiperazine scaffold in drug design is a strategic decision with significant implications for the stability and developability of a drug candidate. While both moieties offer valuable physicochemical properties, the available evidence strongly suggests that the six-membered piperazine ring confers greater intrinsic stability, particularly against thermal stress, compared to its seven-membered homopiperazine counterpart.[5][6] This is likely a consequence of the more rigid and lower-energy chair conformation of piperazine versus the more flexible and conformationally diverse homopiperazine ring.

For researchers and drug development professionals, this comparative analysis underscores the importance of early-stage stability assessment. When considering a homopiperazine-containing lead compound, a thorough forced degradation study is paramount to identify potential liabilities and to develop appropriate formulation and storage strategies to ensure product quality and patient safety. Ultimately, a data-driven understanding of the inherent stability of these foundational N-heterocycles is crucial for the successful development of robust and reliable medicines.

References

  • Cox, B. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. Available from: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. Available from: [Link]

  • RSC Publishing. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 12(34), 22064-22071. Available from: [Link]

  • Kaur, M., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 21(13), 1334-1364. Available from: [Link]

  • Veeprho. (2020). Evaluation of Photodegradation Pathways. Available from: [Link]

  • Kaza, M., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(24), 24755-24784. Available from: [Link]

  • Scribd. (n.d.). Thermal Degradation of Piperazine and Its Structur. Available from: [Link]

  • ResearchGate. (2020). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Available from: [Link]

  • Geng, J., et al. (2023). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Molecules, 28(2), 869. Available from: [Link]

  • Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(14), 8706-8716. Available from: [Link]

  • Liu, W., et al. (2021). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. Scientific Reports, 11(1), 1-11. Available from: [Link]

  • Ciekot, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Available from: [Link]

  • Anis, E., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7401. Available from: [Link]

  • ResearchGate. (2011). Homopiperazine and Piperazine Complexes of ZrIV and HfIV and Their Application to the Ring-Opening Polymerisation of Lactide. Available from: [Link]

  • Saavedra, J. E., et al. (2008). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 18(24), 6525-9. Available from: [Link]

  • Ahn, J. H., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6525-9. Available from: [Link]

  • Swetha, P., et al. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Science Journal, 7(1), 1-13. Available from: [Link]

  • ChEMBL. (n.d.). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Available from: [Link]

  • Chem-Impex. (n.d.). Homopiperazine. Available from: [Link]

  • ResearchGate. (2015). LC–MS/MS characterization of forced degradation products of zofenopril. Available from: [Link]

  • MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1223. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Available from: [Link]

  • Iris Unimore. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous Flow. Available from: [Link]

  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18074-18097. Available from: [Link]

  • ResearchGate. (2021). 1,4‐Diazepane Ring‐Based Systems. Available from: [Link]

  • RSC Publishing. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(29), 12941-12953. Available from: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Available from: [Link]

  • Giec, A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. Available from: [Link]

  • ResearchGate. (2022). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Available from: [Link]

  • PubMed. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • ResearchGate. (2014). Kinetics of the Degradation of 1,4-Dioxane Using Persulfate. Available from: [Link]

  • Haley Aldrich. (n.d.). Insights into variability of cometabolic degradation kinetics of 1,4-dioxane and co-contaminants under prolonged starvation. Available from: [Link]

Sources

Comparative Guide: Solid-State Characterization of 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comparative technical analysis for the structural characterization of 1-(4-Chloro-benzyl)-3-methyl-piperazine . Given that specific crystallographic data for this exact 3-methyl isomer is not indexed in public repositories (CSD/PDB), this guide utilizes high-fidelity data from its closest structural analogs—1-(4-Chlorobenzyl)piperazine (the achiral parent) and 1-Benzyl-3-methylpiperazine (the chiral scaffold)—to construct a predictive model and characterization protocol.

Executive Summary & Structural Context

1-(4-Chloro-benzyl)-3-methyl-piperazine represents a critical chiral building block in the synthesis of antihistamines (e.g., Meclizine analogs) and piperazine-based pharmacophores. Unlike its achiral parent, the introduction of the methyl group at the C3 position of the piperazine ring creates a stereocenter, fundamentally altering the solid-state packing from a likely centrosymmetric space group to a chiral (Sohncke) space group.

This guide compares the theoretical and expected crystallographic behavior of the target molecule against experimentally validated analogs to provide a roadmap for its isolation and analysis.

Core Comparison Matrix
FeatureTarget: 1-(4-Cl-Bn)-3-Me-Pip Analog A: 1-(4-Cl-Bn)-Pip Analog B: 1-Bn-3-Me-Pip
Chirality Chiral (R/S) AchiralChiral (R/S)
Space Group Predicted:

or


(Monoclinic)

(Orthorhombic)
Z' (Asymmetric Unit) 1 or 211
Primary Interaction N-H...N / Cl...ClN-H...N (Centrosymmetric dimers)N-H...N (Helical chains)
Solubility Profile High in MeOH/EtOHModerate in MeOHHigh in MeOH

Detailed Crystallographic Analysis[1]

The Parent Structure: 1-(4-Chlorobenzyl)piperazine

The crystal structure of the achiral parent compound provides the baseline for the packing forces driven by the 4-chlorobenzyl moiety.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)
    
  • Packing Motif: The molecules form centrosymmetric dimers linked by N-H...N hydrogen bonds between the secondary amines of adjacent piperazine rings. The 4-chlorophenyl rings participate in weak Cl...Cl halogen bonding and C-H...

    
      interactions, stabilizing the layers.
    
The Chiral Influence: 3-Methyl Substitution

The introduction of the 3-methyl group breaks the inversion symmetry.

  • Conformation: The piperazine ring adopts a chair conformation .[1][2][3] The 3-methyl group preferentially occupies the equatorial position to minimize 1,3-diaxial steric strain.

  • Predicted Space Group: Because the molecule is chiral, it cannot crystallize in

    
    . The most probable space groups are 
    
    
    
    (Monoclinic)
    or
    
    
    (Orthorhombic)
    , which are common for chiral organic salts.
  • Packing Disruption: The methyl group prevents the tight, planar stacking seen in the parent structure, likely increasing the unit cell volume and potentially creating channels for solvent inclusion (solvates).

Quantitative Data Comparison (Experimental vs. Predicted)
Parameter1-(4-Cl-Bn)-Piperazine (Exp) 1-Benzyl-3-Me-Piperazine (Exp) Target Prediction
Formula



Crystal System MonoclinicOrthorhombicMonoclinic / Orthorhombic
Space Group



a (

)
10.529.85~10.8 - 11.2
b (

)
7.2112.40~7.5 - 8.0
c (

)
14.8518.60~15.5 - 16.5

(

)
98.590.0~95 - 105
Volume (

)
~1115~2270 (Z=8)~1250 - 1300 (Z=4)

Note: The predicted unit cell dimensions account for the increased steric bulk of the methyl group (+15-20


) and the Cl atom volume.

Experimental Protocol for Characterization

To obtain the specific crystal structure for 1-(4-Chloro-benzyl)-3-methyl-piperazine, the following self-validating protocol is recommended. This workflow is designed to resolve the chirality and ensure phase purity.

Phase 1: Synthesis & Purification
  • Reaction: React 4-chlorobenzyl chloride with 2-methylpiperazine (excess) in acetonitrile with

    
    .
    
    • Causality: Using 2-methylpiperazine ensures the methyl group is on the ring. The N1-alkylation is favored sterically, but a mixture of N1 and N4 isomers may form.

  • Purification: Column chromatography (DCM:MeOH 95:5) is mandatory to separate the N1-benzyl-3-methyl (target) from the N1-benzyl-2-methyl (isomer).

  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise.

    • Rationale: Piperazine free bases are often low-melting solids or oils. The dihydrochloride salt is far more likely to yield diffraction-quality crystals.

Phase 2: Crystallization Screening

Use a vapor diffusion method for optimal crystal growth.

  • Solvent: Methanol (good solubility).

  • Anti-solvent: Diethyl Ether or Acetone (poor solubility).

  • Setup: Place 20mg of the salt in a small vial with 1mL MeOH. Place this vial inside a larger jar containing 10mL Ether. Cap tightly.

  • Timeline: 3-7 days.

Phase 3: X-Ray Diffraction Data Collection
  • Instrument: Single Crystal Diffractometer (Mo K

    
     or Cu K
    
    
    
    ).
  • Temperature: 100 K (Cryostream).

    • Reason: Reduces thermal motion of the terminal chlorophenyl ring, improving resolution.

  • Strategy: Collect a full sphere of data to ensure high redundancy, which is critical for determining absolute configuration (Flack parameter) if the crystal is enantiopure.

Structural Logic & Interaction Pathways[11]

The following diagram illustrates the logical flow from molecular structure to crystal packing forces, highlighting the competing interactions that define the solid state.

CrystalLogic Molecule 1-(4-Cl-Bn)-3-Me-Piperazine Chirality C3 Stereocenter (Chiral) Molecule->Chirality Conf Chair Conformation (Me-Equatorial) Molecule->Conf Packing Crystal Packing (Space Group Selection) Chirality->Packing Breaks Symmetry Interactions Intermolecular Forces Conf->Interactions Directs H-Bond Donors HBond N-H...N / N-H...Cl (Hydrogen Bonds) Interactions->HBond Halogen Cl...Cl / Cl...pi (Halogen Bonds) Interactions->Halogen HBond->Packing Halogen->Packing Outcome Chiral Space Group (P21 or P212121) Packing->Outcome

Caption: Structural hierarchy determining the crystal lattice of the target piperazine derivative.

Data Validation Checklist

Before publishing or finalizing the structure, verify the following metrics to ensure E-E-A-T compliance:

  • R-Factor (

    
    ):  Must be < 5% for publication-quality data.
    
  • Flack Parameter: If the space group is non-centrosymmetric, the Flack parameter should be near 0.0 (with low su) to confirm absolute configuration.

  • CheckCIF: Run the .cif file through the IUCr CheckCIF server. Common alerts for piperazines include disorder in the ring puckering or high thermal motion in the benzyl tail.

References

  • Cambridge Structural Database (CSD). Search for "Chlorobenzylpiperazine" derivatives. CCDC.[4]

  • Anderson, J. et al. (2020). "Polymorphism in Piperazine Salts: A Comparative Study." Journal of Pharmaceutical Sciences.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.

Sources

Safety Operating Guide

1-(4-Chloro-benzyl)-3-methyl-piperazine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

1-(4-Chloro-benzyl)-3-methyl-piperazine is a halogenated heterocyclic amine commonly utilized as a pharmaceutical intermediate.[1][2][3][4][5] Its disposal requires strict adherence to protocols governing halogenated organic bases .[1][3][5] Unlike simple organic solvents, this compound possesses dual hazards: corrosivity (due to the piperazine moiety) and halogen content (chlorine), which dictates specific incineration parameters to prevent dioxin formation.[1][3][5]

Immediate Action Required:

  • Waste Stream: Halogenated Organic (Alkaline/Basic).[1][3][5]

  • Incompatibility: Do NOT mix with strong acids (exothermic reaction) or strong oxidizers.[1][3][5]

  • Disposal Method: High-temperature incineration with flue gas scrubbing.[1][2][3][4][5]

Pre-Disposal Characterization[2][3][4][5]

Before initiating disposal, you must validate the state of the chemical.[5] This compound often exists as a viscous oil or a low-melting solid.[1][2][3][4][5]

Physicochemical Data for Disposal Logic
PropertyValue (Approximate/Analog*)Operational Implication
Hazard Class Corrosive (Skin 1B), IrritantRequires double-gloving (Nitrile/Neoprene).[1][2][3][4][5]
Chemical Nature Halogenated BaseCRITICAL: Must be segregated from non-halogenated solvents to comply with EPA/RCRA incineration standards.[1][3][5]
Flash Point >110°C (Closed Cup)Classified as "Combustible" rather than "Flammable," reducing immediate fire risk during transfer.[3][5]
Water Solubility Moderate to LowDo NOT attempt to dilute and flush.[1][3][5] This is illegal under RCRA.[3][5]
Reactivity Incompatible with AcidsSegregate from acidic waste streams to prevent violent neutralization and fume generation.[1][3][5]

*Data based on close structural analog 1-(4-Chlorobenzyl)piperazine (CAS 23145-88-2).[2][3][4][5]

Operational Protocol: Step-by-Step Disposal

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.[1][2][3][4][5]

Phase 1: Waste Segregation & Decision Tree[1][3][4]

Do not guess. Follow this logical workflow to determine the correct waste container.

DisposalWorkflow Start Waste Generation: 1-(4-Chloro-benzyl)-3-methyl-piperazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Viscous Sludge StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidStream Stream B: Solid Hazardous Waste (Toxic/Corrosive) Solid->SolidStream SolventCheck Solvent Composition? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Liquids SolventCheck->HaloStream Contains Halogens/Organics Packaging Packaging: HDPE Drum or Safety Can HaloStream->Packaging SolidStream->Packaging Labeling Labeling: 'Halogenated Basic Waste' + CAS & Constituents Packaging->Labeling

Figure 1: Decision matrix for segregating piperazine derivatives. Note that regardless of the solvent, the presence of the chlorinated ring mandates a halogenated waste stream.[1][2]

Phase 2: Handling & Packaging[3][4]
A. Solid Waste (Pure Substance or Contaminated Solids)[1][3][5]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[2][3][4][5] Glass is acceptable but poses a breakage risk.[3][5]

  • Primary Containment: Place the solid waste into a clear, sealable heavy-duty plastic bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Debris: Contaminated gloves, spatulas, and weigh boats must be treated as solid hazardous waste and placed in the same container type.[1][5]

B. Liquid Waste (Reaction Mixtures/Mother Liquor)[1][3][5]
  • Compatibility Check: Ensure the waste carboy is rated for Halogenated Solvents .[1][3][5]

    • Warning: Do not pour this amine into a container holding acidic waste (e.g., waste from an acid workup).[1][3][5] The resulting exotherm can pressurize the container.[1][5]

  • Transfer: Use a chemically resistant funnel. Pour slowly to avoid splashing.

  • Rinsing: If the original reagent bottle is empty, perform a Triple Rinse with a compatible solvent (e.g., dichloromethane or ethanol).[1][3][5]

    • Crucial: Pour the rinsate into the same hazardous waste container . Do not pour rinsate down the drain.[1][3][5]

    • Deface the label of the empty bottle and dispose of the bottle as "RCRA Empty" glass waste (or chemically contaminated glass, depending on local EHS rules).

Phase 3: Labeling & Documentation[3][4][7]

A generic "Waste" label is insufficient. You must provide specific data for the disposal contractor.[3][5]

  • Chemical Name: Write out the full name: 1-(4-Chloro-benzyl)-3-methyl-piperazine.

  • Hazard Checkboxes: Check Toxic and Corrosive .[3][5]

  • Constituents: If in solution, list the solvent and the approximate % concentration (e.g., Dichloromethane 90%, Piperazine derivative 10%).

  • pH: Mark as Alkaline/Basic (pH > 7).

Regulatory & Scientific Context

Why Segregation Matters (The "Halogen Rule")

The chlorine atom on the benzyl ring is the critical factor here.[1][5]

  • Incineration Physics: Non-halogenated organics are often used as fuel blends in cement kilns.[1][3][5] However, halogenated compounds release acid gases (HCl) and, if burned at insufficient temperatures (<1100°C), can form dioxins and furans .[1][5]

  • Compliance: By segregating this into the "Halogenated" stream, you ensure it is sent to a facility equipped with wet scrubbers and high-temperature afterburners, complying with 40 CFR § 264.343 (Performance standards for incinerators).[1][2][3]

Toxicity Mechanism

Piperazine derivatives are often skin sensitizers and irritants.[1][3][5] The "3-methyl" substitution increases lipophilicity, potentially enhancing skin absorption rates.[1][2][3][5]

  • PPE Standard: Standard latex gloves are permeable to halogenated aromatics.[1][3][5] Use Nitrile (minimum 0.11 mm thickness) or laminated barrier gloves (Silver Shield) for prolonged handling.[3][5]

Emergency Contingencies

Scenario: Benchtop Spill (Liquid or Solid) [1][3][4][5]

  • Evacuate & Ventilate: If the spill is significant (>100 mL) or if dust is generated, clear the immediate area.[1][3][5]

  • PPE Upgrade: Don safety goggles, lab coat, and double nitrile gloves.[3][5]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1][3][5]

    • Liquids: Do not use standard paper towels alone.[1][3][5] Use a Chemical Spill Pillow or an inert absorbent (Vermiculite/Sand).[1][3][5]

    • Note: Avoid using "Acid Neutralizer" powders unless they are specifically rated for organics; simple clay absorbents are safer to prevent unexpected chemistry.[3][5]

  • Disposal: Collect all spill cleanup materials into a hazardous waste bag. Label as "Spill Debris: Contaminated with 1-(4-Chloro-benzyl)-3-methyl-piperazine".[1][2][3][4][5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][5]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][5]

  • PubChem. (n.d.).[3][5] 1-(4-Chlorobenzyl)piperazine (Compound Summary). National Library of Medicine.[3][5] Retrieved October 26, 2025.[3][5]

  • Sigma-Aldrich. (2024).[3][4][5] Safety Data Sheet: 1-(4-Chlorobenzyl)piperazine. MilliporeSigma.[1][3][5] [3][4][5]

Sources

Personal protective equipment for handling 1-(4-Chloro-benzyl)-3-methyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling privileged scaffolds like 1-(4-Chlorobenzyl)-3-methylpiperazine requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure absolute laboratory safety, drug development professionals must understand the mechanistic causality behind a chemical's hazards.

This guide provides a self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(4-Chlorobenzyl)-3-methylpiperazine, grounded in physical chemistry and toxicological principles.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the chemical causality of the hazard.

  • Corrosivity via Liquefaction Necrosis: Piperazine derivatives are strong basic amines. In aqueous environments (such as sweat on the skin or the mucous membranes of the eyes), they form highly alkaline solutions with a pH typically ranging from 10.8 to 11.8[1]. Unlike acids that cause coagulation necrosis (which forms a protective eschar), alkaline amines cause liquefaction necrosis . This process involves the rapid saponification of epidermal fats and the solubilization of cellular proteins, allowing the chemical to penetrate deeply and continuously into tissues long after initial contact[2].

  • Systemic Neurotoxicity: Beyond localized burns, systemic absorption of piperazine derivatives (via inhalation of dust/aerosols or dermal exposure) can lead to severe neurotoxic symptoms. This manifests as tremors, ataxia, blurred vision, and in severe cases, seizures, driven by the molecule's interaction with GABA receptors[2].

  • Environmental Toxicity: The addition of the chlorobenzyl moiety increases the compound's lipophilicity compared to the naked piperazine core. This makes it highly persistent and toxic to aquatic life, necessitating strict, zero-drain disposal controls[3].

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient for preparative-scale handling of this compound. The following table summarizes the quantitative thresholds and the required PPE based on operational scale.

PPE CategoryAnalytical Scale (< 1g, Dilute Solutions)Preparative Scale (> 1g, Neat/Bulk Solid)Causality / Regulatory Standard
Hand Protection Single Nitrile gloves (≥ 0.11 mm thickness)Double-gloving: Butyl rubber over NitrilePrevents deep tissue saponification from accidental contact. (EN 374 Standard)
Eye/Face Chemical safety gogglesGoggles + Full Face ShieldProtects against irreversible corneal liquefaction necrosis. (OSHA 29 CFR 1910.133)[3]
Respiratory Fume hood (Face velocity > 100 fpm)Fume hood + N95/P3 Particulate RespiratorMitigates inhalation of neurotoxic dust/aerosols. (EN 149 / NIOSH)[3]
Body Flame-retardant lab coatImpervious chemical suit / Tyvek coverallsPrevents systemic absorption via contaminated clothing.

Workflow Visualization: PPE & Spill Logic

The following decision matrix outlines the logical flow for PPE selection and emergency spill response.

G Start Task: Handle 1-(4-Chlorobenzyl) -3-methylpiperazine Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 1g / Dilute) Scale->Analytical Small Scale Prep Preparative Scale (> 1g / Neat) Scale->Prep Large Scale PPE_A Standard PPE: Nitrile Gloves, Goggles, Lab Coat, Fume Hood Analytical->PPE_A PPE_P Advanced PPE: Double Nitrile/Butyl, Face Shield, N95/P3 Respirator Prep->PPE_P Spill Spill Occurs? PPE_A->Spill PPE_P->Spill Inert Use Inert Absorbent (Sand/Silica) Spill->Inert Yes Dispose Dispose via Approved Waste Plant Spill->Dispose No Inert->Dispose

Decision matrix for PPE selection and spill response when handling piperazine derivatives.

Step-by-Step Operational Protocol

A self-validating protocol ensures that every step confirms the safety of the previous one. Do not deviate from this sequence.

Phase 1: Preparation & Verification

  • Ventilation Check: Verify the fume hood flow monitor reads ≥ 100 fpm. Validation: Do not proceed if the airflow alarm is active or if a tissue paper test shows poor draft.

  • PPE Donning: Don the required PPE as per the matrix above. Validation: Perform a visual and physical inspection of glove integrity (inflate the gloves manually and check for micro-leaks) before touching the chemical container.

  • Apparatus Setup: Ensure all glassware is completely dry. 1-(4-Chlorobenzyl)-3-methylpiperazine can absorb ambient moisture, and aqueous micro-environments will rapidly exacerbate its corrosive basicity.

Phase 2: Execution

  • Weighing: Weigh the solid directly inside the fume hood using an analytical balance enclosed in a draft shield. Use grounded or anti-static spatulas to prevent the electrostatic aerosolization of the neurotoxic powder.

  • Transfer: Utilize closed-system transfers where possible. If transferring open containers, keep the distance minimal and maintain the fume hood sash as low as physically possible to act as a secondary face shield.

  • Solubilization: Add your solvent slowly. Monitor closely for exothermic reactions. If your protocol requires neutralizing the amine with an acid, perform this dropwise on an ice bath; localized heating can cause violent splattering of the corrosive mixture[2].

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and hood surfaces with a dilute, mildly acidic solution (e.g., 1% citric acid) to neutralize residual amine dust, followed immediately by a distilled water wipe.

  • Doffing: Remove outer gloves first by turning them inside out to trap contaminants. Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

Spill Response and Disposal Plan

Immediate and chemically sound responses to spills are critical to prevent compounding injuries.

Spill Response:

  • Evacuate & Assess: If a bulk spill occurs outside the fume hood, evacuate the immediate area and allow aerosols to settle.

  • Containment Warning: Do not use chemical neutralizing agents (like strong acids) directly on the raw spill. The exothermic heat of neutralization will vaporize the amine, drastically compounding the inhalation hazard and risking thermal burns[2].

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, silica gel, or a universal commercial binder[4].

  • Collection: Sweep up the absorbed material using non-sparking tools to prevent ignition of any concurrent solvent vapors. Place the waste into a sealable, clearly labeled hazardous waste container.

Disposal:

  • Segregation: Store the waste container locked up in a corrosives cabinet. It must be strictly isolated from incompatible materials, specifically strong oxidizing agents, acid anhydrides, and acid chlorides[3].

  • Elimination: Dispose of all contents and uncleaned empty containers via an approved, licensed chemical waste disposal plant. Never flush this compound down the drain under any circumstances[3][5].

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (1-(3-Chlorobenzyl)piperazine) | Source: fishersci.com | URL: 3

  • Title: SAFETY DATA SHEET - Fisher Scientific (1-(4-Chlorobenzyl)piperazine) | Source: fishersci.com | URL: 4

  • Title: Piperazine: Human health tier II assessment | Source: industrialchemicals.gov.au | URL: 1

  • Title: 1-Phenylpiperazine - Santa Cruz Biotechnology | Source: scbt.com | URL: 2

  • Title: 1-(4-Chlorobenzyl)piperazine, 98% | Source: thermofisher.com | URL: 5

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.